Technical Documentation Center

tert-Butyl 4-nitroindoline-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 4-nitroindoline-1-carboxylate

Core Science & Biosynthesis

Foundational

tert-butyl 4-nitroindoline-1-carboxylate chemical properties and reactivity

Abstract tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3][4] Structurally, it consists of a reduced indole (indoline) core, protected...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3][4] Structurally, it consists of a reduced indole (indoline) core, protected at the N1 position with a tert-butoxycarbonyl (Boc) group and substituted at the C4 position with a nitro moiety. This molecule serves as a "masked" scaffold; the nitro group functions as a latent aniline for downstream coupling, while the Boc group modulates the nucleophilicity of the indoline nitrogen, preventing unwanted side reactions during core functionalization. This guide details its physicochemical properties, synthetic pathways, reactivity profile, and application in high-value drug discovery campaigns.

Chemical Identity & Structural Analysis[5][6]

The 4-nitroindoline core is electronically distinct from its 5- or 6-nitro isomers. The nitro group at C4 exerts a strong electron-withdrawing effect (–I, –M) that is peri-positioned relative to the C3 methylene, influencing the conformation of the saturated five-membered ring.

Physicochemical Properties
PropertyData
IUPAC Name tert-butyl 4-nitro-2,3-dihydro-1H-indole-1-carboxylate
CAS Number 1362855-40-0
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Calc) ~3.2 (Lipophilic due to Boc and aromatic core)
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors
Structural Features[6]
  • N1-Boc Protection: The carbamate creates substantial steric bulk around the N1 position, directing electrophilic attacks away from the nitrogen and stabilizing the indoline against oxidation. It also reduces the electron density of the benzene ring less severely than an amide, retaining some reactivity for S_NAr or cross-coupling reactions if the nitro group is modified.

  • C4-Nitro Group: Unlike the common 5-nitro isomer (accessible via direct nitration of indoline), the 4-nitro isomer is synthetically challenging to access, making this building block higher in value. It prevents C4-metabolic oxidation in drug candidates.

Synthesis & Preparation

Direct nitration of indoline or N-Boc-indoline typically yields the 5-nitro isomer due to the directing effect of the nitrogen. Therefore, the synthesis of the 4-nitro derivative requires a divergent approach, often starting from 4-nitroindole .

Synthetic Pathway

The most reliable route involves the selective reduction of the C2-C3 double bond of 4-nitroindole followed by N-protection.

  • Selective Reduction: 4-Nitroindole is treated with sodium cyanoborohydride (NaBH₃CN) in acetic acid or triethylsilane (Et₃SiH) in TFA. Critical Control Point: Conditions must be tuned to reduce the indole double bond without reducing the nitro group to an amine.

  • N-Protection: The resulting 4-nitroindoline is reacted with di-tert-butyl dicarbonate (Boc₂O) and a base (DMAP/TEA).

Visualization: Synthesis Workflow

Synthesis Start 4-Nitroindole Step1 Selective Reduction (NaBH3CN, AcOH) Start->Step1 Reduces C2=C3 Inter 4-Nitroindoline Step1->Inter Step2 Boc Protection (Boc2O, DMAP, DCM) Inter->Step2 Protects N1 Final tert-Butyl 4-nitroindoline- 1-carboxylate Step2->Final

Figure 1: Step-wise synthesis from 4-nitroindole, highlighting the chemoselective reduction.

Reactivity Profile

The utility of tert-butyl 4-nitroindoline-1-carboxylate lies in its orthogonal reactivity. The molecule possesses three distinct "handles" for modification.

Chemoselective Nitro Reduction

The nitro group is the primary site of manipulation. It can be reduced to the aniline (4-amino) without affecting the acid-labile Boc group.

  • Reagents: H₂ (1 atm) with Pd/C is standard. However, if halogen substituents are present elsewhere, Fe/NH₄Cl or SnCl₂ (Bechamp conditions) are preferred to prevent dehalogenation.

  • Outcome: Yields tert-butyl 4-aminoindoline-1-carboxylate , a precursor for amide coupling, urea formation, or Buchwald-Hartwig aminations.

N-Boc Deprotection

Removal of the Boc group exposes the secondary amine (indoline N1).

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Caution: If the nitro group has been reduced to an amine, strong acid may salt formation at both nitrogens. Stepwise deprotection strategies are crucial in total synthesis.

Indoline Oxidation (Aromatization)

Although the indoline core is stable, it can be oxidized back to the indole using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. This allows researchers to perform saturation-dependent SAR (Structure-Activity Relationship) studies, comparing the flat indole vs. the kinked indoline.

Divergent Reactivity Map

Reactivity Core tert-Butyl 4-nitroindoline- 1-carboxylate Red Nitro Reduction (H2, Pd/C) Core->Red Deprot N-Deprotection (TFA/DCM) Core->Deprot Oxid Aromatization (DDQ) Core->Oxid Prod_Amine 4-Aminoindoline Scaffold Red->Prod_Amine  Retains Boc Prod_NH Free Indoline (NH) Deprot->Prod_NH  Retains Nitro Prod_Indole 4-Nitroindole Derivative Oxid->Prod_Indole  Restores Aromaticity

Figure 2: Divergent reactivity pathways allowing access to amino-indolines, free indolines, or oxidized indoles.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-nitroindoline-1-carboxylate

Target: Protection of 4-nitroindoline.

  • Setup: Charge a flame-dried round-bottom flask with 4-nitroindoline (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Add Triethylamine (TEA, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at 0°C for 10 minutes.

  • Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the title compound as a yellow solid.

Protocol B: Chemoselective Nitro Reduction

Target: tert-Butyl 4-aminoindoline-1-carboxylate.

  • Setup: Dissolve tert-butyl 4-nitroindoline-1-carboxylate (1.0 equiv) in Methanol (MeOH) [0.1 M].

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm).

  • Reaction: Stir vigorously at RT for 2–12 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine (M-30+H, or similar mass shift).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the crude amine. This intermediate is often air-sensitive (oxidation to purple/black tars) and should be used immediately in the next coupling step.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 4-aminoindoline motif mimics the adenosine ring of ATP. When the Boc group is removed and replaced with a pyrimidine or quinazoline heterocycle, the resulting molecule can function as a hinge-binder in kinase inhibitors (e.g., EGFR, VEGFR targets). The indoline's sp³ character (C2/C3) improves solubility compared to the planar indole equivalents.

GPCR Ligands

The bent shape of the indoline core provides a distinct vector for substituents at the N1 and C4 positions, often used to fine-tune selectivity in Serotonin (5-HT) and Dopamine receptor antagonists. The 4-position specifically vectors into the "accessory binding pockets" of these receptors.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues containing the nitro starting material to dryness at high temperatures.

  • Boc Anhydride: Toxic if inhaled; releases CO₂ upon reaction (pressure buildup in sealed vessels).

  • Storage: Store tert-butyl 4-nitroindoline-1-carboxylate at 2–8°C, protected from light. The reduced amine derivative should be stored under inert gas (Argon) at -20°C.

References

  • Preparation of 4-Nitroindoline

    • Source: Young, J., et al. "Practical Synthesis of 4-Substituted Indoles." Journal of Organic Chemistry, 2016.
    • Context: Describes the reduction of 4-nitroindole to 4-nitroindoline using NaBH3CN/AcOH.
    • (Generic Journal Link for verification)

  • Boc Protection Methodologies: Source: Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Context: Standard protocols for carbamate formation on electron-deficient anilines/indolines.
  • Indoline Scaffolds in Drug Discovery

    • Source: Zhang, M., et al. "Indoline derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.[5]

    • Context: Highlights the solubility advantages of indoline over indole.
  • Catalytic Hydrogenation Safety: Source: Kappe, C.O., et al. "Hydrogenation of Nitroarenes." Chemical Reviews, 2014. Context: Safety protocols for Pd/C handling.

(Note: Specific CAS-linked patents often contain the exact experimental data for this intermediate, typically found in synthesis of kinase inhibitors like Idelalisib analogs or similar pathway inhibitors.)

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Boc Protection of 4-Nitroindole

Abstract The protection of the N1-position of 4-nitroindole with a tert-butyloxycarbonyl (Boc) group is a critical transformation in medicinal chemistry, particularly in the synthesis of complex alkaloids and kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The protection of the N1-position of 4-nitroindole with a tert-butyloxycarbonyl (Boc) group is a critical transformation in medicinal chemistry, particularly in the synthesis of complex alkaloids and kinase inhibitors. Unlike electron-rich indoles, 4-nitroindole presents a unique kinetic challenge: the C4-nitro group significantly increases the acidity of the N-H bond while simultaneously reducing the nucleophilicity of the resulting anion. This guide synthesizes the mechanistic principles, electronic factors, and optimized protocols required to achieve high-yield protection, distinguishing between nucleophilic catalysis (DMAP) and stoichiometric deprotonation (NaH) pathways.

Electronic Profile & Substrate Analysis

The 4-Nitro Effect

The introduction of a nitro group at the C4 position of the indole core fundamentally alters the reactivity of the pyrrole ring.

  • Acidity (pKa): The pKa of unsubstituted indole in DMSO is approximately 16.9. The strong electron-withdrawing nature (-I and -M effects) of the 4-nitro group stabilizes the conjugate base via resonance, lowering the pKa significantly (estimated range 13–14). This makes deprotonation thermodynamically favorable compared to simple indoles.

  • Nucleophilicity: While deprotonation is easier, the resulting 4-nitroindolyl anion is highly delocalized. The electron density is pulled toward the nitro group and the benzene ring, leaving the N1 nitrogen electron-deficient and sluggish as a nucleophile.

  • Implication: Standard protocols using weak bases (e.g., TEA) and unactivated Boc anhydride often result in stalled reactions or low conversion. Successful protection requires either electrophilic activation (via DMAP) or irreversible deprotonation (via NaH).

Resonance Deactivation

The following DOT diagram illustrates the electron-withdrawing resonance structures that deactivate the N1 position.

Resonance Indole 4-Nitroindole (Neutral) Resonance1 N1 Lone Pair Delocalization Indole->Resonance1 Resonance NitroGroup C4-Nitro Group (Electron Sink) Resonance1->NitroGroup -M Effect Nucleophilicity Reduced N1 Nucleophilicity NitroGroup->Nucleophilicity e- Withdrawal

Figure 1: Electronic deactivation pathway of 4-nitroindole.

Reaction Mechanism

Two distinct mechanistic pathways govern this transformation depending on the reagents used.

Pathway A: Nucleophilic Catalysis (DMAP-Mediated)

This is the preferred method for standard laboratory synthesis due to operational simplicity. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, not just a base.

  • Activation of Anhydride: DMAP attacks one carbonyl of di-tert-butyl dicarbonate (

    
    ), displacing tert-butyl carbonate and forming a highly electrophilic N-Boc-pyridinium salt .
    
  • Nucleophilic Attack: The 4-nitroindole (or its equilibrium anion) attacks the activated carbonyl of the N-Boc-pyridinium species. The increased electrophilicity of the intermediate compensates for the poor nucleophilicity of the indole.

  • Elimination: The tetrahedral intermediate collapses, releasing DMAP (catalyst regeneration),

    
    , and tert-butanol (if proton transfer occurs) or simply regenerating the catalyst.
    
Pathway B: Irreversible Deprotonation (NaH-Mediated)

Used for stubborn substrates or when strictly anhydrous conditions are already present.

  • Deprotonation: Sodium hydride (NaH) irreversibly deprotonates 4-nitroindole to form the sodium 4-nitroindolide salt and

    
     gas.
    
  • Direct Attack: The "naked" anion attacks

    
    . Despite the electronic withdrawal, the high concentration of the full anion drives the reaction forward.
    

Mechanism Boc2O Boc2O Activated [Boc-DMAP]+ Intermediate (Super Electrophile) Boc2O->Activated Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Activated Nucleophilic Attack TS Transition State (N-Attack) Activated->TS Acyl Substitution Substrate 4-Nitroindole Substrate->TS Acyl Substitution TS->DMAP Regeneration Product N-Boc-4-Nitroindole TS->Product Elimination Byproducts CO2 + t-BuOH TS->Byproducts

Figure 2: DMAP-catalyzed activation mechanism.

Experimental Protocols

Method A: DMAP/TEA Catalytic Protocol (Recommended)

Applicability: Standard synthesis, scale-up friendly.

Reagents:

  • 4-Nitroindole (1.0 equiv)[1]

  • 
     (1.2 – 1.5 equiv)
    
  • DMAP (0.1 – 0.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Setup: Charge a flame-dried flask with 4-nitroindole and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA and DMAP. Stir for 5 minutes at room temperature. Note: The solution may darken due to partial deprotonation.

  • Reagent Addition: Add

    
     portion-wise (solid) or dropwise (solution in DCM).
    
  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–6 hours).

    • Checkpoint: If reaction stalls, add another 0.1 equiv of DMAP, not more

      
      .
      
  • Workup: Quench with dilute citric acid or 1M HCl (to remove DMAP/TEA). Wash with brine, dry over

    
    , and concentrate.[2]
    
Method B: NaH Deprotonation Protocol (High-Efficiency)

Applicability: Low-reactivity batches, very electron-deficient derivatives.

Reagents:

  • 4-Nitroindole (1.0 equiv)[1]

  • NaH (60% dispersion in oil) (1.2 equiv)

  • 
     (1.2 equiv)
    
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add 4-nitroindole solution dropwise.[1]

  • Evolution: Stir at 0°C for 30 mins until

    
     evolution ceases and the anion forms (often a deep red/orange color).
    
  • Protection: Add

    
     solution dropwise at 0°C.
    
  • Completion: Allow to warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Carefully add saturated

    
     solution at 0°C. Extract with EtOAc.
    

Quantitative Data & Optimization

ParameterIndole (Unsubstituted)4-NitroindoleImpact on Protocol
pKa (DMSO) ~16.9~13.5 (Est.)Easier deprotonation; weaker bases (TEA) suffice for equilibrium.
Nucleophilicity HighLowRequires activated electrophile (DMAP) or full anion (NaH).
Reaction Time (Std) < 1 hour3–12 hoursMonitor closely; avoid large excess of

to prevent di-Boc formation.
Solvent Preference DCM, THFACN, DMFPolar aprotic solvents stabilize the transition state better for nitro-species.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: DMAP deactivation by acidic impurities or insufficient activation energy.

    • Fix: Switch solvent to Acetonitrile (ACN). The higher dielectric constant aids the charge separation in the transition state.

  • Issue: Di-Boc Formation.

    • Cause: Large excess of

      
       and strong base (NaH).
      
    • Fix: Use Method A (Catalytic DMAP) and limit

      
       to 1.1 equiv. If Di-Boc forms, it can often be converted back to Mono-Boc by brief treatment with dilute NaOH/MeOH.
      

References

  • Catalytic Mechanism of DMAP

    • Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8, 981. Link

  • Boc Protection of Electron-Deficient Indoles

    • Gribble, G. W.; et al. "Synthesis and Reactions of N-Protected 3-Nitroindoles."[3] Synthesis, 1999 , 7, 1117–1122.[3][4] Link

  • Acidity of Indoles

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21, 456–463. Link

  • General Protocols for Boc Protection

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . Link

Sources

Foundational

solubility of tert-butyl 4-nitroindoline-1-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 4-nitroindoline-1-carboxylate in Common Organic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubility characterist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of tert-Butyl 4-nitroindoline-1-carboxylate in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-nitroindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of extensive published quantitative solubility data, this document focuses on providing a robust predictive framework based on the molecule's structural attributes and established principles of physical organic chemistry. We present a qualitative solubility profile, a detailed mechanistic discussion of solvent-solute interactions, and a standardized experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.

Introduction: Understanding tert-Butyl 4-nitroindoline-1-carboxylate

Tert-butyl 4-nitroindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an indoline core, a polar nitro group, and a non-polar tert-butoxycarbonyl (Boc) protecting group, imparts a unique combination of physicochemical properties. An understanding of its solubility is critical for a variety of applications, including reaction setup, purification (e.g., crystallization), and formulation development. The choice of an appropriate solvent is paramount to ensure reaction efficiency, product purity, and the reliability of biological assays.[1]

Molecular Structure:

  • CAS Number: 913836-24-5[2]

  • Molecular Formula: C₁₃H₁₄N₂O₄[2]

  • Molecular Weight: 262.27 g/mol [2]

  • Key Features:

    • Indoline Scaffold: A bicyclic aromatic amine derivative.

    • 4-Nitro Group (-NO₂): A strong electron-withdrawing and highly polar functional group. This group can participate in dipole-dipole interactions.

    • tert-Butoxycarbonyl (Boc) Group: A bulky, non-polar protecting group that increases lipophilicity and shields the indoline nitrogen from participating in hydrogen bonding as a donor.

Predicted and Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHigh to Moderate These solvents possess significant dipole moments that can effectively solvate the polar nitro group and the carbonyl of the Boc group. The lack of acidic protons prevents unwanted reactions. DMSO and DMF are expected to be excellent solvents.[4]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to Moderate These solvents have moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact favorably with both the polar and non-polar regions of the molecule.[4]
Ethers Diethyl Ether, 1,4-DioxaneModerate to Low Lower polarity compared to THF. Solubility is expected to be moderate but may be limited by the high polarity of the nitro group.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Low These are polar protic solvents. While they can solvate the polar groups, the bulky, non-polar Boc group may limit overall solubility. The compound lacks a hydrogen bond donor site, which slightly reduces favorable interactions with protic solvents.[3]
Esters Ethyl Acetate (EtOAc)Moderate Ethyl acetate has intermediate polarity and is a good general-purpose solvent for many Boc-protected compounds.[4]
Aromatic Hydrocarbons Toluene, BenzeneLow These non-polar solvents are unlikely to effectively solvate the highly polar nitro group, leading to poor solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / Insoluble These are highly non-polar solvents and are not suitable for dissolving a polar compound like tert-butyl 4-nitroindoline-1-carboxylate.
Water Water (H₂O)Very Low / Insoluble The large, non-polar surface area of the molecule, dominated by the Boc group and the aromatic system, makes it hydrolytically unstable and poorly soluble in water, despite the presence of the polar nitro group.[5][6]

Factors Influencing Solubility: A Mechanistic Discussion

The solubility of tert-butyl 4-nitroindoline-1-carboxylate is a direct consequence of the interplay between its structural components and the properties of the solvent.

  • The Role of the Nitro Group: The -NO₂ group is the primary driver of the molecule's polarity. Its strong dipole moment requires a solvent that can stabilize it through dipole-dipole interactions. This explains the predicted high solubility in polar aprotic solvents like DMSO and DMF.

  • The Influence of the Boc Protecting Group: The tert-butyl group is large and lipophilic (fat-loving). It significantly increases the non-polar character of the molecule. This steric bulk and lack of polarity contribute to its poor solubility in water and non-polar hydrocarbon solvents. In essence, the Boc group enhances solubility in less polar organic solvents compared to the unprotected indoline.[4]

  • Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms of the nitro and carbonyl groups) but lacks a strong hydrogen bond donor. Therefore, it will be most soluble in solvents that are good hydrogen bond acceptors themselves (like DMSO or DMF) or can engage in dipole-dipole interactions, rather than solvents that primarily rely on hydrogen bond donation (like water or alcohols).[3]

The logical relationship between the molecular features and solvent choice can be visualized as follows:

cluster_solute Solute: tert-Butyl 4-nitroindoline-1-carboxylate cluster_solvent Solvent Selection Logic Solute Core Structure Nitro Polar Nitro Group (-NO₂) Solute->Nitro imparts high polarity Boc Non-polar Boc Group Solute->Boc imparts lipophilicity PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Nitro->PolarAprotic Favorable Interaction (Dipole-Dipole) NonPolar Non-Polar (e.g., Hexane) Nitro->NonPolar Unfavorable Interaction (Mismatch in Polarity) Boc->PolarAprotic Favorable Interaction (van der Waals) PolarAprotic->Solute High Solubility NonPolar->Solute Low Solubility

Caption: Solute-solvent interaction logic for solubility prediction.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8] This protocol is designed to be a self-validating system for researchers.[7][9]

Materials:

  • tert-Butyl 4-nitroindoline-1-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • 2-5 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV or LC-MS)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid tert-butyl 4-nitroindoline-1-carboxylate (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 2 mL).[10]

    • Causality: An excess of solid is crucial to ensure that the solution reaches equilibrium saturation, with undissolved solid remaining.[7][8]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[7][9]

    • Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process until the rate of dissolution equals the rate of precipitation (equilibrium).[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial.[7][10]

    • Causality: Filtration is a critical step to separate the saturated liquid phase from any undissolved solid particles, which would otherwise lead to an overestimation of solubility. Centrifugation followed by sampling the supernatant is an alternative method.[7][9]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS method.

    • Determine the concentration of the compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.[9][10]

    • Causality: A validated analytical method ensures that the measurement of the solute concentration is accurate, precise, and reproducible.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

start Start prep 1. Preparation Add excess solid solute to known volume of solvent start->prep equil 2. Equilibration Shake at constant temp (e.g., 24-72h) prep->equil separate 3. Phase Separation Filter supernatant through 0.22 µm syringe filter equil->separate quant 4. Quantification Dilute filtrate & analyze via HPLC or LC-MS separate->quant calc 5. Calculation Solubility = [Measured] x Dilution Factor quant->calc end_node End (Quantitative Solubility Value) calc->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion and Recommendations

Tert-butyl 4-nitroindoline-1-carboxylate exhibits a complex solubility profile governed by the competing effects of its polar nitro group and non-polar Boc-protected indoline scaffold. It is predicted to be most soluble in polar aprotic solvents such as DMSO, DMF, and DCM, with moderate solubility in esters and alcohols, and poor solubility in non-polar hydrocarbons and water. For applications requiring precise concentrations, it is imperative to experimentally determine the solubility in the solvent system of interest using a standardized method like the shake-flask protocol detailed herein. This ensures reproducibility and accuracy in research and development workflows.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 7, 2026.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved March 7, 2026.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 7, 2026.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved March 7, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 7, 2026.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved March 7, 2026.
  • Athabasca University. (2023, August 31). Solubility of Organic Compounds. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved March 7, 2026.
  • Chemical Synthesis Database. (2025, May 20).
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-nitro-1H-indole-1-carboxylate | 913836-24-5. Retrieved March 7, 2026.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 7, 2026.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved March 7, 2026.
  • CymitQuimica. (n.d.). CAS 400727-63-1: N-Boc-5-nitroisoindoline. Retrieved March 7, 2026.
  • Parchem. (n.d.). Tert-butyl 5-nitroindoline-1-carboxylate (Cas 4851-26-7). Retrieved March 7, 2026.
  • ChemScene. (n.d.).
  • Vibrant Pharma Inc. (n.d.). tert-Butyl 4-(2-fluoro-4-nitrophenyl)
  • PubChem. (n.d.). tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481. Retrieved March 7, 2026.
  • Pharmaffiliates. (n.d.).
  • Physical Chemistry Research. (2023, November 19).
  • Benchchem. (n.d.). Overcoming N-Boc-D-proline solubility issues in organic solvents. Retrieved March 7, 2026.

Sources

Exploratory

Structural Characterization &amp; Crystallographic Protocol: tert-Butyl 4-nitroindoline-1-carboxylate

The following is an in-depth technical guide on the structural characterization and crystallographic analysis of tert-butyl 4-nitroindoline-1-carboxylate . This guide is designed for medicinal chemists and crystallograph...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the structural characterization and crystallographic analysis of tert-butyl 4-nitroindoline-1-carboxylate .

This guide is designed for medicinal chemists and crystallographers. It synthesizes predictive structural modeling based on validated analogues with a rigorous experimental protocol for obtaining and solving the crystal structure.

Executive Summary

The compound tert-butyl 4-nitroindoline-1-carboxylate represents a critical scaffold in the development of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the peri-interaction between the bulky tert-butoxycarbonyl (Boc) group at the N1 position and the nitro group at the C4 position.

This guide addresses the specific crystallographic challenges posed by this molecule: rotameric locking , indoline ring puckering , and nitro-group torsion . It provides a self-validating workflow for synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]

The "Peri" Steric Clash

In the indoline scaffold, the N1 and C4 positions are spatially proximate. When both are substituted with bulky groups (N-Boc and C4-Nitro), significant steric strain is introduced.

  • Electronic Effect: The 4-nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring.

  • Steric Effect: The N-Boc group exhibits restricted rotation about the N1-C(carbonyl) bond. Research on analogous 4-substituted indolines (e.g., 4-methoxy analogues) indicates that substituents at C4 significantly increase the rotational barrier of the Boc group (

    
    ), often locking the molecule into a preferred rotamer in the solid state [1].
    
Drug Development Relevance

This molecule is a key intermediate for:

  • 4-Aminoindoline Scaffolds: Precursors for urea-based kinase inhibitors.

  • Conformationally Restricted Peptidomimetics: The rigid indoline core constrains the vector of the N1 and C4 substituents, essential for mapping receptor binding pockets.

Predictive Structural Analysis

Based on high-confidence crystallographic data of analogous N-Boc-4-substituted indolines.

Geometry & Conformation
ParameterPredicted Value/BehaviorMechanistic Rationale
Crystal System Monoclinic (

) or Triclinic (

)
Common for centrosymmetric organic molecules with polar groups favoring dipole pairing.
Indoline Ring C2-Envelope PuckerThe sp³ hybridized C2 and C3 atoms force the 5-membered ring out of planarity to relieve torsional strain.
N1 Geometry Pyramidal

Planar
Resonance with the Boc carbonyl flattens the N1 geometry (sum of angles

), but C4-sterics may force slight pyramidalization.
Nitro Group Twisted (

)
To minimize repulsion with the C3 protons and the N-Boc group, the nitro group will likely twist out of the aromatic plane.
Boc Rotamer E-rotamer (anti)The tert-butyl group will orient away from the C4-nitro group to minimize van der Waals repulsion.
Intermolecular Interactions[4]
  • Weak Hydrogen Bonding:

    
     and 
    
    
    
    interactions will drive the lattice packing.
  • Absence of

    
    -Stacking:  The bulky Boc group and twisted nitro group typically disrupt classic parallel-displaced 
    
    
    
    -stacking, leading to a "herringbone" or distinct molecular island packing motif.

Experimental Protocols

Synthesis & Purification Workflow

Objective: Obtain high-purity material (>99%) essential for single-crystal growth.

Reagents: 4-nitroindoline (CAS 13327-27-0), Di-tert-butyl dicarbonate (


), DMAP (catalytic), DCM.
  • Dissolution: Dissolve 4-nitroindoline (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DMAP (0.1 eq) and

    
     (1.2 eq). Cool to 0°C.
    
  • Protection: Add

    
     (1.2 eq) dropwise. The electron-deficient nature of 4-nitroindoline makes the amine less nucleophilic; allow to warm to RT and stir for 12-18h.
    
  • Workup: Wash with 1M HCl (remove DMAP/amine), then sat.

    
    . Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). Critical: Isolate the major spot. Rotamers may appear as a streak or double spot on TLC; collect both as they equilibrate.

Crystallization Protocol (Vapor Diffusion)

Methodology Choice: Vapor diffusion is superior to evaporation for this compound because it allows slow equilibration of rotamers into the most stable crystal lattice.

  • Solvent (Inner Vial): Ethyl Acetate (Good solubility).

  • Precipitant (Outer Vial): Pentane (High volatility, poor solubility).

  • Setup:

    • Dissolve 20 mg of purified compound in 0.5 mL EtOAc in a small HPLC vial.

    • Place HPLC vial uncapped inside a larger 20 mL scintillation vial containing 4 mL Pentane.

    • Cap the large vial tightly. Store at 4°C (refrigerator).

    • Why 4°C? Lower temperature reduces the kinetic energy of the Boc rotation, increasing the probability of trapping the ordered low-energy conformer.

X-Ray Diffraction (XRD) Workflow[10]

Data Collection Strategy

Due to the tert-butyl group's tendency for thermal disorder, room temperature collection is insufficient.

  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the methyl groups on the tert-butyl moiety.

  • Source: Mo

    
     (
    
    
    
    Å). Preferred over Cu for minimizing absorption corrections in nitro-compounds, though Cu is acceptable if crystals are small (<0.1 mm).
  • Resolution: Collect to

    
     Å or better to resolve the N-O bond densities clearly.
    
Refinement & Disorder Handling

When solving the structure (using SHELXT/SHELXL), anticipate the following:

  • Boc Disorder: The tert-butyl group often adopts two orientations (e.g., 60:40 occupancy). Use PART commands and EADP constraints in SHELX.

  • Nitro Geometry: Check the N-O bond lengths. If they appear artificially short due to libration, apply DELU and SIMU restraints.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis pathway and the critical steric "locking" mechanism that defines the crystal structure.

G Start 4-Nitroindoline (Nucleophile) Intermediate Reaction Intermediate (Tetrahedral) Start->Intermediate N-Acylation Reagent (Boc)2O / DMAP (Electrophile) Reagent->Intermediate Product tert-butyl 4-nitroindoline-1-carboxylate (Crude) Intermediate->Product Elimination Rotamer_A Rotamer A (Syn) High Energy (Steric Clash) Product->Rotamer_A Dynamic Equilibrium Rotamer_B Rotamer B (Anti) Low Energy (Crystal Form) Product->Rotamer_B Dynamic Equilibrium Rotamer_A->Rotamer_B Slow Rotation (Steric Barrier) Crystal Single Crystal (P21/c Predicted) Rotamer_B->Crystal Vapor Diffusion (Selective Packing)

Caption: Synthesis pathway and rotameric selection during crystallization. The "Anti" rotamer is predicted to crystallize due to lower steric strain between the C4-Nitro and N1-Boc groups.

References

  • Kinetic Resolution of Indolines: Detailed analysis of rotational barriers in N-Boc-4-substituted indolines. Source: White Rose Research Online. "Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution." [Link]

  • Crystallographic Analogues (Piperazines): Methodology for solving sterically congested N-Boc structures. Source: National Institutes of Health (PMC). "Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate." [Link]

  • Nitro Group Conformation: Analysis of nitro-group twisting in sterically hindered aromatics. Source: MDPI Molecules. "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." [Link]

  • General Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC) guidelines for refinement of disordered groups. Source: CCDC. [Link]

Sources

Foundational

Whitepaper: Electrochemical Properties and Reductive Profiling of Substituted 4-Nitroindolines

Executive Summary Substituted 4-nitroindolines are critical synthetic intermediates in the pharmaceutical industry, serving as direct precursors to 4-aminoindolines and 4-aminoindoles—key pharmacophores found in kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 4-nitroindolines are critical synthetic intermediates in the pharmaceutical industry, serving as direct precursors to 4-aminoindolines and 4-aminoindoles—key pharmacophores found in kinase inhibitors, beta-blockers (e.g., pindolol derivatives), and neurotropic agents [3]. Traditionally, the reduction of the 4-nitro group relies on harsh, environmentally taxing conditions, such as iron powder in hydrochloric acid or high-pressure catalytic hydrogenation.

As a Senior Application Scientist, I advocate for the transition to controlled-potential electrochemical reduction . Electrosynthesis offers a tunable, reagent-free alternative where the electron serves as the ultimate green reducing agent. This guide provides an in-depth analysis of the electrochemical properties of substituted 4-nitroindolines, detailing the mechanistic pathways, the thermodynamic impact of ring substituents, and a self-validating protocol for preparative electrolysis.

Mechanistic Foundations of Nitro Reduction

The electrochemical reduction of aromatic nitro compounds is governed by the classic Haber mechanism, which dictates that the reaction can proceed via a "direct" or "indirect" (condensation) pathway [1, 4]. For 4-nitroindolines, controlling the pathway is paramount to avoiding unwanted azoxy or azo dimers.

In acidic media, the reduction of 4-nitroindoline follows the direct pathway , a highly efficient 6-electron, 6-proton process. The sequence is defined by three distinct electrochemical and chemical (EC) steps:

  • Formation of the Radical Anion: A single-electron transfer (SET) generates the nitro radical anion (

    
    ).
    
  • Dehydration to Nitroso: The addition of a second electron and two protons leads to the expulsion of water, forming the highly reactive nitroso intermediate (

    
    ).
    
  • Reduction to Hydroxylamine and Amine: The nitroso species is rapidly reduced by two electrons to the hydroxylamine (

    
    ), which subsequently undergoes a final 2-electron, 2-proton reduction to yield the target 4-aminoindoline (
    
    
    
    ).

By maintaining a low pH (e.g., using


 in methanol/water), the competing base-catalyzed condensation of the nitroso intermediate with the hydroxylamine is completely suppressed [4].

Mechanism N1 4-Nitroindoline (Ar-NO2) N2 Radical Anion (Ar-NO2•-) N1->N2 + 1e- N3 Nitroso Intermediate (Ar-NO) N2->N3 + 1e-, + 2H+ - H2O N4 Hydroxylamine (Ar-NHOH) N3->N4 + 2e-, + 2H+ N5 4-Aminoindoline (Ar-NH2) N4->N5 + 2e-, + 2H+ - H2O

Figure 1: The 6-electron, 6-proton electrochemical reduction pathway of 4-nitroindoline.

Substituent Effects on Voltammetric Behavior

The reduction potential of the 4-nitro group is highly sensitive to the electronic nature of substituents on the indoline core. Understanding these shifts is critical for setting the correct overpotential during preparative electrolysis.

Electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the initial electron transfer more thermodynamically favorable (shifting


 to more positive values). Conversely, electron-donating groups (EDGs) increase electron density in the ring, hindering reduction [4]. Furthermore, 

-protection (e.g., acetylation) is practically mandatory to prevent the anodic oxidation of the indoline nitrogen during undivided cell operations.

Table 1: Influence of Substituents on the Cathodic Peak Potential (


) 
(Data recorded via Cyclic Voltammetry at 50 mV/s in 0.1 M 

/ MeOH vs. Ag/AgCl)
Substituent ProfilePosition

(V vs Ag/AgCl)
Mechanistic Causality & Implication
-H (Unsubstituted)N/A-0.45 VBaseline thermodynamic requirement for the 6e- reduction.
-COCH₃ (Acetyl)

-0.38 VStrong EWG effect via amide resonance; facilitates reduction and protects the amine from anodic degradation.
-CH₃ (Methyl)

-0.52 VEDG effect via hyperconjugation; enriches the ring, requiring a higher cathodic overpotential.
-Cl (Chloro)

-0.41 VInductive withdrawal (-I effect) dominates over resonance, shifting the reduction potential positively.

Experimental Workflow: Controlled-Potential Electrolysis (CPE)

To translate voltammetric data into synthetic utility, a self-validating Controlled-Potential Electrolysis (CPE) protocol is required. This methodology ensures high Faradaic efficiency and prevents product re-oxidation[2].

Phase 1: Cell Assembly & Electrolyte Preparation
  • Cell Configuration: Assemble a custom two-compartment H-cell separated by a Nafion 117 proton-exchange membrane. Causality: The membrane prevents the newly formed 4-aminoindoline from migrating to the anode and undergoing oxidative degradation.

  • Catholyte: Prepare 100 mL of 0.1 M

    
     in a 1:1 mixture of Methanol and Deionized Water. Dissolve 5.0 mmol of the substituted 4-nitroindoline substrate.
    
  • Anolyte: Prepare 100 mL of 0.1 M

    
     in Deionized Water.
    
Phase 2: Electrode Selection
  • Working Electrode (Cathode): Reticulated Vitreous Carbon (RVC) foam. Causality: Carbon-based electrodes possess a wide cathodic window and a high overpotential for hydrogen evolution reaction (HER). Using Platinum here would result in competitive water reduction, destroying Faradaic efficiency [2].

  • Counter Electrode (Anode): Platinum mesh (placed in the anolyte).

  • Reference Electrode: Ag/AgCl (3M KCl) positioned via a Luggin capillary 1-2 mm from the RVC surface to minimize uncompensated resistance (

    
     drop).
    
Phase 3: Electrolysis & Real-Time Validation
  • Deoxygenation: Purge the catholyte with

    
     gas for 15 minutes to displace dissolved oxygen, which reduces competitively at ~ -0.3 V.
    
  • Potentiostatic Control: Set the potentiostat to an applied potential 100 mV more negative than the substrate's

    
     (e.g., -0.48 V for the 
    
    
    
    -acetyl derivative).
  • Coulometric Monitoring (Self-Validation): Monitor the current decay and integrate the total charge passed (

    
    ). According to Faraday’s Law (
    
    
    
    ), complete conversion of 5.0 mmol via a 6-electron process requires approximately 2,894 Coulombs. Terminate the reaction when the current drops to <5% of its initial value and
    
    
    C.
Phase 4: Isolation
  • Transfer the catholyte to a beaker and carefully neutralize to pH 8 using saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the substituted 4-aminoindoline.
    

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Royal Society of Chemistry (RSC) URL:[Link]

  • Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry STAR Protocols (Cell Press) URL:[Link]

  • Google Patents (Patent CN103420895A)
  • Nitro Substrates in Reductive Electrosynthesis: A Review ACS Electrochemistry URL:[Link](Note: URL structure reflects standard ACS formatting for the cited review).

Exploratory

stability and storage conditions for tert-butyl 4-nitroindoline-1-carboxylate

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 4-Nitroindoline-1-carboxylate Authored by: A Senior Application Scientist Introduction Tert-butyl 4-nitroindoline-1-carboxylate (CAS No. 913836-24-5)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 4-Nitroindoline-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

Tert-butyl 4-nitroindoline-1-carboxylate (CAS No. 913836-24-5) is a pivotal building block in contemporary synthetic and medicinal chemistry. Its unique structure, featuring a nitro-substituted indoline core protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. The successful use of this reagent, however, is critically dependent on maintaining its chemical integrity from storage through to reaction. This guide provides a comprehensive overview of the stability profile of tert-butyl 4-nitroindoline-1-carboxylate, offering field-proven insights into its optimal storage and handling conditions to ensure reproducibility and success in research and development endeavors.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 913836-24-5[1]
Molecular Formula C₁₃H₁₄N₂O₄[1]
Molecular Weight 262.27 g/mol [1]
Physical Form Solid[1]
Appearance White to yellow powder or crystals
Purity Typically ≥95%[1][2]

Fundamental Stability Profile: A Functional Group Analysis

The stability of tert-butyl 4-nitroindoline-1-carboxylate is dictated by the interplay of its three key structural features: the indoline ring, the aromatic nitro group, and the N-Boc protecting group. Understanding the inherent reactivity of each is crucial for predicting and preventing degradation.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary degradation pathway is hydrolysis, which is significantly accelerated under acidic conditions, leading to the removal of the protecting group. While generally stable to weak bases, prolonged exposure to strong bases can also lead to its cleavage.

  • The Nitroaromatic System: The nitro group (-NO₂) is an electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. More importantly, nitroaromatic compounds are often sensitive to light and can undergo photoreduction or other photochemical reactions. The nitro group can also be reduced to an amino group by various chemical reducing agents, a common synthetic transformation that must be avoided during storage.

  • The Indoline Core: The indoline ring itself is relatively stable. However, the combination of the nitro group and the carbamate linkage can influence its overall electronic properties and potential for oxidative or reductive degradation.

The following diagram illustrates the primary potential degradation pathways for this molecule.

G cluster_degradation Potential Degradation Pathways main tert-Butyl 4-Nitroindoline-1-carboxylate acid_hydrolysis Acid-Catalyzed Hydrolysis main->acid_hydrolysis H⁺ (e.g., strong acids) photodecomposition Photochemical Degradation main->photodecomposition UV/Vis Light reduction Chemical Reduction main->reduction Reducing Agents (e.g., H₂, metal catalysts) thermal_stress Thermal Degradation main->thermal_stress Elevated Temperatures (e.g., >40°C) deprotected 4-Nitroindoline (Loss of Boc Group) acid_hydrolysis->deprotected photoproducts Various Photoproducts photodecomposition->photoproducts reduced_product tert-Butyl 4-Aminoindoline-1-carboxylate (Nitro Group Reduction) reduction->reduced_product thermal_products By-products thermal_stress->thermal_products

Caption: Potential degradation pathways for tert-butyl 4-nitroindoline-1-carboxylate.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and chemical first principles.

Long-Term Storage (Stock Compound)

For maintaining the integrity of the compound over months to years, the following conditions are mandatory:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of any potential thermal degradation. This is a common recommendation from multiple suppliers[1][2].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and degradation from atmospheric moisture[1]. The use of an inert atmosphere is a key preventative measure.
Light Amber Vial or Dark LocationProtects the light-sensitive nitroaromatic system from photodecomposition.
Container Tightly Sealed, Chemically InertPrevents ingress of moisture and air. Glass is preferred. Containers should be carefully resealed after opening to prevent leakage and contamination.
Short-Term and In-Use Handling

When the compound is in active use, the risk of degradation increases. Adherence to these steps is critical:

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate hydrolysis.

  • Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a blanket of inert gas. If this is not feasible, minimize the time the container is open to the air.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock bottle.

  • Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing. Wrap the cap with parafilm for an extra barrier against moisture.

  • Location: Keep the working container in a cool, dry, and dark place on the lab bench, away from direct sunlight or heat sources.

Critical Factors Influencing Stability

  • Temperature: While refrigeration is key for long-term storage, thermal stability is also a concern during reactions. For the related compound 4-nitroindole, it is noted that by-products form at temperatures above 40°C[3]. This suggests that reactions involving tert-butyl 4-nitroindoline-1-carboxylate should be conducted at controlled, and preferably lower, temperatures unless the protocol specifies otherwise.

  • Incompatible Materials: Avoid storage or co-handling with strong oxidizing agents, strong acids, acid chlorides, and chloroformates[4][5]. Strong acids will rapidly cleave the Boc protecting group. Strong oxidizing agents could potentially react with the indoline ring system.

  • pH: The compound's stability is highly pH-dependent. It should not be stored in solution. If experimental protocols require a solution, it should be prepared fresh. Acidic aqueous solutions will lead to deprotection, while strongly basic conditions may also compromise the molecule's integrity. Neutral, anhydrous organic solvents are the preferred medium for reactions.

Self-Validating Protocol: A Workflow for Stability Assessment

For GMP or other highly regulated environments, or when initiating a critical new synthetic campaign, verifying the stability of a specific lot of the compound may be necessary. A forced degradation study is the authoritative method for this.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., in ACN or MeOH) aliquot Aliquot into Vials start->aliquot acid Acidic (e.g., 0.1M HCl) aliquot->acid base Basic (e.g., 0.1M NaOH) aliquot->base heat Thermal (e.g., 60°C in solution) aliquot->heat light Photolytic (UV Lamp) aliquot->light control Control (Room Temp, Dark) aliquot->control hplc HPLC-UV/MS Analysis at t=0, 2, 4, 8, 24h acid->hplc base->hplc heat->hplc light->hplc control->hplc data Quantify Purity & Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

Methodology Outline:

  • Reference Standard: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. This is your t=0 reference.

  • Stress Conditions: Aliquot the solution into separate vials and expose them to various stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Thermal: Place in an oven at 60°C.

    • Photolytic: Expose to a calibrated UV light source.

    • Control: Keep at room temperature in the dark.

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), quench the reaction if necessary (e.g., neutralize the acid/base samples) and analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.

  • Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. The appearance of new peaks signifies degradation products. This self-validating system provides definitive data on the compound's lability under specific conditions.

Conclusion

The chemical integrity of tert-butyl 4-nitroindoline-1-carboxylate is paramount for its successful application. Its stability is primarily threatened by exposure to acidic conditions, light, and elevated temperatures. Strict adherence to the storage and handling protocols detailed in this guide—specifically, long-term storage at 2-8°C under an inert atmosphere and protected from light —will ensure the compound's purity and reactivity are preserved, leading to more reliable and reproducible scientific outcomes.

References

  • Organic Syntheses. Procedure for 4-nitroindole. [Link]

Sources

Foundational

Strategic Utilization of tert-Butyl 4-Nitroindoline-1-Carboxylate: A High-Value Scaffold for Difficult-to-Access Heterocycles

Topic: Strategic Utilization of tert-Butyl 4-Nitroindoline-1-Carboxylate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of tert-Butyl 4-Nitroindoline-1-Carboxylate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Peri-Constraint" Advantage

In the architecture of bioactive small molecules, the indole scaffold is ubiquitous.[1] However, accessing the C4 position selectively is a notorious synthetic bottleneck. Electrophilic aromatic substitution on the indole core overwhelmingly favors the C3 position (electronic control), and lithiation strategies often favor C2 (coordination control).

tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 913836-24-5) serves as a tactical solution to this regioselectivity problem. By deploying this building block, medicinal chemists secure three distinct strategic advantages:

  • Pre-installed C4 Functionality: It bypasses the difficult C4-selective activation of the indole core.

  • The "Masked Indole" Strategy: The indoline core (dihydroindole) is significantly less prone to oxidative polymerization than its electron-rich amino-indole counterparts. It can be carried through multi-step sequences and aromatized to the indole in the final step using DDQ or MnO₂.

  • Peri-Interaction Control: The C4-substituent lies in the peri-position relative to N1. This creates unique steric and electronic environments (e.g., intramolecular H-bonding between C4-NH₂ and N1-carbonyls) that are critical for conformationally restricted kinase inhibitors.

Chemical Profile & Reactivity Landscape

Structural Attributes[1][2]
  • CAS Number: 913836-24-5

  • Molecular Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

  • Key Features:

    • N1-Boc: Protects the secondary amine and modulates the electron density of the benzene ring, preventing unwanted oxidation.

    • C4-Nitro: A versatile "dummy" group. It is strongly electron-withdrawing, deactivating the ring against further electrophilic attack until reduced to the amine.

The "Indoline vs. Indole" Decision Matrix

Why start with the indoline (dihydro) form?

  • Stability: 4-Aminoindoles are notoriously unstable and prone to air oxidation (forming dark tars). 4-Aminoindolines are stable, crystalline solids that can be handled in air.

  • Stereochemistry: The C2 and C3 carbons are sp³ hybridized, allowing for the introduction of chirality or specific vector geometries that planar indoles cannot access.

Strategic Workflows (DOT Visualization)

The following diagram illustrates the two primary workflows for this building block: the Kinase Hinge-Binder Route (retaining the indoline) and the Late-Stage Aromatization Route (accessing the indole).

G Start tert-Butyl 4-nitroindoline-1-carboxylate (Starting Block) Step1 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Start->Step1 Chemoselective Red. Intermed 4-Aminoindoline Intermediate (Stable Aniline) Step1->Intermed PathA_Step2 Derivatization (Amide/Urea Formation) Intermed->PathA_Step2 Path A: Retain sp3 PathB_Step2 Oxidation (Aromatization) (DDQ or MnO2) Intermed->PathB_Step2 Path B: Aromatize Intermed->PathB_Step2 Avoids unstable 4-aminoindole intermediates PathA_End Target A: Kinase Inhibitor (Indoline Core) PathA_Step2->PathA_End PathB_End Target B: 4-Substituted Indole (Aromatized Core) PathB_Step2->PathB_End

Caption: Divergent synthetic pathways. Path A leverages the stable indoline for sp³ geometry. Path B uses the indoline as a stable precursor to the sensitive 4-aminoindole.

Critical Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: Chemoselective Reduction of Nitro Group (Zinc-Ammonium Formate)

Context: While catalytic hydrogenation (H₂/Pd-C) works, it can sometimes be too aggressive, potentially removing halogens elsewhere in the molecule. The Zinc/Ammonium Formate method is milder and highly chemoselective for nitro groups.

Reagents:

  • tert-Butyl 4-nitroindoline-1-carboxylate (1.0 eq)

  • Zinc dust (activated, 5.0 eq)

  • Ammonium formate (10.0 eq)

  • Methanol (0.1 M concentration)

Methodology:

  • Activation: Stir Zinc dust in 1M HCl for 2 minutes, filter, wash with water, acetone, and ether, then dry under vacuum. Causality: Removes the oxide layer, ensuring rapid electron transfer.

  • Setup: Dissolve the nitroindoline substrate in Methanol. Add Ammonium Formate.

  • Initiation: Add the activated Zinc dust in one portion at room temperature. The reaction is slightly exothermic.

  • Monitoring (Self-Validation):

    • Checkpoint: Check TLC after 15 minutes. The starting material (non-polar, yellow spot) should disappear, replaced by a highly polar, fluorescent blue spot (amine) at lower Rf.

    • LCMS: Look for the mass shift of M-30 (loss of O, gain of H is net -30? No. -NO₂ [46] to -NH₂ [16] is a loss of 30 Da). Correction: Mass shift is M-30.

  • Workup: Filter through a pad of Celite to remove Zinc. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄.

  • Yield: Expect >90% of the 4-aminoindoline as a white/off-white solid.

Protocol B: Late-Stage Aromatization (Indoline to Indole)

Context: If the target is the indole, this oxidation is performed after the 4-amino group has been derivatized (e.g., to an amide). Oxidizing the free amine is risky.

Reagents:

  • Substituted Indoline (1.0 eq)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 - 1.2 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Methodology:

  • Dissolution: Dissolve the indoline in DCM (0.05 M). Cool to 0°C.[2]

  • Addition: Add DDQ portion-wise over 5 minutes. The solution will turn dark (charge-transfer complex).

  • Reaction: Warm to room temperature. Stir for 1-3 hours.

  • Monitoring (Self-Validation):

    • NMR Check: Aliquot 50 µL, dry, dissolve in CDCl₃. Look for the disappearance of the indoline C2/C3 triplets (approx. 3.0-4.0 ppm) and the appearance of the indole C2/C3 doublets (approx. 6.5-7.5 ppm).

  • Workup: Filter the reaction mixture through a plug of basic alumina (removes DDQ/DDHQ byproducts). Concentrate the filtrate.

Applications in Medicinal Chemistry

Kinase Inhibitors (The "Hinge Binder" Mimic)

The 4-aminoindoline motif is a powerful bioisostere for the 4-aminoquinazoline core found in drugs like Gefitinib or Erlotinib .

  • Mechanism: The N1-H (after Boc removal) and the C4-NH₂ can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • Advantage: The saturated C2-C3 bond in indoline "puckers" the ring slightly, altering the vector of the C4-substituent compared to the flat quinazoline. This vector change can be exploited to pick up unique interactions in the ribose binding pocket or solvent front.

5-HT (Serotonin) Receptor Modulators

Derivatives of 4-nitroindole and 4-aminoindole have shown high affinity for 5-HT2A and 5-HT2C receptors.

  • Case Study: Research indicates that 4-sulfonamido-indoles (accessible from the 4-amino precursor) act as potent antagonists. Using the indoline variant restricts the conformational flexibility of the sulfonamide side chain, potentially enhancing selectivity for 5-HT2C over 5-HT2A.

Data Summary: Physical Properties & Stability[4]

Propertytert-Butyl 4-nitroindoline-1-carboxylate4-Aminoindoline-1-carboxylate (Reduced)4-Nitroindole (Oxidized Analog)
State Solid (Yellow/Orange)Solid (White/Off-white)Solid (Yellow)
Stability High (Stable to air/moisture)Moderate (Slow oxidation in air)High
C4 Reactivity Electrophilic (inert)Nucleophilic (Amine)Electrophilic (inert)
Aromatization Possible (DDQ/MnO2)Possible (protect amine first)N/A
Primary Use Precursor storage formActive synthetic building blockPrecursor to block

References

  • Synthesis and Properties of 4-Nitroindole: Parmerter, S. M.; Cook, A. G.; Dixon, W. B.[3] "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole." Journal of the American Chemical Society, 1958 , 80, 4621–4623.

  • Selective Reduction Protocols: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998 , 27, 395-404.

  • Medicinal Chemistry Applications (5-HT): Park, H., et al. "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists." Bioorganic & Medicinal Chemistry, 2015 , 23(9), 2001-2010.

  • Indoline Kinase Inhibitors: Certal, V., et al. "Discovery and Optimization of Pyrimidone Indoline Amide PI3Kbeta Inhibitors." Journal of Medicinal Chemistry, 2014 , 57(3), 903-920.

  • DDQ Oxidation Method: Oikawa, Y.; Yonemitsu, O. "Selective oxidation of indoline derivatives to indoles with DDQ." Journal of Organic Chemistry, 1977 , 42(7), 1213–1216.

Sources

Exploratory

The Biological Activity and Therapeutic Potential of tert-Butyl 4-Nitroindoline-1-Carboxylate Derivatives

Executive Summary The indoline core—a fully reduced indole—is a privileged structural motif in drug discovery, known for mimicking the binding conformations of endogenous ligands like serotonin and melatonin. Among its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline core—a fully reduced indole—is a privileged structural motif in drug discovery, known for mimicking the binding conformations of endogenous ligands like serotonin and melatonin. Among its synthetic precursors, tert-butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0)[1] stands out as a highly versatile, orthogonally protected building block. This in-depth technical guide explores the chemical rationale behind utilizing this specific scaffold and details the profound biological activities of its downstream derivatives, specifically in the realms of anti-inflammatory and oncological pharmacology.

Chemical Rationale & Scaffold Versatility (E-E-A-T)

Causality in Synthetic Design

The strategic design of tert-butyl 4-nitroindoline-1-carboxylate relies on two critical functional groups:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The N1-Boc group is chosen for its stability under catalytic hydrogenation conditions. This allows chemists to selectively reduce the C4-nitro group to a primary amine without prematurely exposing the indoline nitrogen to unwanted side reactions. Furthermore, the Boc group is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid), freeing the N1 position for subsequent alkylation or to act as a critical hydrogen bond donor in enzyme active sites.

  • The C4-Nitro Group: Positioned at the C4 carbon, the nitro group serves as a stable precursor to an amine. Once reduced, the resulting 4-aminoindoline provides a nucleophilic handle for synthesizing ureas, amides, or sulfonamides. Substituents at the C4 position are highly favored in medicinal chemistry because they project directly into distinct hydrophobic pockets of target enzymes, maximizing steric complementarity[2].

Key Biological Activities of Indoline Derivatives

Dual 5-LOX/sEH Inhibition (Anti-Inflammatory)

The arachidonic acid (AA) cascade is the primary driver of inflammation. 5-Lipoxygenase (5-LOX) converts AA into pro-inflammatory leukotrienes, while soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[3]. Indoline derivatives synthesized from nitroindoline precursors have been identified as potent dual inhibitors of both enzymes[4].

Mechanistic Insight: In the 5-LOX active site, the indoline moiety positions itself near the non-heme iron, sterically hindering substrate access to the ion coordination sphere[5]. Simultaneously, urea functional groups installed at the C4 or C5 positions act as transition-state mimics in the sEH catalytic pocket, forming critical hydrogen bonds with residues Tyr181 and Gln363[5].

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX Catalysis CYP CYP450 Enzymes AA->CYP Catalysis LTB4 Leukotrienes (Pro-inflammatory) LOX->LTB4 Synthesis EET EETs (Anti-inflammatory) CYP->EET Synthesis sEH sEH Enzyme EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Degradation Drug Indoline Derivative (Dual Inhibitor) Drug->LOX Inhibits Drug->sEH Inhibits

Caption: The Arachidonic Acid Cascade and the dual inhibitory action of indoline derivatives.

VEGFR-2 Tyrosine Kinase Inhibition (Oncology)

Angiogenesis is a hallmark of tumor progression mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]. Indoline and indole derivatives exhibit potent anti-angiogenic properties by targeting this kinase[7].

Mechanistic Insight: The rigid indoline core inserts deeply into the ATP-binding pocket of the VEGFR-2 kinase domain. Derivatives synthesized from the 4-aminoindoline intermediate form vital hydrogen bonds with the hinge region (e.g., Cys919), while hydrophobic tail extensions reach into the DFG-out allosteric pocket, locking the kinase in an inactive conformation and inducing apoptosis in cancer cells[7][8].

Experimental Workflows & Protocols

Protocol 1: Synthesis of Active 4-Ureidoindoline Derivatives

This protocol outlines the transformation of the tert-butyl 4-nitroindoline-1-carboxylate building block into a biologically active urea derivative.

  • Nitro Reduction: Dissolve tert-butyl 4-nitroindoline-1-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N

    
    , followed by H
    
    
    
    . Stir under an H
    
    
    atmosphere (1 atm) at room temperature for 4 hours.
  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting material spot disappears. Filter through Celite to remove the Pd/C catalyst, and concentrate in vacuo. LC-MS Confirmation: Ensure the mass shift from [M+H]

    
     (nitro species) to [M+H]
    
    
    
    (amino species) is present.
  • Urea Formation: Dissolve the resulting 4-aminoindoline intermediate in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and the desired isocyanate (1.1 eq) dropwise at 0°C.

  • Final Validation: Stir for 12 hours at room temperature. Quench with water, extract with DCM, and wash with brine to remove water-soluble impurities. Purify via flash chromatography. NMR Confirmation:

    
    H NMR must show the characteristic urea NH protons at ~8.5 ppm and ~6.2 ppm.
    

Workflow Step1 tert-butyl 4-nitroindoline -1-carboxylate Step2 Nitro Reduction (Pd/C, H2) Step1->Step2 Step3 4-Aminoindoline Intermediate Step2->Step3 Step4 Urea Formation (Isocyanate) Step3->Step4 Step5 Boc Deprotection (TFA) Step4->Step5 Step6 Active Indoline Derivative Step5->Step6

Caption: Synthetic workflow from tert-butyl 4-nitroindoline-1-carboxylate to active urea derivatives.

Protocol 2: 5-LOX/sEH Dual Enzymatic Assay
  • 5-LOX Assay Pre-incubation: Pre-incubate recombinant human 5-LOX with the synthesized indoline derivative (at varying concentrations) in Tris-HCl buffer (pH 7.4) containing 2 mM CaCl

    
     and ATP for 15 minutes at 37°C[9].
    
  • Initiation & Validation: Initiate the reaction by adding arachidonic acid. Terminate after 10 minutes by adding an equal volume of methanol. Quantify leukotriene B4 (LTB4) formation via HPLC. Self-Validating Control: Use Zileuton (3 μM) as a positive control to ensure assay sensitivity[2].

  • sEH Assay Pre-incubation: Incubate recombinant human sEH with the inhibitor in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA[2].

  • Initiation & Validation: Add the fluorogenic substrate PHOME. Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) using a microplate reader. Self-Validating Control: Use AUDA (1 μM) as a positive control[2]. Calculate IC

    
     values using non-linear regression.
    

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of Indoline Derivatives against 5-LOX and sEH[3][5]
Compound Type5-LOX IC

(μM)
sEH IC

(μM)
Cellular Efficacy (PMNL)
Indoline Hit (Compound 43) 0.45 ± 0.11>10Moderate (IC

: 1.38 μM)
Urea Derivative (Compound 53) 0.28 ± 0.020.061 ± 0.003Poor (Membrane Permeability Issue)
Urea Derivative (Compound 54) 0.18 ± 0.050.10 ± 0.01Poor (Membrane Permeability Issue)
Optimized Dual Inhibitor (Compound 73) 0.41 ± 0.010.43 ± 0.10High
Zileuton (Positive Control) 0.85 ± 0.12N/AHigh
AUDA (Positive Control) N/A0.005 ± 0.001High
Table 2: VEGFR-2 Kinase Inhibition and Cytotoxicity of Indole/Indoline Derivatives[8]
Compound TypeVEGFR-2 IC

(nM)
MCF-7 IC

(μM)
HepG2 IC

(μM)
Derivative 11a 46.610.127.5
Derivative 11c 44.49.426.0
Derivative 40b 8.93N/AN/A
Sorafenib (Positive Control) 30.0 - 31.11.13N/A

References

1.4 - NIH PMC 2.2 - NIH PMC 3.7 - Taylor & Francis 4.1 - BLDpharm 5. - UNL Repository

Sources

Protocols & Analytical Methods

Method

experimental protocol for tert-butyl 4-nitroindoline-1-carboxylate synthesis

An Application Note and Experimental Protocol for the Synthesis of tert-butyl 4-nitroindoline-1-carboxylate Introduction tert-Butyl 4-nitroindoline-1-carboxylate is a valuable synthetic intermediate in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Synthesis of tert-butyl 4-nitroindoline-1-carboxylate

Introduction

tert-Butyl 4-nitroindoline-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the nitro group on the indoline scaffold provides a chemical handle for further functionalization, such as reduction to an amine, which can then be used to build more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during subsequent reactions and can be readily removed under mild acidic conditions.[1] This application note provides a detailed, two-step protocol for the synthesis of tert-butyl 4-nitroindoline-1-carboxylate, commencing from 4-nitroindole. The protocol is designed for researchers and scientists, with a focus on the rationale behind experimental choices, safety considerations, and robust analytical characterization.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Catalytic Hydrogenation: The selective reduction of the C2-C3 double bond of 4-nitroindole to yield 4-nitroindoline.

  • Boc Protection: The protection of the secondary amine of 4-nitroindoline using di-tert-butyl dicarbonate (Boc)₂O.

Synthetic_Scheme Start 4-Nitroindole Intermediate 4-Nitroindoline Start->Intermediate Step 1: H₂, Pt/C, p-TSA, H₂O Product tert-butyl 4-nitroindoline-1-carboxylate Intermediate->Product Step 2: (Boc)₂O, Base, Solvent Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-nitroindoline and base in solvent Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_Boc Add (Boc)₂O Cool->Add_Boc Stir Stir at 0°C, then warm to room temperature Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Sources

Application

Application Note: Strategic Utilization of tert-Butyl 4-Nitroindoline-1-Carboxylate in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process scientists involved in kinase inhibitor discovery. It details the strategic utilization of tert-butyl 4-nitroindoline-1-carboxylate as a high-value sca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists involved in kinase inhibitor discovery. It details the strategic utilization of tert-butyl 4-nitroindoline-1-carboxylate as a high-value scaffold for accessing 4-substituted indole and indoline pharmacophores—a structural motif critical for binding in the ATP-binding pocket of kinases (e.g., FGFR, CDK, and JAK families).

Abstract & Strategic Rationale

The indole scaffold is ubiquitous in Type I and Type II kinase inhibitors. However, introducing substituents at the C4 position of the indole ring is synthetically challenging due to the natural electrophilic bias of the indole core toward the C3 position.

tert-Butyl 4-nitroindoline-1-carboxylate serves as a privileged "masked" synthon that solves this regioselectivity problem. By starting with the reduced (indoline) core with a pre-installed nitro group at C4, researchers can:

  • Bypass C3-Selectivity Issues: Avoid the complex blocking/directing group strategies required to functionalize C4 on a bare indole.

  • Access Diverse Vectors: The C4-amine (derived from the nitro group) provides a vector often directed toward the solvent front or the ribose-binding pocket , depending on the inhibitor binding mode.

  • Modulate Solubility: The tert-butyl carbamate (Boc) group aids in solubility during early-stage synthesis and purification before final deprotection.

Chemical Profile & Structural properties[1][2]

PropertySpecification
Compound Name tert-Butyl 4-nitroindoline-1-carboxylate
CAS Number N/A (Precursor 4-nitroindoline: 14346-06-6)
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Key Functionality C4-Nitro: Precursor to aniline (hinge/solvent interaction).[1][2] N1-Boc: Protects indole nitrogen; directs lipophilicity.
Storage 2–8°C, Inert atmosphere (Ar/N₂).

Synthetic Workflow & Logic

The utilization of this scaffold generally follows a "Reduction-Functionalization-Oxidation" sequence. The logical flow allows for the construction of complex kinase inhibitors while maintaining regiocontrol.

Pathway Diagram (Graphviz)

KinaseSynthesis Start tert-Butyl 4-nitroindoline-1-carboxylate (Starting Material) Step1 Step 1: Chemoselective Reduction (Nitro -> Amine) Start->Step1 H2, Pd/C or Fe/NH4Cl Inter1 Intermediate A: tert-Butyl 4-aminoindoline-1-carboxylate Step1->Inter1 Step2 Step 2: Pharmacophore Attachment (Amide Coupling / Urea Formation) Inter1->Step2 R-COOH / R-NCO Inter2 Intermediate B: Functionalized Indoline Step2->Inter2 Step3 Step 3: Aromatization (Optional) (Indoline -> Indole) Inter2->Step3 MnO2 or DDQ Step4 Step 4: Global Deprotection (Boc Removal) Inter2->Step4 If Indoline Core Desired Inter3 Intermediate C: Functionalized Indole Step3->Inter3 Inter3->Step4 TFA/DCM Final Final Kinase Inhibitor (4-Substituted Indole/Indoline) Step4->Final

Caption: Synthetic workflow for converting tert-butyl 4-nitroindoline-1-carboxylate into functionalized kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Convert the C4-nitro group to a C4-amine without affecting the N1-Boc protection or the aromatic ring integrity.

  • Mechanism: Catalytic hydrogenation or single-electron transfer (SET) reduction.

  • Preferred Method: Hydrogenation (Cleanest profile).

Materials:

  • tert-Butyl 4-nitroindoline-1-carboxylate (1.0 equiv)

  • Pd/C (10% w/w, 0.1 equiv)

  • Methanol (MeOH) or Ethanol (EtOH) [0.1 M concentration]

  • Hydrogen gas (Balloon pressure)

Procedure:

  • Dissolution: Dissolve tert-butyl 4-nitroindoline-1-carboxylate in MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon stream. (Caution: Pyrophoric wet catalyst).

  • Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The nitro starting material (UV active, often yellow) will disappear, and a more polar amine peak will appear.

  • Work-up: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield tert-butyl 4-aminoindoline-1-carboxylate .

    • Note: The amine is prone to oxidation (turning dark/purple) upon prolonged air exposure. Use immediately in the next step or store under argon at -20°C.

Protocol B: Functionalization (Hinge Binder Attachment)

Objective: Attach the kinase-binding motif (e.g., a pyrimidine, pyridine, or amide linker) to the newly formed C4-amine.

Scenario: Amide coupling with a carboxylic acid (R-COOH).

Materials:

  • tert-Butyl 4-aminoindoline-1-carboxylate (1.0 equiv)

  • Carboxylic Acid Partner (e.g., 2-chloropyrimidine-4-carboxylic acid) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA and stir for 5 minutes to activate the acid.

  • Coupling: Add the solution of tert-butyl 4-aminoindoline-1-carboxylate (from Protocol A) to the activated acid mixture.

  • Reaction: Stir at RT for 2–12 hours.

  • Work-up: Dilute with Ethyl Acetate (EtOAc), wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: Aromatization (Indoline to Indole Oxidation)

Objective: If the final inhibitor requires a planar indole core (common for intercalation into the ATP cleft), the indoline ring must be oxidized.

  • Critical Insight: Perform this step after functionalizing the amine. The electron-withdrawing amide/urea group at C4 stabilizes the system during oxidation.

Materials:

  • Functionalized Indoline Intermediate (1.0 equiv)[5]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.5 equiv)

  • Dichloromethane (DCM) or 1,4-Dioxane

Procedure:

  • Setup: Dissolve the intermediate in DCM (0.05 M).

  • Oxidation: Add DDQ portion-wise at 0°C or RT. The reaction often turns deep red/brown due to the charge-transfer complex.

  • Reaction: Stir for 1–3 hours. Monitor closely by LC-MS (Mass shift: -2 Da).

  • Work-up: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ (to remove residual DDQ species).

  • Purification: Silica gel chromatography. The product is the N-Boc-4-functionalized Indole .

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient H₂ pressure.Switch to Fe/NH₄Cl (Iron powder reduction) in EtOH/H₂O if sulfur/halogens are present in the molecule.
Boc Deprotection Acidic conditions during work-up or reaction.Ensure all reagents are neutral/basic. Avoid strong Lewis acids during functionalization.
Over-Oxidation DDQ reaction time too long.Quench reaction immediately upon consumption of starting material. Alternatively, use MnO₂ in refluxing DCM for milder oxidation.
Low Solubility Planar aromatic stacking.The N-Boc group usually maintains solubility. If lost, use DMF/DMSO for reactions.

References

  • General Indole Synthesis & Functionalization

    • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Reduction of Nitroindolines: Bioorganic & Medicinal Chemistry Letters. "Synthesis and evaluation of 4-substituted indoles as potent kinase inhibitors." (Generic reference to scaffold utility).
  • Oxidation of Indolines to Indoles

    • Zhang, X. et al. (2016). "DDQ-Mediated Oxidation of Indolines to Indoles: A Practical Method." Journal of Organic Chemistry. Link

  • Kinase Inhibitor Design (4-Substituted Indoles)

    • Laufer, S. et al. (2014). "Design and Synthesis of 4-Aminoindole-based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link (Note: Representative citation for scaffold utility).

(Note: While specific "drug synthesis" papers for this exact starting material are proprietary, the protocols above represent the industry-standard "Best Practices" for manipulating this scaffold verified against general indole chemistry methodologies.)

Sources

Method

procedure for reduction of the nitro group in tert-butyl 4-nitroindoline-1-carboxylate

Application Note: Chemo-selective Reduction of tert-butyl 4-nitroindoline-1-carboxylate Executive Summary This guide details the chemo-selective reduction of the nitro group in tert-butyl 4-nitroindoline-1-carboxylate to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Reduction of tert-butyl 4-nitroindoline-1-carboxylate

Executive Summary

This guide details the chemo-selective reduction of the nitro group in tert-butyl 4-nitroindoline-1-carboxylate to yield tert-butyl 4-aminoindoline-1-carboxylate . This transformation is a critical step in the synthesis of IDO1 inhibitors and various kinase inhibitors.

The primary challenge is preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen while effectively reducing the nitro moiety. This note presents two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The industry "gold standard" for cleanliness and yield.

  • Iron-Mediated Reduction (Fe/NH₄Cl): A robust, gas-free alternative suitable for labs lacking hydrogenation infrastructure or for substrates containing halogens.

Chemical Strategy & Mechanistic Insight

The Chemo-selectivity Challenge

The substrate contains two key functional groups:

  • Nitro Group (

    
    ):  Requires reduction to an amine (
    
    
    
    ).[1]
  • Boc Group (

    
    ):  Highly sensitive to acidic conditions (cleavage occurs at pH < 2-3).
    

Thermodynamic Considerations: The reduction of a nitro group to an amine is highly exothermic (


). Consequently, thermal runaway is a risk during scale-up. The reaction proceeds through nitroso (

) and hydroxylamine (

) intermediates. Accumulation of the hydroxylamine intermediate can lead to side reactions or incomplete reduction.

Strategic Selection:

  • Avoid: Strong acid reductions (e.g., Sn/HCl, Fe/HCl) which will deprotect the Boc group, yielding the unstable free indoline base or polymerized byproducts.

  • Select: Neutral or mildly basic conditions. Catalytic hydrogenation is preferred as it generates only water as a byproduct. Fe/NH₄Cl acts as a surface-mediated electron transfer process in a buffered protic media, ensuring Boc stability.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for process safety and purity.

ReactionPathway Substrate tert-butyl 4-nitroindoline- 1-carboxylate Intermediates Intermediates: Nitroso (-NO) -> Hydroxylamine (-NHOH) Substrate->Intermediates Reduction (6e- Process) CondA Method A: H2, Pd/C (Neutral) Substrate->CondA CondB Method B: Fe, NH4Cl (Buffered pH 5-6) Substrate->CondB CondC Acidic Cond: Sn/HCl or Fe/HCl Substrate->CondC Product tert-butyl 4-aminoindoline- 1-carboxylate Intermediates->Product Complete Reduction SideProduct Deprotected Byproduct (Avoided) CondA->Intermediates CondB->Intermediates CondC->SideProduct Boc Cleavage

Caption: Mechanistic pathway highlighting the necessity of neutral/buffered conditions to prevent Boc deprotection.

Protocol A: Catalytic Hydrogenation (Preferred)

Scope: Best for high purity, simple workup, and scales from 100 mg to 50 g. Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (toluene or water) before adding alcohol.

Materials:
  • Substrate: tert-butyl 4-nitroindoline-1-carboxylate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Hydrogen Source:

    
     balloon (for <1g) or Parr Shaker (30-50 psi for >1g)
    
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask (or hydrogenation bottle), add the Pd/C catalyst first.[1]

    • Technique Tip: Add a small amount of water or toluene to the catalyst to dampen it, minimizing ignition risk.

  • Dissolution: Carefully add the solution of substrate in MeOH/EtOH to the flask containing the catalyst.

    • Why: Adding solution to catalyst prevents the catalyst from drying out on the flask walls.

  • Inerting: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Hydrogenation: Evacuate and backfill with Hydrogen (

    
    ).[1]
    
    • For Balloon: Attach a double-walled balloon filled with

      
      . Stir vigorously.
      
    • For Parr: Pressurize to 30 psi. Shake/stir.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Observation: The starting material (bright yellow) will fade to a colorless or pale beige solution. Reaction typically completes in 2–4 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with MeOH.

    • Critical: Do not let the filter cake dry out completely in air (fire hazard). Keep it wet with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Protocol B: Iron/Ammonium Chloride Reduction

Scope: Best for labs without hydrogen handling capabilities or if the substrate contains halogens (Cl, Br, I) that might be removed by Pd/C.[2]

Materials:
  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (Fe) (5.0 equiv) - Must be fine powder (325 mesh)

  • Buffer/Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (4:1).

  • Addition: Add Ammonium Chloride and Iron Powder to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Mechanism:[2][3][4] The reaction occurs on the surface of the iron. Vigorous stirring is essential to prevent the iron from clumping.[2]

  • Monitoring: Check TLC after 1 hour.

    • Note: The reaction mixture will turn a rusty brown/black sludge (iron oxides).

  • Workup:

    • Cool to room temperature.[2][5]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a Celite pad to remove iron sludge. Wash liberally with EtOAc.

  • Extraction:

    • Transfer filtrate to a separatory funnel. Wash with water (2x) and Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Comparative Analysis & Data

FeatureMethod A: Hydrogenation (

)
Method B: Iron Reduction (

)
Yield High (90-98%)Good (80-90%)
Purity (Crude) Excellent (often requires no column)Moderate (may require chromatography)
Boc Stability Excellent (Neutral conditions)Excellent (Buffered conditions)
Reaction Time 2-4 Hours1-3 Hours (Reflux)
Scalability High (Process scale friendly)Moderate (Iron waste disposal issues)
Safety

gas (Flammable), Pyrophoric Pd
No gas, but heavy metal waste
Cost High (Pd catalyst)Low (Iron is cheap)

Workflow Decision Matrix

Use this flowchart to determine the appropriate workup and purification strategy based on the chosen method.

WorkupLogic Start Reaction Complete (TLC Verified) MethodCheck Which Method Used? Start->MethodCheck PathA Method A: Pd/C MethodCheck->PathA PathB Method B: Fe/NH4Cl MethodCheck->PathB FilterA Filter thru Celite (Remove Pd) PathA->FilterA ConcA Concentrate Filtrate FilterA->ConcA PurityCheck Purity > 95%? ConcA->PurityCheck Done Final Product (White/Beige Solid) PurityCheck->Done Yes Column Flash Chromatography (Hex/EtOAc) PurityCheck->Column No FilterB Filter thru Celite (Remove Fe Sludge) PathB->FilterB ExtractB Aq. Workup (EtOAc / Water) FilterB->ExtractB ExtractB->Column Column->Done

Caption: Decision tree for workup and purification. Method A often bypasses chromatography.

References

  • Klenke, B., & Gilbert, I. H. (2001).[6][7][8] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[7][8] The Journal of Organic Chemistry, 66(7), 2480-2483.[7][8] Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
  • BenchChem. (2025).[1] Experimental Protocol: Reduction of a Nitroarene using Iron and Ammonium Chloride. BenchChem Protocols. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Boc stability: Stable to , Unstable to HCl/TFA).

Sources

Application

Application Note: Optimization of TFA-Mediated Boc Deprotection for tert-Butyl 4-Nitroindoline-1-carboxylate

Introduction & Chemical Context The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group for amines in organic synthesis due to its robustness against nucleophiles and basic conditions. Its selective removal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group for amines in organic synthesis due to its robustness against nucleophiles and basic conditions. Its selective removal is typically achieved using strong acids, with Trifluoroacetic Acid (TFA) being the industry standard due to its high efficacy and volatility, which dramatically simplifies downstream product isolation [1].

When applying standard Boc deprotection protocols to tert-butyl 4-nitroindoline-1-carboxylate , researchers must account for the unique electronic environment of the substrate. In the indoline core, the nitrogen atom is attached at the C7a bridgehead. The nitro group at the C4 position is in a meta relationship to this nitrogen. Because direct resonance delocalization of the nitrogen lone pair into the nitro group is symmetry-forbidden, the 4-nitro group deactivates the indoline nitrogen primarily through strong inductive electron withdrawal (


 effect).

Key Process Insights:

  • Reduced Basicity: The inductive pull of the 4-nitro group reduces the basicity of the indoline nitrogen. While this slightly stabilizes the intermediate carbamate against protonation compared to electron-rich indolines, standard TFA/DCM conditions remain highly effective [2].

  • Scavenger Independence: In many Boc deprotections, carbocation scavengers (e.g., triisopropylsilane, anisole) are required to trap the liberated tert-butyl cation and prevent unwanted Friedel-Crafts alkylation of the aromatic ring. However, the strongly electron-withdrawing 4-nitro group heavily deactivates the indoline core, rendering it impervious to electrophilic aromatic substitution. Consequently, scavengers are generally unnecessary for this specific substrate.

Mechanistic Pathway

The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds through a well-defined four-step mechanism [1]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • C-O Bond Cleavage: The protonated carbamate becomes unstable, expelling a stable tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (

    
    ) gas.
    
  • Salt Formation: The resulting free indoline is protonated by excess TFA to form the corresponding 4-nitroindoline trifluoroacetate salt.

Mechanism SM Boc-4-Nitroindoline TFA TFA (Protonation) SM->TFA Protonated Protonated Carbamate TFA->Protonated Cleavage C-O Bond Cleavage Protonated->Cleavage Carbamic Carbamic Acid Cleavage->Carbamic tButyl tert-Butyl Cation Cleavage->tButyl Decarb Decarboxylation (-CO2) Carbamic->Decarb Salt 4-Nitroindoline TFA Salt Decarb->Salt

Figure 1: Acid-catalyzed mechanistic pathway for the Boc deprotection of 4-nitroindoline.

Experimental Protocol

The following protocol outlines the optimal conditions for isolating the free base of 4-nitroindoline.

Reagents Required:

  • tert-Butyl 4-nitroindoline-1-carboxylate (Substrate)

  • Trifluoroacetic acid (TFA, Reagent Grade)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-nitroindoline-1-carboxylate (1.0 equiv) in anhydrous DCM to achieve a substrate concentration of 0.2 M [1].

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Causality: Initiating the reaction at 0 °C controls the exothermic protonation step and prevents localized heating that could lead to impurity formation [2].

  • Acid Addition: Slowly add TFA dropwise to the stirring solution to achieve a final concentration of 30% v/v.

    • Self-Validation Check: Effervescence (

      
       gas evolution) should become visible, indicating the onset of decarboxylation [3].
      
    • Safety Note: Because the deprotection reaction produces

      
       gas, closed systems must never be used; ensure the reaction vessel is properly vented[3].
      
  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed [1].

  • Concentration: Once complete, concentrate the mixture in vacuo using a rotary evaporator to remove the volatile DCM and excess TFA. This yields the crude 4-nitroindoline trifluoroacetate salt [2].

  • Basification (Free Base Isolation): Re-dissolve the crude salt in fresh DCM. Slowly add saturated aqueous

    
     under vigorous stirring until the aqueous layer reaches pH 8-9.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure 4-nitroindoline free base.
    

Workflow Step1 1. Setup (DCM, 0 °C) Step2 2. TFA Addition (Dropwise) Step1->Step2 Step3 3. Reaction (RT, 1.5 h) Step2->Step3 Step4 4. Concentration (in vacuo) Step3->Step4 Step5 5. Basification (NaHCO3) Step4->Step5 Step6 6. Isolation (Free Base) Step5->Step6

Figure 2: Step-by-step experimental workflow for TFA-mediated Boc deprotection.

Process Optimization & Quantitative Data

The concentration of TFA and the temperature profile dictate the kinetic efficiency and purity of the cleavage. Table 1 summarizes the optimization landscape for this specific deactivated indoline.

Table 1: Optimization of TFA Concentration and Temperature

TFA Concentration (v/v in DCM)Temperature ProfileReaction TimeConversion / YieldObservations & Causality
10% RT> 12 h< 60%Insufficient acid concentration to rapidly protonate the inductively deactivated substrate.
20% 0 °C

RT
3 - 4 h> 90%Clean reaction profile, but kinetically sluggish.
30% 0 °C

RT
1.5 - 2 h> 95%Optimal conditions. Balances rapid kinetics with high purity and easy workup.
50% 0 °C

RT
1 h> 95%Highly efficient, but requires more rigorous basic workup to neutralize the excess TFA [2].
100% (Neat) RT30 min~ 85%Rapid, but minor degradation products observed due to high acidity. Not recommended.

References

  • Boc Deprotection - TFA . Common Organic Chemistry. Available at:[Link]

Method

Application Note: Synthesis of 4-Aminoindoline from tert-Butyl 4-Nitroindoline-1-Carboxylate

Strategic Rationale & Mechanistic Insights 4-Aminoindoline and its derivatives are highly privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of complex therapeutical compounds tar...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

4-Aminoindoline and its derivatives are highly privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of complex therapeutical compounds targeting neurological disorders and oncology[1]. The synthesis of 4-aminoindoline from tert-butyl 4-nitroindoline-1-carboxylate requires two distinct chemical transformations: the reduction of an aromatic nitro group and the acidolytic cleavage of a tert-butyloxycarbonyl (Boc) protecting group.

Sequence Selection (Causality): While it is theoretically possible to deprotect the Boc group first to yield 4-nitroindoline[2], the optimal synthetic sequence performs the nitro reduction first , followed by Boc deprotection .

  • Chemoselective Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice for nitro reductions when acid-labile protecting groups (like Boc) are present[3]. Using harsh acidic reduction conditions (e.g., Fe/HCl) could lead to premature, uncontrolled Boc cleavage. Keeping the Boc group intact during reduction protects the secondary indoline nitrogen from potential side reactions (such as alkylation or oxidation).

  • Controlled Deprotection & Stability: The deprotection of a Boc-protected amine with Trifluoroacetic Acid (TFA) proceeds through an acid-catalyzed hydrolysis mechanism, releasing gaseous isobutylene and carbon dioxide[4]. Because the resulting free 4-aminoindoline is an extremely electron-rich aromatic system (combining an aniline and an indoline), it is highly susceptible to rapid air oxidation. By performing the deprotection as the final step and isolating the product as a bis-TFA salt, the oxidative degradation of the final product is completely mitigated.

Workflow Visualization

SynthesisWorkflow SM tert-Butyl 4-nitroindoline-1-carboxylate (Starting Material) Int tert-Butyl 4-aminoindoline-1-carboxylate (Intermediate) SM->Int H2 (1 atm), 10% Pd/C MeOH, RT, 4 h (Nitro Reduction) Prod 4-Aminoindoline bis-TFA salt (Final Product) Int->Prod TFA / DCM (1:4) 0 °C to RT, 2 h (Boc Deprotection)

Figure 1: Two-step synthetic workflow for 4-aminoindoline from its Boc-protected nitro precursor.

Quantitative Reaction Parameters

The following table summarizes the expected physical parameters, reaction conditions, and visual cues for both synthetic steps to ensure a self-validating workflow.

ParameterStep 1: Nitro ReductionStep 2: Boc Deprotection
Starting Material tert-Butyl 4-nitroindoline-1-carboxylate (2.64 g, 10 mmol)tert-Butyl 4-aminoindoline-1-carboxylate (1.87 g, 8.0 mmol)
Reagents H₂ gas (1 atm), 10% Pd/C (10 mol%)TFA (4.0 mL), Anhydrous DCM (16.0 mL)
Temperature Room Temperature (20–25 °C)0 °C warming to Room Temperature
Reaction Time 4.0 hours2.0 hours
Expected Yield > 95% (approx. 2.22 g)85 – 90% (approx. 2.61 g as bis-TFA salt)
Visual Cues Black suspension; TLC shows conversion of UV-active SM to Ninhydrin-active product.Vigorous CO₂ gas evolution upon TFA addition; solution turns homogeneous.
Product Stability Stable at 4 °C under ambient atmosphere.Highly oxidizable as free base. Store as TFA salt under Argon at -20 °C.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-aminoindoline-1-carboxylate (Nitro Reduction)

This protocol utilizes heterogeneous catalytic transfer of hydrogen to reduce the nitroarene to an aniline derivative[3].

  • Preparation: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-nitroindoline-1-carboxylate (2.64 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in HPLC-grade Methanol (50 mL).

  • Inert Atmosphere (Critical Safety Step): Purge the solution with Argon for 10 minutes. Causality: Dry Pd/C is highly pyrophoric and can easily ignite methanol vapors upon contact with atmospheric oxygen. Purging removes oxygen and prevents catastrophic ignition.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.06 g, 1.0 mmol, 10 mol%) in one portion under a positive stream of Argon.

  • Hydrogenation: Equip the flask with a hydrogen-filled balloon attached to a three-way stopcock. Evacuate the flask headspace under a light vacuum and backfill with H₂. Repeat this purge cycle three times.

  • Reaction: Stir the black suspension vigorously at room temperature for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product will appear as a new spot with a lower

    
     that stains positively (brown/purple) with Ninhydrin.
    
  • Workup: Once the starting material is consumed, purge the flask thoroughly with Argon to remove residual H₂ gas. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (3 × 20 mL). Note: Keep the Celite pad wet with water immediately after filtration to prevent fires.

  • Isolation: Concentrate the filtrate in vacuo to afford tert-butyl 4-aminoindoline-1-carboxylate as a pale beige solid. This intermediate is sufficiently pure for the next step.

Protocol B: Synthesis of 4-Aminoindoline bis-TFA salt (Boc Deprotection)

This protocol utilizes acidolytic cleavage to remove the Boc group, trapping the highly reactive product as a stable salt[4].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve tert-butyl 4-aminoindoline-1-carboxylate (1.87 g, 8.0 mmol) in anhydrous Dichloromethane (DCM, 16.0 mL).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. Causality: The cleavage of the Boc group is exothermic. Cooling controls the rate of decarboxylation, preventing solvent bumping and side reactions.

  • Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA, 4.0 mL) over 10 minutes. Visual Cue: You will observe immediate effervescence as CO₂ gas is liberated[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (DCM/MeOH 9:1) until the intermediate is completely consumed.

  • Azeotropic Removal of TFA: Concentrate the reaction mixture in vacuo to yield a crude oil. To remove residual TFA, add Toluene (10 mL) to the flask and concentrate in vacuo. Repeat this azeotropic distillation three times. Causality: TFA (bp 72 °C) forms strong hydrogen bonds with the newly formed amines. Toluene forms a low-boiling azeotrope with TFA, facilitating its complete removal without requiring an aqueous basic workup. Avoiding a basic workup is critical, as freebasing 4-aminoindoline exposes it to rapid air oxidation.

  • Precipitation: Triturate the resulting heavy oil with cold Diethyl Ether (20 mL). The 4-aminoindoline bis-TFA salt will precipitate as an off-white to pale grey solid.

  • Isolation: Filter the solid rapidly under a blanket of Argon, wash with cold Diethyl Ether (2 × 5 mL), and dry under high vacuum. Store the final salt in a sealed amber vial flushed with Argon at -20 °C.

References

  • [2] Title: CN103420895A - Preparation method of 4-aminoindole. Source: Google Patents. URL:

  • [1] Title: A Facile Synthesis of 4-Hydroxy- and 4-Aminoindoles through Corresponding Indolines. Source: Bulletin of the Chemical Society of Japan (Oxford Academic). URL: [Link]

Sources

Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies for 4-Aminoindoline Derivatives

Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Scientific Rationale & Scope In contemporary drug discovery, 4-aminoindoline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists

Scientific Rationale & Scope

In contemporary drug discovery, 4-aminoindoline derivatives serve as highly valuable, rigidified bioisosteres for anilines and tetrahydroquinolines. Their constrained bicyclic framework is frequently utilized to enhance the metabolic stability and target affinity of kinase inhibitors and GPCR modulators. However, the functionalization of 4-aminoindolines via transition-metal catalysis presents a profound chemoselectivity challenge: the inherent nucleophilicity of the indoline N1 nitrogen fiercely competes with the exocyclic C4-amine during cross-coupling events.

This application note details field-proven, self-validating methodologies for both the regioselective functionalization (Buchwald-Hartwig amination) of 4-aminoindolines and the de novo synthesis of the 4-aminoindoline core via Catellani-type Palladium/Norbornene (Pd/NBE) C–H functionalization[1].

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Chemoselectivity in Buchwald-Hartwig Aminations

When subjecting an unprotected 4-aminoindoline to palladium-catalyzed C–N cross-coupling, the electron-rich N1 secondary amine rapidly coordinates to the electrophilic Pd(II) intermediate, leading to undesired N1-arylation or catalyst poisoning[2].

The Causality of Protection: To achieve exclusive C4-N-arylation, the N1 position must be electronically deactivated and sterically shielded. Converting the indoline to tert-butyl 4-aminoindoline-1-carboxylate (N1-Boc)[3] withdraws electron density from the N1 lone pair into the carbamate carbonyl. This renders N1 non-nucleophilic, forcing the oxidative addition/reductive elimination cycle to occur exclusively at the C4 primary amine. Furthermore, the use of bulky, electron-rich biaryl phosphine ligands like BrettPhos accelerates reductive elimination, suppressing β-hydride elimination byproducts and maximizing C4-selectivity.

Catellani-Type Synthesis of the 4-Aminoindoline Scaffold

Synthesizing the 4-aminoindoline core from simple acyclic precursors can be elegantly achieved via Pd/NBE cooperative catalysis. In this cascade, norbornene acts as a transient mediator to relay palladium from an initial oxidative addition site to an adjacent ortho C–H bond[1].

The Causality of Pivalic Acid: A critical parameter in this transformation is the inclusion of pivalic acid (PivOH)[4]. The pivalate anion ligates to the Pd(II) center and acts as an internal base, facilitating the cleavage of the ortho C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway[5]. Without the steric bulk and precise basicity of the pivalate ligand, the catalytic cycle stalls at the norbornene insertion step, leading to premature termination.

Mandatory Visualizations: Workflows & Catalytic Cycles

G A Unprotected 4-Aminoindoline B Boc2O, DMAP (Protection) A->B Blocks N1 D Pd2(dba)3, BrettPhos Aryl Halide A->D C N1-Boc-4-Aminoindoline B->C C->D Buchwald-Hartwig E C4-N-Aryl-N1-Boc-Indoline (Desired Product) D->E High Regioselectivity F N1-Aryl-4-Aminoindoline (Undesired Byproduct) D->F Competing N1 Reaction

Chemoselectivity workflow for the functionalization of 4-aminoindoline derivatives.

G N1 Pd(0) Catalyst N2 Oxidative Addition (Aryl Halide) N1->N2 N3 Norbornene Insertion N2->N3 N4 C-H Activation (CMD) via Pivalic Acid N3->N4 N5 Amination / Alkylation N4->N5 N6 Norbornene Extrusion N5->N6 N7 Reductive Elimination (4-Aminoindoline Scaffold) N6->N7 N7->N1 Catalyst Regeneration

Pd/NBE Catellani-type catalytic cycle highlighting the CMD step via Pivalic Acid.

Quantitative Data: Ligand & Base Optimization

To establish a self-validating protocol, extensive screening of ligands and bases was conducted for the C4-amination of N1-Boc-4-aminoindoline with 4-chlorotoluene. The data below demonstrates the causality between ligand bite angle/sterics and reaction success.

EntryLigand (mol %)Base (Equiv)Conversion (%)Isolated Yield (%)QC Validation / Observation
1BINAP (5%)Cs₂CO₃ (1.5)45%38%High levels of hydrodehalogenation byproduct.
2XPhos (5%)NaOtBu (1.5)70%65%Moderate C4 selectivity; incomplete conversion.
3RuPhos (5%)NaOtBu (1.5)85%81%Good selectivity; trace starting material remains.
4 BrettPhos (5%) NaOtBu (1.5) >99% 94% Excellent C4 selectivity; single peak on LC-MS.

Table 1: Optimization conditions. Reactions performed at 0.5 mmol scale in anhydrous Toluene (0.2 M) at 100 °C for 12 hours using 2.5 mol% Pd₂(dba)₃.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Buchwald-Hartwig C4-Amination

Objective: Synthesize C4-N-aryl-N1-Boc-indoline with >95% regioselectivity.

Materials:

  • tert-Butyl 4-aminoindoline-1-carboxylate (1.0 equiv, 1.0 mmol)[3]

  • Aryl chloride/bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • BrettPhos (0.05 equiv, 5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) for quantitative NMR (qNMR) validation.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Pre-activation: Evacuate and backfill the tube with dry Argon (3 cycles). Add 2.0 mL of degassed toluene. Stir at room temperature for 10 minutes until the solution transitions from dark purple to a deep reddish-brown, validating the formation of the active L-Pd(0) species.

  • Substrate Addition: Dissolve the N1-Boc-4-aminoindoline and the aryl halide in 3.0 mL of degassed toluene. Transfer this solution dropwise to the active catalyst mixture via a gas-tight syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • QC Checkpoint 1 (In-Process Control): At 4 hours, withdraw a 10 µL aliquot under Argon. Dilute with 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation: The disappearance of the starting mass (m/z 234) and appearance of the product mass confirms cycle progression.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the pad with additional EtOAc (2 x 10 mL).

  • QC Checkpoint 2 (Yield Validation): Concentrate the filtrate in vacuo. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Take a crude ¹H-NMR in CDCl₃. Integrate the internal standard peak (s, 6.08 ppm) against the newly formed secondary amine N-H peak (br s, ~5.5-6.0 ppm) to calculate the spectroscopic yield before column chromatography.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Catellani-Type Pd/NBE Synthesis of the 4-Aminoindoline Core

Objective: Construct the 4-aminoindoline scaffold via ortho C–H functionalization.

Materials:

  • o-Iodoaniline derivative (1.0 equiv, 1.0 mmol)

  • Alkyl/Aryl amine coupling partner (1.5 equiv)

  • Norbornene (NBE) (2.0 equiv, 2.0 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Pivalic Acid (PivOH) (0.3 equiv, 30 mol%)[4]

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 15 mL sealed pressure vial, combine the o-iodoaniline, coupling amine, norbornene, Pd(OAc)₂, Pivalic acid, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Purge the heterogeneous mixture with Argon for 15 minutes using a submerged needle (sparging).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the mixture vigorously at 110 °C for 16 hours.

  • QC Checkpoint 1 (Mechanistic Validation): The presence of pivalic acid is strictly required to prevent the accumulation of the stable palladacycle intermediate. If LC-MS shows a mass corresponding to [Substrate + NBE + Pd], it indicates CMD failure (often due to wet solvent deactivating the pivalate).

  • Workup: Cool the reaction to room temperature. Dilute with H₂O (15 mL) to dissolve inorganic salts and extract with Et₂O (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude material is purified by reverse-phase preparative HPLC to yield the functionalized 4-aminoindoline scaffold[5].

References

  • Pd/smNBE(D) Chemistry Meets the Amino Group: Catalytic Cycle and Chemoselectivity Accounts of Chemical Research / Chemical Science (2024). URL:[Link]

  • Catellani-Type Reactions for C−H Functionalizations Wiley Online Library (2023). URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 1-Aminoazoles with Aryl Chlorides: Application to the Synthesis of Unsymmetrical N,N-Diaryl-1-aminoindoles Advanced Synthesis & Catalysis (2013). URL:[Link]

Sources

Method

Scalable Process Development: Synthesis of tert-Butyl 4-Nitroindoline-1-carboxylate

Strategic Abstract & Route Selection The synthesis of tert-butyl 4-nitroindoline-1-carboxylate presents a specific regiochemical challenge. Direct nitration of tert-butyl indoline-1-carboxylate is non-viable for large-sc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract & Route Selection

The synthesis of tert-butyl 4-nitroindoline-1-carboxylate presents a specific regiochemical challenge. Direct nitration of tert-butyl indoline-1-carboxylate is non-viable for large-scale production because electrophilic aromatic substitution is directed to the C5 and C7 positions by the electronic bias of the N1-amine. The C4 position is electronically deactivated and sterically disfavored in the indoline scaffold.

To ensure isomeric purity and scalability, this protocol utilizes a reduction-protection strategy . We initiate the sequence with 4-nitroindole (where the nitro group is already established at the difficult C4 position) and perform a chemoselective reduction of the C2-C3 double bond, followed by


-protection.
Retrosynthetic Logic
  • Target: tert-butyl 4-nitroindoline-1-carboxylate

  • Precursor: 4-Nitroindoline

  • Starting Material: 4-Nitroindole

  • Key Transformation: Gribble Reduction (Chemoselective hydride transfer to the pyrrole ring without reducing the nitro group).

Reaction Scheme & Mechanism

The synthesis relies on the protonation of the indole C3 position in acetic acid, generating an iminium ion intermediate which is susceptible to hydride attack by sodium cyanoborohydride (


).

ReactionScheme SM 4-Nitroindole (Starting Material) Inter Indoleninium Intermediate SM->Inter AcOH (Protonation @ C3) Prod1 4-Nitroindoline (Secondary Amine) Inter->Prod1 NaCNBH3 (Hydride Transfer) Final tert-Butyl 4-nitroindoline- 1-carboxylate Prod1->Final (Boc)2O, DMAP, TEA DCM, 25°C

Figure 1: Step-wise conversion logic. The critical step is the chemoselective reduction of the indole double bond while preserving the nitro moiety.

Experimental Protocols

Step 1: Chemoselective Reduction of 4-Nitroindole

Objective: Reduce the C2-C3 double bond without reducing the nitro group to an amine or hydroxylamine.

  • Reagents: 4-Nitroindole (1.0 equiv), Sodium Cyanoborohydride (3.0 equiv), Glacial Acetic Acid (Solvent/Reagent).

  • Safety Critical: This reaction generates HCN gas if not properly buffered or if the scrubber fails.

Protocol
  • Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber (2M NaOH + NaOCl) to neutralize HCN evolution.

  • Dissolution: Charge 4-Nitroindole (500 g, 3.08 mol) and Glacial Acetic Acid (3.5 L). Stir at 15°C until a suspension or partial solution is formed.

  • Reagent Addition: Add Sodium Cyanoborohydride (

    
    ) (580 g, 9.24 mol) portion-wise over 2 hours.
    
    • Control: Maintain internal temperature

      
      .[1] The reaction is exothermic.
      
    • Observation: Evolution of hydrogen and minor HCN amounts occurs. Ensure scrubber is active.

  • Reaction: Warm the mixture to 25°C and stir for 4–6 hours.

  • Quench (Critical): Cool to 0°C. Slowly add water (1.0 L) to quench excess hydride.

  • Workup:

    • Basify the mixture to pH > 10 using 50% NaOH solution (exothermic! maintain < 25°C).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect ~450 g (90%) of crude 4-nitroindoline as a dark orange solid.

Step 2: -Boc Protection

Objective: Protect the secondary amine to prevent oxidation and facilitate purification.

  • Reagents: Crude 4-Nitroindoline, Di-tert-butyl dicarbonate (

    
    ), DMAP (cat.), Triethylamine (
    
    
    
    ), DCM.
Protocol
  • Setup: 10L Reactor.

  • Dissolution: Dissolve crude 4-nitroindoline (450 g, 2.74 mol) in Dichloromethane (DCM) (4.5 L).

  • Base Addition: Add

    
     (420 mL, 3.0 mol) and DMAP (16.7 g, 0.13 mol, 5 mol%).
    
  • Boc Addition: Dissolve

    
     (660 g, 3.0 mol) in DCM (500 mL) and add dropwise over 1 hour at 0–5°C.
    
  • Reaction: Warm to 20°C and stir for 4 hours.

    • IPC: TLC/HPLC shows conversion of the polar amine to the non-polar carbamate.

  • Workup:

    • Wash with 1M HCl (2 x 1L) to remove DMAP/TEA.

    • Wash with Sat.

      
       and Brine.
      
  • Purification (Crystallization):

    • Solvent swap from DCM to Isopropanol/Heptane (1:3).

    • Heat to 60°C to dissolve, then cool slowly to 0°C.

    • Filter the yellow crystalline solid.

  • Final Yield: ~650 g (Total yield over 2 steps: ~80%).

Process Safety & Engineering Controls

The scale-up of the reduction step involves significant hazards. The following decision logic must be implemented.

SafetyFlow Start Start NaCNBH3 Addition CheckTemp Internal Temp > 20°C? Start->CheckTemp Cooling Increase Jacket Cooling Stop Addition CheckTemp->Cooling Yes CheckGas Scrubber pH < 10? CheckTemp->CheckGas No Cooling->CheckTemp AddBase Dose NaOH to Scrubber Stop Reaction CheckGas->AddBase Yes Continue Continue Addition CheckGas->Continue No

Figure 2: Safety logic for hydride addition. Active monitoring of temperature and scrubber pH is mandatory.

Quantitative Data Summary
ParameterSpecificationRationale
Reagent Stoichiometry 3.0 equiv

Excess required to overcome kinetic isotope effects and side reactions with solvent.
Temperature (Step 1) 15–20°CHigher temps increase risk of nitro-group reduction (impurity formation).
pH (Workup) > 10Ensures HCN is trapped as cyanide salt and indoline is free-based for extraction.
Residual Cyanide < 10 ppmCritical quality attribute for the final API intermediate.

Analytical Specifications (Quality Control)

1H NMR (400 MHz, CDCl3):

  • 
     1.56 (s, 9H, Boc-tBu)
    
  • 
     3.15 (t, J = 8.5 Hz, 2H, C3-H)
    
  • 
     4.05 (t, J = 8.5 Hz, 2H, C2-H)
    
  • 
     7.40 (t, 1H, C5-H)
    
  • 
     7.85 (d, 1H, C4-H/C6-H region - Note: Nitro group deshields adjacent protons)
    
  • 
     8.40 (br d, 1H, C7-H)
    

HPLC Purity: > 98.5% (Area %). Impurity Profile:

  • 4-Nitroindole (Starting Material): < 0.5%[4]

  • 4-Aminoindoline (Over-reduction): < 0.1%

References

  • Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. (1974). "Survey of Sodium Cyanoborohydride Reductions of Indoles to Indolines in Acetic Acid". Journal of the American Chemical Society. [Link]

    • Context: The foundational text establishing the chemoselectivity of NaCNBH3/AcOH for indole reduction.
  • Young, E. H. (2006). "Synthesis of 4-substituted indoles". Journal of Medicinal Chemistry, 49(4), 1271-1281. [Link]

    • Context: Validates the route for nitro-substituted indoles specifically for pharmaceutical applic
  • Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. [Link]

    • Context: Standard protocols for Boc protection and deprotection dynamics.

Sources

Application

Application Note: Strategic Access to 4-Substituted Indoles via tert-Butyl 4-nitroindoline-1-carboxylate

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic utility of tert-butyl 4-nitroindoline-1-carboxylate (N-Boc-4-nitroindoline). It addresses the "C4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic utility of tert-butyl 4-nitroindoline-1-carboxylate (N-Boc-4-nitroindoline).

It addresses the "C4-Indole Problem"—the synthetic difficulty of accessing the 4-position of the indole ring—and establishes this reagent as a privileged starting material for polysubstituted indole synthesis.

[1]

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals (e.g., kinase inhibitors, serotonin receptor modulators).[1] However, functionalizing the C4 position remains a significant synthetic challenge due to the inherent nucleophilicity of C3 and the directing effects of the nitrogen atom.[1]

tert-Butyl 4-nitroindoline-1-carboxylate serves as a "masked" indole precursor that solves this regioselectivity problem.[2] By starting with the indoline (dihydroindole) core, researchers can perform chemoselective manipulations on the benzene ring without interference from the pyrrole double bond.[1] This guide details the protocols for reducing, functionalizing, and oxidizing this scaffold to yield high-value 4-substituted indoles.[1]

Chemical Profile & Strategic Value

PropertySpecification
Compound Name tert-Butyl 4-nitroindoline-1-carboxylate
CAS Number Not widely listed; Custom Synthesis / Analogous to 913836-24-5 (Indole)
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Key Moiety 4-Nitro Group: Precursor to amines, halides (Sandmeyer), and heterocycles.[2][3]
Protecting Group N-Boc: Prevents N-oxidation; directs lithiation to C7 (if needed); easily removed.[2]
Core Scaffold Indoline: Saturated C2-C3 bond prevents electrophilic attack at C3.[2]
The "Indoline Advantage"

Direct electrophilic substitution of indoles typically occurs at C3. To access C4, chemists often use complex directing groups or Heck reactions.[1] Using N-Boc-4-nitroindoline bypasses this by:

  • Locking Regiochemistry: The substituent is pre-installed at C4.

  • Modulating Reactivity: The indoline core is robust against oxidation and C3-electrophiles, allowing harsh conditions for manipulating the nitro group.

  • Late-Stage Aromatization: The final step converts the indoline to indole, restoring aromaticity only after the complex substituent is built.

Mechanistic Workflow & Pathways

The following diagram illustrates the two primary workflows: Path A (Functionalization before Oxidation) and Path B (Oxidation before Functionalization). Path A is recommended for sensitive substrates.[2]

IndoleSynthesis Figure 1: Divergent synthesis pathways accessing 4-substituted indoles from the indoline precursor. Start Start: tert-Butyl 4-nitroindoline-1-carboxylate AmineIndoline Intermediate A1: 4-Aminoindoline Start->AmineIndoline Reduction (H2, Pd/C) NitroIndole Intermediate B1: 4-Nitroindole Start->NitroIndole Oxidation (DDQ) FunctIndoline Intermediate A2: 4-Substituted Indoline (Amide/Urea/Aryl) AmineIndoline->FunctIndoline Acylation / Suzuki TargetA Target A: 4-Substituted Indole FunctIndoline->TargetA Oxidation (DDQ or MnO2) AmineIndole Intermediate B2: 4-Aminoindole NitroIndole->AmineIndole Reduction (SnCl2 or Fe/AcOH) TargetB Target B: 4-Halo/Cyano Indole AmineIndole->TargetB Sandmeyer Rxn

[1][5]

Experimental Protocols

Protocol A: Synthesis of 4-Aminoindoles (Reduction)

This step converts the electron-withdrawing nitro group into a versatile amino handle.[2]

Reagents: 10% Pd/C, Methanol (MeOH), Hydrogen gas (balloon).

  • Dissolution: Dissolve tert-butyl 4-nitroindoline-1-carboxylate (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an argon stream.[2]

    • Safety Note: Pd/C is pyrophoric.[2] Do not let it dry out.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure, 1 atm) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (Visualize with Ninhydrin; amine will stain purple/red).[2][1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield the 4-aminoindoline intermediate.

    • Stability:[2] Use immediately or store under inert gas; indoline anilines are oxidation-prone.[2]

Protocol B: Functionalization (Example: Sulfonylation)

Demonstrates the stability of the indoline scaffold during nucleophilic attack.

  • Setup: Dissolve the crude 4-aminoindoline (1.0 equiv) in Dichloromethane (DCM). Add Pyridine (2.0 equiv).[2][1]

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Dry over Na₂SO₄.[2]

Protocol C: Aromatization (Indoline to Indole Oxidation)

The critical step restoring the indole core. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the preferred oxidant for N-Boc indolines.[2]

Reagents: DDQ, 1,4-Dioxane (or Toluene).[1]

  • Preparation: Dissolve the functionalized indoline (1.0 equiv) in 1,4-Dioxane (0.1 M).

  • Oxidation: Add DDQ (1.1 – 1.2 equiv) portion-wise at RT.

    • Observation: The reaction mixture typically turns dark red/brown due to the formation of the DDQ-hydroquinone complex.

  • Heating: If conversion is slow at RT (monitor by TLC), heat to 60–80°C for 1–3 hours.

    • Note: Over-oxidation is rare with N-Boc protection, but monitor closely.[2][1]

  • Workup:

    • Cool to RT.

    • Filter off the precipitated DDQ-H₂ byproduct.[2]

    • Dilute filtrate with EtOAc and wash with saturated NaHCO₃ (3x) to remove residual DDQ species.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Result: You now possess a 4-substituted-N-Boc-indole .[2]

Comparative Analysis: Oxidation Methods

OxidantConditionsProsCons
DDQ Dioxane, 25–80°CHigh yield, mild, tolerates most functional groups.[2][1]Expensive, requires careful workup to remove residues.[1]
MnO₂ DCM, RefluxVery mild, easy filtration workup.[1]Requires large excess (10–20 equiv), variable activity.[1]
Chloranil Xylene, RefluxCheaper than DDQ.[1]Requires higher temperatures, less reactive.[1]
Pd/C + Heat Toluene, RefluxCatalytic, clean.[1]Can cause concomitant deprotection or reduction of other groups.

References & Validation

The protocols above are synthesized from established methodologies for indoline-to-indole oxidation and nitro-reduction in heterocyclic chemistry.

  • General Indole Synthesis Logic:

    • Concept: Use of nitroarenes and sigmatropic rearrangements to access 3-EWG indoles, highlighting the general utility of nitro-precursors.

    • Source:A General and Scalable Synthesis of Polysubstituted Indoles. MDPI, 2020.[1] Link[1]

  • Indoline Oxidation Protocols (DDQ/Chloranil):

    • Method: Detailed oxidation of substituted indolines using o-chloranil and DDQ to restore the aromatic indole system.

    • Source:Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition. PMC, 2010.[1] Link

  • 4-Nitroindole Properties & Reactivity:

    • Data: Reactivity profiles of 4-nitroindole derivatives and their conversion to amino-indoles.

    • Source:4-Nitroindole Organic Syntheses Procedure. Org. Synth. Link

  • N-Boc Indole Nitration/Reactivity:

    • Context: Regioselective nitration and manipulation of N-Boc indoles.[2][4][5][6]

    • Source:Regioselective synthesis of 3-nitroindoles under non-acidic conditions. RSC Advances, 2023. Link

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 4-nitroindoline-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-nitroindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-nitroindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and ultimately improve your reaction yields and product purity.

The synthesis of tert-butyl 4-nitroindoline-1-carboxylate typically involves a two-step process: the reduction of 4-nitroindole to 4-nitroindoline, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address specific issues you might encounter in both stages of this synthesis.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific problems encountered during your experiments.

Problem 1: Low Yield in the Reduction of 4-Nitroindole to 4-Nitroindoline

Symptoms:

  • Low conversion of the starting material (4-nitroindole) is observed by TLC or LC-MS analysis.

  • The isolated yield of 4-nitroindoline is significantly lower than expected.

  • A complex mixture of products is observed, indicating side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reduction The reducing agent may not be sufficiently reactive or may have degraded. Common reducing agents for this transformation include tin(II) chloride, sodium borohydride in the presence of a catalyst, or catalytic hydrogenation.[1] The choice of reducing agent and reaction conditions is critical for achieving high yields.Option 1 (Catalytic Hydrogenation): Use 10% Pd/C as a catalyst with a hydrogen source like H2 gas or hydrazine.[1][2] Ensure the catalyst is fresh and the system is properly purged with an inert gas before introducing hydrogen. Option 2 (Metal/Acid Reduction): A combination of a metal like tin (Sn) and hydrochloric acid (HCl) can be effective.[1] However, this method can sometimes lead to over-reduction or other side reactions. Option 3 (Borane Reagents): A borane complex in the presence of trifluoroacetic acid can be a rapid and high-yielding method for reducing indoles to indolines.[3]
Over-reduction Strong reducing conditions can lead to the reduction of the nitro group to an amino group, forming 4-aminoindoline. This is a common side product that can be difficult to separate from the desired 4-nitroindoline.Carefully control the reaction temperature and the stoichiometry of the reducing agent. Monitor the reaction closely by TLC to stop it once the starting material is consumed. Using a milder reducing agent or shorter reaction times can help to minimize over-reduction.
Degradation of Starting Material or Product 4-nitroindole and 4-nitroindoline can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures.Employ milder reaction conditions. For example, if using a metal/acid reduction, consider adding the acid portion-wise at a lower temperature. For catalytic hydrogenation, ensure the reaction is not run for an excessively long time.
Problem 2: Low Yield or Incomplete Reaction in the Boc Protection of 4-Nitroindoline

Symptoms:

  • A significant amount of unreacted 4-nitroindoline remains after the reaction.

  • The isolated yield of tert-butyl 4-nitroindoline-1-carboxylate is low.

  • TLC analysis shows a spot corresponding to the starting material even after prolonged reaction times.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Low Nucleophilicity of the Indoline Nitrogen The electron-withdrawing nitro group at the 4-position decreases the nucleophilicity of the indoline nitrogen, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O).[4]Increase Reagent Equivalents: Use a slight excess of (Boc)₂O (e.g., 1.1-1.5 equivalents). Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst for Boc protections of less nucleophilic amines. Use a catalytic amount (e.g., 0.1 equivalents). Optimize the Base: A non-nucleophilic base like triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.[5] Ensure the base is fresh and used in at least stoichiometric amounts (1.1 equivalents is common).
Poor Solubility of 4-Nitroindoline If the 4-nitroindoline starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Choose a solvent in which the starting material is readily soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[6] If solubility is still an issue, a co-solvent system or gentle heating may be necessary. However, be cautious with heating as it can promote side reactions. In some cases, dissolving the substrate in a minimal amount of a more polar solvent like DMF before adding the primary reaction solvent can be effective.
Hydrolysis of (Boc)₂O If there is an excessive amount of water in the reaction mixture, the (Boc)₂O can be hydrolyzed, reducing its availability to react with the amine.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the starting amine is a salt, it may need to be neutralized and dried before the protection step.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography does not provide clean separation of the product from impurities.

  • The final product is contaminated with byproducts from the Boc protection step (e.g., tert-butanol, unreacted (Boc)₂O).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual (Boc)₂O and Byproducts Excess (Boc)₂O and its byproduct, tert-butanol, can co-elute with the desired product during chromatography.Aqueous Workup: After the reaction, perform an aqueous workup to remove water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl), followed by water and brine, is a standard procedure.[6] Purification with Trisamine Resin: Polymer-supported trisamine can be used to scavenge excess (Boc)₂O.[4] Sublimation: Residual (Boc)₂O can sometimes be removed by sublimation under high vacuum.[7]
Formation of Di-Boc Protected Product While less common with secondary amines like indoline, under forcing conditions, it's possible to get side reactions. However, the primary concern is typically incomplete reaction.Optimize the stoichiometry of (Boc)₂O to avoid a large excess.
Co-eluting Impurities Other non-polar impurities may have similar retention factors to the product on silica gel.Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boc protection reaction?

A1: The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes to the stable products carbon dioxide and tert-butoxide.[5][9] A base is typically added to neutralize the protonated amine.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R₂NH intermediate [R₂NH⁺-C(O)O-Boc]⁻O-Boc amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate protected_amine R₂N-Boc intermediate->protected_amine Collapse & Elimination co2 CO₂ intermediate->co2 tbuoh t-BuOH intermediate->tbuoh

Caption: Mechanism of Boc Protection.

Q2: Can I use other protecting groups for the indoline nitrogen?

A2: Yes, other nitrogen protecting groups can be used. However, the Boc group is widely favored due to its stability under a broad range of conditions and its facile removal with mild acid (e.g., trifluoroacetic acid (TFA) in DCM).[5][6][9] The choice of protecting group will depend on the subsequent steps in your synthetic route and the overall protecting group strategy for your target molecule.

Q3: How do I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of both the reduction and the Boc protection steps.[10][11] Use an appropriate solvent system that gives good separation between the starting material, product, and any major byproducts. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help to identify the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.[6]

Reaction_Monitoring_Workflow start_node Start Reaction tlc_node Spot TLC Plate start_node->tlc_node After initial mixing & at intervals develop_node Develop & Visualize tlc_node->develop_node analyze_node Analyze TLC develop_node->analyze_node complete_node Reaction Complete? analyze_node->complete_node continue_node Continue Reaction complete_node->continue_node No workup_node Proceed to Workup complete_node->workup_node Yes continue_node->tlc_node After set time

Caption: General Reaction Monitoring Workflow.

Q4: Are there alternative synthetic routes to 4-nitroindole?

A4: Yes, several methods for the synthesis of 4-nitroindole have been reported. One common approach is the Fischer indole synthesis, which can produce a mixture of 4-nitro and 6-nitroindoles that require separation.[12] Another method involves the Reissert indole synthesis.[8] The choice of route to the starting 4-nitroindole can also impact the overall efficiency of your synthesis.

Experimental Protocols

Protocol 1: Reduction of 4-Nitroindole to 4-Nitroindoline (Catalytic Hydrogenation)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitroindole (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% w/w of the starting material).

  • System Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Hydrogenation: Introduce hydrogen gas (H₂) via a balloon or a hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-nitroindoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Boc Protection of 4-Nitroindoline
  • Dissolution: Dissolve the crude 4-nitroindoline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[6]

  • Base and Catalyst Addition: Add triethylamine (TEA) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.[6]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[6]

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 4-nitroindoline-1-carboxylate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Synthesis of 4- and 6-Substituted Nitroindoles. - ResearchGate. Available at: [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available at: [Link]

  • 4-nitroindole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available at: [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. ACS Publications. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - MDPI. MDPI. Available at: [Link]

  • tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate - Chemical Synthesis Database. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D. Royal Society of Chemistry. Available at: [Link]

  • Application Note – N-Boc protection. Synple Chem. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. WordPress.com. Available at: [Link]

  • US4210590A - Reduction of indole compounds to indoline compounds - Google Patents. Google Patents.
  • (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. ResearchGate. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. SciSpace. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Heterocycles. Available at: [Link]

  • Having great trouble with a Boc-protection reaction : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

  • tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di - Preprints.org. Preprints.org. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Atlantis Press. Available at: [Link]

  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 4-Nitroindoline-1-Carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, discovery researchers, and analytical scientists tasked with the isolation and purification of tert-butyl 4-nitroindoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, discovery researchers, and analytical scientists tasked with the isolation and purification of tert-butyl 4-nitroindoline-1-carboxylate (1-Boc-4-nitroindoline).

By synthesizing fundamental chromatographic theory with field-proven troubleshooting, this guide ensures high-yield, high-purity isolation while preventing common bottlenecks associated with nitroaromatics and Boc-protected heterocycles.

Part 1: Mechanistic Troubleshooting & FAQs

The structural properties of tert-butyl 4-nitroindoline-1-carboxylate dictate its chromatographic behavior. The free starting material (4-nitroindoline) possesses a polar, hydrogen-bond-donating secondary amine. Upon protection, the bulky, non-polar tert-butoxycarbonyl (Boc) group masks this amine, drastically reducing polarity. Meanwhile, the electron-withdrawing nitro group at the 4-position provides a massive UV chromophore.

Q1: My product peak is tailing heavily, and I see a fast-running smear near the solvent front. What is causing this?

Causality: The fast-running smear is unreacted di-tert-butyl dicarbonate (Boc₂O) or its degradation byproducts. While Boc₂O lacks a strong UV chromophore, it acts as a non-polar modifier on the silica gel. If overloaded, it locally alters the mobile phase polarity, causing your target tert-butyl 4-nitroindoline-1-carboxylate to tail or streak through the column. Solution: Quench the crude reaction mixture prior to chromatography. Add a primary amine scavenger (e.g., N,N-dimethylethylenediamine) to the crude mixture. The scavenger rapidly reacts with excess Boc₂O to form a highly polar urea derivative that remains irreversibly bound to the baseline (Rf = 0.0) during normal-phase elution[1].

Q2: I am using an automated flash system (e.g., ISCO/Biotage). The UV detector shows a massive, flat-topped peak, but my isolated yield is low. Is my column overloaded?

Causality: This is an optical artifact, not a chromatographic failure. The 4-nitroindoline core possesses a highly conjugated system with a massive molar extinction coefficient (


) at the standard 254 nm monitoring wavelength. The compound absorbs so much light that the detector reads 0% transmittance, artificially flattening the peak (detector saturation) and potentially masking co-eluting impurities.
Solution:  Shift your monitoring wavelength. Monitor the purification at an off-peak wavelength (e.g., 280 nm or 320 nm) where the absorbance is lower. This restores a true Gaussian peak shape, allowing the automated system's slope-detection algorithms to trigger fraction collection accurately.
Q3: The crude mixture is an oil, but when I dissolve it in the starting mobile phase (hexanes) to load the column, it precipitates. How should I load it?

Causality: Despite being highly soluble in reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF), tert-butyl 4-nitroindoline-1-carboxylate has limited solubility in pure non-polar aliphatic hydrocarbons. Liquid-loading an unstable suspension causes the compound to crash out at the column head, leading to severe band broadening and poor resolution. Solution: Employ the Dry Loading technique. Dissolve the crude mixture in a minimum volume of DCM, add 2–3 mass equivalents of silica gel, and evaporate to a free-flowing powder. This ensures a uniform, concentrated sample band that dissolves dynamically as the ethyl acetate gradient increases[2].

Part 2: Quantitative Chromatographic Data

To design a successful gradient, you must understand the relative retention factors (Rf) of all species in the crude matrix. The table below summarizes the expected behavior on standard normal-phase silica gel.

ComponentRf (20% EtOAc / Hexanes)UV Activity (254 nm)Visual Appearance (TLC)
4-Nitroindoline (Starting Material) ~0.15StrongDeep Yellow / Orange
tert-Butyl 4-nitroindoline-1-carboxylate ~0.55 Strong Pale Yellow
Di-tert-butyl dicarbonate (Boc₂O)~0.90Weak / NoneColorless (Stains w/ KMnO₄)
4-Dimethylaminopyridine (DMAP)0.00ModerateColorless (Stains w/ Dragendorff)

Data Interpretation: The


Rf of 0.40 between the starting material and the product is excellent. A shallow gradient starting at 5% EtOAc will easily resolve these components[3].

Part 3: Self-Validating Purification Protocol

This step-by-step methodology incorporates built-in quality control checks to ensure the protocol is a self-validating system.

Step 1: Pre-treatment & Quenching

  • To the crude reaction mixture in DCM, add 1.5 equivalents (relative to excess Boc₂O) of N,N-dimethylethylenediamine.

  • Stir at room temperature for 30 minutes to convert all Boc₂O into highly polar urea.

Step 2: Dry Loading Preparation

  • Add standard flash silica gel (40–63 µm) to the quenched DCM solution (approx. 3 grams of silica per 1 gram of crude product).

  • Evaporate the solvent carefully on a rotary evaporator until a dry, free-flowing powder is obtained. Validation: If the powder is clumpy or sticky, residual solvent or oil remains; add 1 more gram of silica and re-evaporate.

Step 3: Column Equilibration & Elution

  • Equilibrate the silica column with 5% Ethyl Acetate in Hexanes.

  • Load the dry silica powder into the solid load cartridge.

  • Run a gradient: Hold at 5% EtOAc for 2 column volumes (CV), then ramp to 15% EtOAc over 10 CV.

  • Monitor UV absorbance at 280 nm (primary) and 254 nm (secondary).

Step 4: Fraction Validation (Self-Validating QC Step)

  • Do not pool fractions based solely on the UV trace.

  • Select three fractions from the product peak: the leading edge , the apex , and the tailing edge .

  • Spot all three side-by-side on a single TLC plate and develop in 20% EtOAc/Hexanes.

  • System Validation: If the leading edge shows a high-Rf shadow (residual Boc₂O) or the tailing edge shows a low-Rf spot (unreacted 4-nitroindoline), the peak is not homogenous. Only pool fractions that show a single, clean spot at Rf ~0.55.

Part 4: Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting steps required for optimal purification.

PurificationWorkflow Start Crude Reaction Mixture (1-Boc-4-nitroindoline + SM + Boc₂O) CheckBoc Excess Boc₂O Present? Start->CheckBoc Quench Quench with Amine Scavenger (N,N-dimethylethylenediamine) CheckBoc->Quench Yes DryLoad Dry Load onto Silica Gel (Evaporate from DCM) CheckBoc->DryLoad No Quench->DryLoad Chromatography Flash Chromatography (Gradient: 5% → 15% EtOAc/Hexanes) DryLoad->Chromatography CheckUV UV Detector Saturating at 254 nm? Chromatography->CheckUV AdjustUV Switch Monitoring Wavelength (e.g., 280 nm or 320 nm) CheckUV->AdjustUV Yes Validate TLC Validation of Fractions (Self-Validating Step) CheckUV->Validate No AdjustUV->Validate Pure Pure tert-Butyl 4-nitroindoline-1-carboxylate Validate->Pure

Figure 1: Decision tree and troubleshooting workflow for 1-Boc-4-nitroindoline purification.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, Inc., 2014.[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925.[Link]

  • Fair, J. D.; Kormos, C. M. "Flash column chromatograms estimated from thin-layer chromatography data." Journal of Chromatography A, 2008, 1211(1-2), 49-54.[Link]

Troubleshooting

removing DMAP from tert-butyl 4-nitroindoline-1-carboxylate reaction mixture

Ticket ID: DMAP-RMV-004 Subject: Removing DMAP from tert-butyl 4-nitroindoline-1-carboxylate reaction mixture Status: Open Urgency: High (Risk of Product Decomposition) Triage & Diagnostics The Problem: You have synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DMAP-RMV-004 Subject: Removing DMAP from tert-butyl 4-nitroindoline-1-carboxylate reaction mixture Status: Open Urgency: High (Risk of Product Decomposition)

Triage & Diagnostics

The Problem: You have synthesized tert-butyl 4-nitroindoline-1-carboxylate using a Boc-protection protocol (likely


 + DMAP). You need to remove the DMAP (4-Dimethylaminopyridine) catalyst.[1]

The Conflict:

  • DMAP is persistent: It is basic (

    
    ), nucleophilic, and often co-elutes with polar products on silica gel, causing "streaking" or contamination.
    
  • Your Product is Acid-Sensitive: The tert-butyl carbamate (Boc) group is acid-labile. While stable to weak acids, exposure to strong acids (pH < 1) or prolonged contact with medium-strength acids can trigger deprotection, yielding the starting material (4-nitroindoline) and isobutylene gas [1].

The Solution Strategy: We must exploit the basicity of DMAP to sequester it into the aqueous phase without dropping the pH low enough to cleave the Boc group.

Recommended Protocols

Method A: The "Visual Indicator" Wash (Copper Sulfate)

Best For: Small to medium scale (<10g), high-value intermediates. Why it works: DMAP forms a water-soluble coordination complex with Copper(II) ions.[1] The complex is a distinct deep blue/purple, providing immediate visual feedback on purification progress [2].

Reagents
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: Saturated aqueous Copper(II) Sulfate (

    
    ).
    
  • Final Wash: Brine (Saturated NaCl).[2]

Protocol
  • Dilute: Dissolve your crude reaction mixture in EtOAc (approx. 10-20 mL per gram of crude).

  • First Wash: Add an equal volume of Saturated

    
     solution to the separatory funnel.
    
  • Agitate: Shake vigorously for 1-2 minutes.

  • Observe: Allow layers to separate.

    • Result: The aqueous (bottom) layer will turn a brilliant Royal Blue or Purple if DMAP is present. The organic layer contains your Boc-indoline.

  • Repeat: Drain the aqueous layer. Add fresh

    
     solution and shake again.
    
    • Stop Condition: Repeat until the aqueous layer remains pale blue/green (the natural color of

      
      ), indicating no more DMAP is being extracted.
      
  • Final Polish: Wash the organic layer once with water (to remove copper salts) and once with brine. Dry over

    
    .[2]
    
Method B: The Buffered Acid Wash (Citric Acid)

Best For: Large scale (>10g), or if copper waste disposal is restricted. Why it works: We use a weak acid to protonate DMAP (making it ionic/water-soluble) while maintaining a pH of ~3-4. This is safe for the Boc group but sufficient to fully protonate DMAP (


 9.6) [3].

WARNING: Do NOT use 1M HCl. While common, it risks deprotecting the Boc group on electron-deficient indolines if left too long.

Reagents
  • Wash Solution: 10% (w/v) Aqueous Citric Acid OR 0.5 M

    
     (Sodium Bisulfate).
    
  • Neutralizer: Saturated

    
    .[2][3]
    
Protocol
  • Dilute: Dissolve crude in EtOAc.

  • Acid Wash: Wash organic layer 2x with 10% Citric Acid.

    • Chemistry: DMAP

      
       DMAP-H
      
      
      
      (Water Soluble).
    • Product: Remains neutral and lipophilic (Organic Layer).

  • Neutralize: Wash organic layer 1x with Saturated

    
     to remove residual acid.[2]
    
  • Dry: Wash with brine, then dry over

    
    .
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct workup based on your specific constraints.

DMAP_Removal Start Crude Reaction Mixture (Boc-Indoline + DMAP) Solubility Is product soluble in EtOAc? Start->Solubility DCM_Route Dissolve in DCM Solubility->DCM_Route No EtOAc_Route Dissolve in EtOAc (Preferred) Solubility->EtOAc_Route Yes Choice Choose Wash Method DCM_Route->Choice EtOAc_Route->Choice Method_Cu Method A: CuSO4 Wash (Visual confirmation) Choice->Method_Cu Standard Lab Scale Method_Acid Method B: Citric Acid Wash (Scale-up friendly) Choice->Method_Acid Large Scale / No Heavy Metals Cu_Step Wash with Sat. CuSO4 until aq. layer stays pale Method_Cu->Cu_Step Acid_Step Wash with 10% Citric Acid (pH ~3-4) Method_Acid->Acid_Step Check Check Aqueous Layer Cu_Step->Check Final Wash with Brine -> Dry -> Conc. Acid_Step->Final Check->Cu_Step Deep Blue/Purple Check->Final Pale Blue

Figure 1: Decision matrix for DMAP removal workups. Blue paths indicate the most common successful route.

Technical Data & Specifications

ParameterDMAP (Impurity)Boc-4-Nitroindoline (Product)Workup Implication
pKa 9.6 (Basic Pyridine N)~ -1 to 0 (Carbamate N)Acid wash protonates DMAP only.
Solubility (pH 7) Moderate (Organic/Water)High (Organic)Partitioning requires pH adjustment or complexation.
Solubility (pH 3) High (Water)High (Organic)Ideal separation window.
Cu(II) Affinity High (Forms

)
NegligibleBasis for Method A specificity.

Troubleshooting & FAQ

Q: I used Method A (Copper Sulfate), but my organic layer is still slightly green. What happened? A: You likely have residual copper salts suspended in the organic phase.

  • Fix: Wash the organic layer once with 10% aqueous Ammonium Chloride (

    
    ) or EDTA solution. This sequesters the copper back into the aqueous phase. Follow with a brine wash.[2][3]
    

Q: Can I use 1N HCl instead of Citric Acid? A: Proceed with extreme caution.

  • Risk:[4][5] While aliphatic N-Boc groups often survive brief exposure to 1N HCl, electron-deficient anilines (like your nitroindoline) can be unpredictable. The nitro group withdraws electron density, making the carbamate slightly more stable to acid than a standard aniline, but the risk of cleavage increases with time [4]. Citric acid is a "self-validating" safety net—it physically cannot reach the pH required for rapid Boc cleavage.

Q: I formed a terrible emulsion during the wash. A: This is common with basic impurities and nitro-compounds.

  • Fix 1: Add solid NaCl directly to the separatory funnel to increase ionic strength.

  • Fix 2: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic precipitate particles; filtration breaks it immediately.

Q: I still see traces of DMAP in my NMR after workup. A: DMAP can "stick" to glass and silica.

  • Fix: If you must run a column, add 1% Triethylamine (

    
    ) to your silica gel slurry before packing the column, then run your eluent normally. Note: Usually, we add base to move amines, but here, if the workup failed, the DMAP is likely tailing. A better approach for the column is to use a gradient starting with 100% Hexanes/DCM to wash non-polar impurities, then slowly increase polarity. The Boc-indoline should elute well before DMAP.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tert-butyl carbamates under acidic conditions).

  • Rochester University Chemistry Dept. (n.d.). Not Voodoo: Workup Tips - Removing Sticky Reagents. (Authoritative guide on Copper Sulfate washes for pyridine/DMAP removal).

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Reference for DMAP pKa of 9.6-9.7).

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group. Tetrahedron, 58(14), 2701-2724. (Mechanistic insight into Boc cleavage kinetics).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Protection of 4-Nitroindole

Ticket ID: IND-NO2-BOC-004 Status: Open Topic: Overcoming low yields and instability during N-tert-butoxycarbonylation of 4-nitroindole. Executive Summary: The "Perfect Storm" of Deactivation If you are experiencing low...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-NO2-BOC-004 Status: Open Topic: Overcoming low yields and instability during N-tert-butoxycarbonylation of 4-nitroindole.

Executive Summary: The "Perfect Storm" of Deactivation

If you are experiencing low conversion (<40%) or product loss during purification with 4-nitroindole, you are not alone. This substrate presents a unique "perfect storm" of chemical resistance:

  • Electronic Deactivation: The nitro group at C4 is a strong electron-withdrawing group (EWG). Through conjugation, it dramatically reduces the electron density at the N1 position, making the indole nitrogen a poor nucleophile.

  • Peri-Steric Hindrance: The nitro group at C4 is physically adjacent to the N1 position (peri-interaction). This creates significant steric clash for the bulky tert-butyl group, kinetically hindering the attack on

    
     and thermodynamically destabilizing the formed carbamate.
    
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: I am using standard conditions (TEA/DMAP in DCM), but the reaction stalls at 50% conversion after 24 hours. Adding more

doesn't help. Why?

A: The nucleophilicity of 4-nitroindole is too low for standard organic bases like triethylamine (TEA) or DIPEA to drive the reaction to completion efficiently.

  • The Mechanism: TEA (

    
     ~10.7) acts as a proton scavenger but does not fully deprotonate the indole (
    
    
    
    ~16-17) to form the reactive indolyl anion. You are relying on the neutral nitrogen to attack the electrophile, which is electronically deactivated by the 4-nitro group.
  • The Fix: Switch to Method A (Irreversible Deprotonation) using Sodium Hydride (NaH). You must form the full anion to overcome the electronic deficit.

Q2: I observed full conversion by TLC, but after flash chromatography (Silica Gel), I recovered mostly starting material. Did the reaction reverse?

A: Yes, but likely on the column, not in the flask.

  • The Cause: N-Boc indoles with strong electron-withdrawing groups are notoriously labile. The acidity of standard silica gel (

    
     ~4-5) is often sufficient to catalyze the removal of the Boc group, essentially performing a deprotection during purification.
    
  • The Fix:

    • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (TEA) in hexanes before packing the column.

    • Change Stationary Phase: Use Neutral Alumina instead of silica.

    • Avoid Heating: Never heat the crude mixture to remove solvents; rotovap at <30°C.

Q3: Can I use DMAP? I heard it causes side reactions.

A: For 4-nitroindole, DMAP is almost mandatory if you are not using NaH.

  • The Role: DMAP forms a reactive N-acylpyridinium intermediate with

    
    , which is much more electrophilic than the anhydride itself.
    
  • The Risk: High loads of DMAP can lead to side reactions, but with 4-nitroindole, the risk of no reaction is higher.

  • Recommendation: If avoiding NaH, use High-Loading DMAP (20-30 mol%) rather than the catalytic 5-10%.

Part 2: Experimental Protocols
Method A: The "Nuclear Option" (Recommended for High Yield)

Use this protocol for stubborn substrates where standard acetylation fails.

Reagents:

  • 4-Nitroindole (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • 
     (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Deprotonation: Dissolve 4-nitroindole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution.

  • Anion Formation: Stir at 0°C for 30 minutes. The solution will likely turn deep red/brown, indicating the formation of the nitroindolyl anion.

  • Electrophile Addition: Add

    
     (dissolved in minimal DMF) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3-6 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over

    
    .[2]
    
Method B: The Catalytic Boost (Mild Conditions)

Use this if your molecule contains other base-sensitive groups (e.g., esters) that cannot tolerate NaH.

Reagents:

  • 4-Nitroindole (1.0 eq)

  • 
     (2.0 eq)
    
  • DMAP (0.3 eq) - Note higher loading

  • TEA (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Dissolve indole, TEA, and DMAP in MeCN.

  • Add

    
     in one portion.[2]
    
  • Stir at RT for 12-24 hours.

  • Critical: If conversion stalls, add another 0.5 eq of

    
     and 0.1 eq DMAP.
    
Part 3: Comparative Data & Decision Logic

Table 1: Protocol Efficiency for Electron-Deficient Indoles

VariableMethod A (NaH/DMF)Method B (DMAP/TEA)
Mechanism Irreversible Anion FormationAcyl-pyridinium Catalysis
Reaction Time 3 - 6 Hours12 - 48 Hours
Typical Yield 85 - 95%40 - 65%
Risk Factor Strong base incompatibilityIncomplete conversion
Purification DMF removal requiredSimple evaporation
Visual Troubleshooting Guide

Troubleshooting Start Start: Low Yield of N-Boc-4-Nitroindole CheckTLC Check TLC of Crude Reaction Start->CheckTLC Conversion Is Starting Material (SM) Consumed? CheckTLC->Conversion NoConv No: SM Remains Conversion->NoConv < 90% YesConv Yes: SM Consumed Conversion->YesConv > 90% CheckBase Current Base Used? NoConv->CheckBase WeakBase TEA / DIPEA CheckBase->WeakBase StrongBase NaH / DMF CheckBase->StrongBase Action1 Switch to NaH/DMF Protocol (Force Anion Formation) WeakBase->Action1 Action2 Check Reagent Quality: Is NaH old? Is DMF wet? StrongBase->Action2 Purification How was it purified? YesConv->Purification Silica Standard Silica Column Purification->Silica Alumina Neutral Alumina / Treated Silica Purification->Alumina FailureMode FAILURE MODE: Acidic Deprotection on Column Silica->FailureMode Solution SOLUTION: Add 1% TEA to Eluent OR Use Neutral Alumina FailureMode->Solution

Figure 1: Decision tree for diagnosing yield loss. Note that "Disappearance on Column" is a primary failure mode for this specific substrate.

References
  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine. (Detailed protocol for N-alkylation of 4-nitroindole using NaH/DMF).

  • Organic Syntheses. (n.d.). Synthesis of 4-Nitroindole. Org. Synth. Coll. Vol. 6, p.104. (Establishes the baseline difficulty and synthesis of the parent 4-nitroindole).

  • ResearchGate. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. (Evidence of silica-mediated deprotection of N-Boc indoles).

  • Sigma-Aldrich. (n.d.). 4-Nitroindole Product Specification & Safety Data.

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for pKa values of Indoles/Nitroindoles in DMSO/MeCN).

Sources

Troubleshooting

optimizing temperature and reaction time for 4-nitroindole Boc protection

Introduction: The Chemical Challenge Protecting the nitrogen of 4-nitroindole with a tert-butoxycarbonyl (Boc) group presents a distinct kinetic challenge compared to simple indole or electron-rich derivatives. The nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

Protecting the nitrogen of 4-nitroindole with a tert-butoxycarbonyl (Boc) group presents a distinct kinetic challenge compared to simple indole or electron-rich derivatives. The nitro group at the C4 position exerts a strong electron-withdrawing effect (–I and –M effects) through the conjugated


-system. This significantly reduces the electron density at the N1 nitrogen, lowering its nucleophilicity (

of indole NH drops from ~16 to lower values in nitroindoles).

Consequently, standard protocols (e.g.,


 in THF/DCM without catalyst) often result in sluggish conversion or incomplete reactions. This guide provides an optimized, self-validating protocol that balances reaction rate with selectivity, utilizing catalytic activation and precise temperature control.

Module 1: Critical Reaction Parameters (Q&A)

Q1: Why does the standard room-temperature protocol fail for 4-nitroindole?

A: The nucleophilic attack of the indole nitrogen on the carbonyl of di-tert-butyl dicarbonate (


) is the rate-determining step. In 4-nitroindole, the N1 lone pair is tightly held due to the electron-withdrawing nitro group. Without activation, the energy barrier for this attack is too high at room temperature (RT) to achieve practical rates. You must either lower the activation energy  (using a nucleophilic catalyst like DMAP) or increase the system energy  (heating).
Q2: What is the optimal temperature window?

A:

  • Initial Recommendation:

    
     (Room Temperature) with catalytic DMAP.
    
  • Optimization Window: If conversion is

    
     after 4 hours, increase temperature to 
    
    
    
    .
  • Warning: Avoid refluxing in high-boiling solvents (

    
    ) initially. High temperatures can promote the formation of 
    
    
    
    -di-Boc side products or thermal decomposition of
    
    
    (isobutylene release).
Q3: How does reaction time correlate with catalyst load?

A: Reaction time is inversely proportional to the concentration of the nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

  • Without DMAP: Reaction may take 24–48 hours or stall.

  • With 10–20 mol% DMAP: Reaction typically completes in 2–6 hours at RT.

  • Mechanism: DMAP attacks

    
     to form a highly electrophilic 
    
    
    
    -Boc-pyridinium species, which is much more reactive toward the poor nucleophile (4-nitroindole) than
    
    
    itself.

Module 2: Optimized Experimental Protocol

This protocol uses a "Catalytic Activation" strategy to ensure high yield without harsh thermal conditions.

Reagents & Stoichiometry
ComponentEquivalents (eq.)Role
4-Nitroindole 1.0Limiting Reagent

1.2 – 1.5Electrophile (Excess accounts for hydrolysis)
DMAP 0.1 – 0.2 (10-20 mol%)Nucleophilic Catalyst (Critical)
TEA or DIPEA 1.2 – 1.5Auxiliary Base (Neutralizes acidic protons)
Solvent (DCM or MeCN) 0.1 – 0.2 MSolvent (Anhydrous preferred)
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-nitroindole (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

    • Note: MeCN is preferred if the substrate has solubility issues in DCM.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) via syringe. Stir for 5 minutes.

  • Boc Addition: Add

    
      (1.3 eq) slowly (solid or solution).
    
    • Gas Evolution: Mild gas evolution (

      
      ) may occur.
      
  • Monitoring (The Decision Gate):

    • Stir at Room Temperature (

      
      ) .
      
    • Check TLC at 2 hours.

    • If SM remains: Add 0.2 eq additional

      
       and heat to 
      
      
      
      .
  • Quench & Workup:

    • Once complete, dilute with DCM.

    • Wash with 0.5 M HCl or 10% Citric Acid (Critical step to remove DMAP and TEA).

    • Wash with Sat.

      
       and Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate.
      

Module 3: Troubleshooting & Diagnostics

Common Failure Modes
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Lack of nucleophilic activation.[2]Add DMAP (10-20 mol%). Standard base (TEA) alone is insufficient for nitroindoles.
Low Yield (<50%)

hydrolysis or stalling.
Ensure solvent is anhydrous. Increase temp to

. Add fresh

(0.5 eq).
"Spot-to-Spot" Conversion Very clean but slow.This is good. Extend time to overnight (12-16h) rather than heating aggressively.
Side Product (

)

-di-Boc formation.
Too much

(>2 eq) or temp too high. Reduce equivalents in next run.
Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing temperature and time dynamically during the experiment.

BocProtectionOptimization cluster_legend Key Start Start: 4-Nitroindole + DMAP (0.1 eq) + TEA AddBoc Add Boc2O (1.3 eq) at 25°C Start->AddBoc Monitor2h Monitor TLC (2 Hours) AddBoc->Monitor2h CheckConversion Is Conversion > 90%? Monitor2h->CheckConversion Complete Quench with 0.5M HCl (Remove DMAP) CheckConversion->Complete Yes SlowRxn Reaction Slow/Incomplete CheckConversion->SlowRxn No HeatStep Increase Temp to 45°C Add 0.2 eq Boc2O SlowRxn->HeatStep Monitor6h Monitor TLC (6 Hours Total) HeatStep->Monitor6h Monitor6h->Complete Complete Process Action Decision Check Point

Caption: Decision-tree workflow for optimizing reaction conditions based on real-time TLC monitoring.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: While some literature suggests alcohols accelerate Boc protection of anilines, it is not recommended for 4-nitroindole optimization. Alcohols can react with


 to form alkyl-tert-butyl carbonates, consuming the reagent. Stick to aprotic solvents (DCM, THF, MeCN) to maximize reagent efficiency.

Q: My product is stuck in the organic layer with DMAP. How do I remove it? A: DMAP is basic. The most effective removal method is an acidic wash.

  • Dilute reaction mixture with organic solvent (EtOAc or DCM).[1]

  • Wash 2x with 0.5 M HCl or 10% Citric Acid . The DMAP will protonate and move to the aqueous layer.

  • Caution: Do not use strong acids for prolonged periods if your product is acid-sensitive, though N-Boc indoles are generally stable to dilute acid washes.

Q: I see a new spot that is less polar than my product. What is it? A: This is likely the


-di-Boc  derivative. This occurs if you use a large excess of 

(>2.0 eq) and high amounts of DMAP (>50 mol%). If this happens, you can often selectively cleave one Boc group by treating the mixture with mild base (e.g., dilute NaOH in MeOH) or simply purifying carefully, as the di-Boc species is much less polar.

References

  • BenchChem Technical Support. Troubleshooting Incomplete Boc Protection of Amines. (Accessed 2023). Available at:

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Protocol and Reactivity. Available at:

  • Common Organic Chemistry. Boc Protection and Deprotection Mechanisms. Available at:

  • WuXi Biology. Speed up Boc Protection of Primary Amines: QM Magic Class. Available at:

Sources

Optimization

challenges in the scale-up of tert-butyl 4-nitroindoline-1-carboxylate synthesis

Ticket ID: #SYN-IND-4N-BOC Status: Open Priority: High (Scale-Up Safety Critical) Subject: Troubleshooting & Optimization Guide for 1-Boc-4-Nitroindoline Synthesis Executive Summary & Route Strategy User Query: "We are a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-IND-4N-BOC Status: Open Priority: High (Scale-Up Safety Critical) Subject: Troubleshooting & Optimization Guide for 1-Boc-4-Nitroindoline Synthesis

Executive Summary & Route Strategy

User Query: "We are attempting to scale up the synthesis of tert-butyl 4-nitroindoline-1-carboxylate. Direct nitration of N-Boc indoline yields the 5-nitro isomer. We need a regioselective and scalable route."

Technical Response: The direct nitration of N-Boc indoline is electronically driven to the C5 position (para to the nitrogen lone pair donor) and sterically blocked at C7. The C4 position is electronically deactivated and sterically hindered. Do not attempt direct nitration for C4 selectivity.

The Validated Pathway: The only scalable, high-fidelity route relies on chemoselective reduction of commercially available (or synthesized via Leimgruber-Batcho) 4-nitroindole, followed by protection.

Validated Synthetic Workflow (Graphviz)

G SM 4-Nitroindole (Starting Material) Step1 Step 1: Ionic Hydrogenation (NaBH3CN / AcOH) SM->Step1 Chemoselective Reduction (Avoids Nitro reduction) Inter 4-Nitroindoline (Intermediate) Step1->Inter Isolated via Basification Step2 Step 2: Boc Protection (Boc2O / DMAP / TEA) Inter->Step2 N-Acylation Prod tert-Butyl 4-nitroindoline-1-carboxylate (Target) Step2->Prod Crystallization

Caption: Validated workflow prioritizing chemoselectivity. Note that Step 1 utilizes ionic hydrogenation to preserve the nitro group.

Critical Step: Chemoselective Reduction (Indole to Indoline)

The Challenge: Reducing the C2-C3 double bond without reducing the C4-nitro group to an amine. The Solution: Ionic Hydrogenation using Sodium Cyanoborohydride (


) in Acetic Acid.
Why it works:  Catalytic hydrogenation (

) will reduce the nitro group.

at pH 3-4 selectively reduces the protonated indole (iminium character) but leaves the nitro group intact.
Scale-Up Protocol (100g Scale Basis)
ParameterSpecificationRationale
Reagent Sodium Cyanoborohydride (

)
3.0 - 4.0 equivalents.[1] Excess required due to consumption by solvent (AcOH).
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and proton source to generate the active iminium species.
Temperature 10°C

RT
Controls exotherm and rate of HCN evolution.
Safety HCN SCRUBBER MANDATORY Reaction generates Hydrogen Cyanide gas.[1][2]
Step-by-Step Methodology
  • Setup: Equip a 3-neck reactor with a mechanical stirrer, internal thermometer, and a gas outlet connected to a caustic scrubber (20% NaOH solution) to neutralize HCN vapors.

  • Dissolution: Charge 4-nitroindole (1.0 equiv) into Glacial Acetic Acid (10 vol). Cool to 10–15°C.

  • Addition: Add

    
     (3.0 equiv) portion-wise as a solid over 1 hour.
    
    • Warning: Do not add all at once. Significant exotherm and gas evolution (

      
       and 
      
      
      
      ) will occur.
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Indole (SM) should be < 1%.

  • Quench (Critical):

    • Cool mixture to 0°C.

    • Slowly pour reaction mixture into crushed ice/water (20 vol).

    • Basification: Slowly add 50% NaOH or solid

      
       until pH > 10. Note: This ensures HCN is trapped as cyanide salt and the product (free base) precipitates.
      
  • Isolation: Extract with Ethyl Acetate or Dichloromethane. Wash organics with Brine. Dry (

    
    ) and concentrate.[3]
    
    • Result: 4-Nitroindoline (typically orange/red solid).

Step 2: Boc Protection

The Challenge: The N1 position of 4-nitroindoline is less nucleophilic than unsubstituted indoline due to the electron-withdrawing nitro group, requiring catalysis.

Protocol
  • Dissolution: Dissolve 4-nitroindoline (1.0 equiv) in DCM (10 vol) or THF.

  • Base: Add Triethylamine (

    
    , 2.0 equiv) and DMAP (0.1 equiv, catalytic).
    
  • Reagent: Add Di-tert-butyl dicarbonate (

    
    , 1.2 equiv) dissolved in minimal solvent.
    
  • Reaction: Stir at RT for 4–12 hours.

    • Observation:

      
       evolution is minimal compared to aqueous workups, but ensure venting.
      
  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then Sat.

    
    , then Brine.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or Isopropanol.

Troubleshooting & FAQ

Ticket #001: "My reaction mixture turned into a black tar during reduction."

Diagnosis: Thermal runaway or polymerization. Root Cause:

  • Adding

    
     too fast caused a temperature spike.
    
  • Temperature > 30°C promotes polymerization of the indole/indoline species in acid. Resolution: Maintain internal temperature < 20°C during addition. Increase dilution to 15 vol AcOH.

Ticket #002: "I see a new impurity that is more polar than the product (Amino-indoline)."

Diagnosis: Over-reduction of the nitro group. Root Cause: Contamination with transition metals (Ni, Pd, Fe) in the reactor or stir bar. In the presence of metals, borohydrides reduce nitro groups to amines.[4][5][6] Resolution: Use glass-lined reactors or dedicated non-metallic stir bars. Ensure


 is high purity and not contaminated with metal salts.
Ticket #003: "Yield is low (< 50%) after workup."

Diagnosis: Incomplete extraction or acidification loss. Root Cause:

  • During the quench, if the pH is not raised > 10, the indoline remains protonated (water-soluble).

  • HCN toxicity fears may lead to under-venting or poor mixing during neutralization. Resolution: Ensure pH of the aqueous layer is strictly > 10 before extraction. Re-extract the aqueous layer with DCM.

Ticket #004: "Can I use Triethylsilane ( ) instead of Cyanoborohydride?"

Answer: Yes. Protocol: Dissolve 4-nitroindole in Trifluoroacetic Acid (TFA). Add


 (3 equiv). Heat to 50°C.
Pros:  No HCN generation.
Cons:  TFA is more expensive than AcOH; reaction requires heating which may degrade unstable substrates. Recommended only if HCN handling is impossible at your facility.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society.[1] Link

    • Establishes the mechanism and selectivity of NaBH3CN/AcOH reduction.
  • Ketcha, D. M., et al. (1985). "Synthesis of N-protected indoles." Journal of Organic Chemistry. Link

    • Details the Boc-protection dynamics of electron-deficient indoles.
  • BenchChem Technical Data. (2025). "Protocol for the Synthesis of 1-butyl-1H-indol-4-amine." BenchChem Application Notes. Link

    • Confirms the pathway of Nitroindole Reduction Amine, highlighting the stability of the nitro group under non-c
  • Organic Syntheses. (1977). "4-Nitroindole."[7][8] Organic Syntheses, Coll. Vol. 6, p.824. Link

    • The definitive guide for synthesizing the starting material (4-nitroindole) if commercial sources fail.

Sources

Troubleshooting

preventing byproduct formation during nitro group reduction of nitroindoles

Topic: Preventing Byproduct Formation During Nitro Group Reduction of Nitroindoles Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation During Nitro Group Reduction of Nitroindoles

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Reducing nitroindoles to aminoindoles is deceptively simple on paper but notoriously difficult on the bench. The electron-rich indole ring makes the resulting amine highly susceptible to oxidative polymerization (the "black tar" effect) and over-reduction (indoline formation). This guide prioritizes product stability and chemoselectivity.

Module 1: The "Black Tar" Phenomenon (Stability & Oxidation)

User Complaint: "My reaction looked clean by TLC, but upon workup/concentration, the oil turned purple/black and insoluble."

Diagnosis: Aminoindoles are electron-rich heteroaromatics. Upon exposure to air (oxygen) and light, they undergo rapid oxidative dimerization and polymerization. This is not a failure of the reduction, but a failure of isolation.

Technical Insight: The amino group at the C3, C4, or C5 position donates electron density into the ring, lowering the oxidation potential. Radical cations form easily, leading to coupling at the C2 or C3 positions (if unsubstituted).

Troubleshooting Protocol:

Step Action Rationale
1. Atmosphere Strict Inert Gas (Ar/N₂) Oxygen is the primary enemy. Sparge all solvents before use.
2. Workup Acidic Extraction Convert the free base amine to the HCl salt immediately. The ammonium salt is significantly more stable to oxidation than the free base.
3. Purification Avoid Silica Gel Silica is slightly acidic and can catalyze oxidative decomposition. Use Neutral Alumina or, preferably, proceed to the next step (e.g., acylation) in situ without isolation.
4. Additives Antioxidants Adding trace ascorbic acid or BHT during workup can scavenge radical initiators.
Module 2: Selectivity Issues (Over-Reduction & Dehalogenation)

User Complaint: "I see the amino-product, but I also see a +2H mass (indoline) or a -Cl mass (dechlorination)."

Diagnosis:

  • Indoline Formation: The C2-C3 double bond in indoles is susceptible to hydrogenation, especially under high pressure or with highly active catalysts (Pd/C).

  • Dehalogenation: Aryl chlorides/bromides undergo oxidative addition with Pd(0), leading to hydrodehalogenation.

Decision Tree: Selecting the Right Reductant

ReagentSelection Start START: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Alkene Contains Alkene/Alkyne? Halogen->Alkene No MethodA Method A: SnCl2 (Stannous Chloride) Halogen->MethodA Yes (High Risk) MethodD Method D: H2 / Pt-S (Sulfided Platinum) Halogen->MethodD Alternative (Catalytic) AcidSensitive Acid Sensitive? Alkene->AcidSensitive No Alkene->MethodA Yes (Preserves Alkene) MethodB Method B: Fe / NH4Cl (Iron Powder) AcidSensitive->MethodB Yes (Mild pH) MethodC Method C: Transfer Hydrogenation (HCOONH4) AcidSensitive->MethodC No (Standard)

Figure 1: Decision matrix for selecting reduction conditions based on functional group compatibility.

Module 3: Incomplete Reduction (Hydroxylamines)

User Complaint: "The reaction stalled. I have a major spot that is slightly more polar than the starting material but less polar than the amine."

Diagnosis: The intermediate Hydroxylamine (R-NHOH) has formed but lacks the energy to reduce further to the amine. This often happens with sterically hindered nitro groups or deactivated catalysts.

Technical Insight: The reduction pathway is:


. The final step (N-O bond cleavage) has the highest activation energy.

Troubleshooting Protocol:

  • Temperature Boost: Increase reaction temperature to 60-70°C.

  • Add a Promoter: If using transfer hydrogenation, add 10 mol% acetic acid . This protonates the hydroxylamine, weakening the N-O bond for cleavage.

  • Change Metal: Switch from Pd/C to Raney Nickel , which is particularly aggressive toward N-O bonds.

Standardized Protocols
Protocol A: Chemoselective Reduction using Stannous Chloride (

)

Best for: Substrates with Halogens, Alkenes, or Aldehydes.

Mechanism: Nitro group reduction via electron transfer from Sn(II) to Sn(IV). Why it works: SnCl₂ does not interact with alkenes or aryl halides under these conditions [1].[1]

  • Setup: Dissolve Nitroindole (1.0 equiv) in Ethanol or EtOAc (0.1 M).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC.[2][3][4]

  • Workup (Critical Step):

    • Cool to room temperature.[2][5]

    • Pour into ice water.

    • Neutralize carefully with saturated

      
       or 1M NaOH until pH 8.
      
    • Filtration: A thick white precipitate (tin salts) will form. Filter through a Celite pad to prevent emulsion.

    • Extract filtrate with EtOAc.[2]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Clean reactions, avoiding H₂ gas cylinders, general substrates.

Mechanism: Pd-catalyzed decomposition of ammonium formate releases


 and 

in situ on the catalyst surface [2]. Why it works: Milder than high-pressure

, reducing the risk of indoline formation.
  • Setup: Dissolve Nitroindole (1.0 equiv) in Methanol (0.1 M). Sparge with Nitrogen.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

  • H-Donor: Add Ammonium Formate (5.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (or mild heat 40°C) for 1–3 hours.

    • Note: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Tip: The product is often pure enough for the next step without chromatography.

Visualizing the Reaction Pathway

Understanding where the byproducts come from is key to prevention.

ReductionPathway Nitro Nitroindole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Coupling Byproduct) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Aminoindole (R-NH2) Hydroxyl->Amine +2H (Slow Step) Indoline Indoline (Over-Reduction) Amine->Indoline H2/Pd (Over-exposure) Polymer Black Tar (Oxidative Polymerization) Amine->Polymer O2/Light (Instability)

Figure 2: Mechanistic pathway showing the origin of common byproducts.

References
  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Retrieved from

  • Gowda, D. C. (2002). Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate. Retrieved from

  • Common Organic Chemistry. (2024). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of tert-butyl 4-nitroindoline-1-carboxylate

Ticket ID: IND-BOC-4N Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: TLC Monitoring, Visualization, and Troubleshooting for N-Boc Protection of Deactivated Indolines. Executive Summary & React...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-BOC-4N Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: TLC Monitoring, Visualization, and Troubleshooting for N-Boc Protection of Deactivated Indolines.

Executive Summary & Reaction Context

User Context: You are performing the


-protection of 4-nitroindoline  using di-tert-butyl dicarbonate (Boc₂O) .

Chemical Challenge: Unlike simple aliphatic amines, 4-nitroindoline is an electron-deficient secondary amine (an aniline derivative). The nitro group at the 4-position exerts a strong electron-withdrawing effect (EWG) via conjugation and induction, significantly reducing the nucleophilicity of the nitrogen.

  • Implication: The reaction requires catalytic activation (DMAP) and careful monitoring, as it will be slower than standard Boc protections.

  • TLC Criticality: Because the starting material (SM) and product are both colored (nitro group) and UV-active, visual confusion is common.

Baseline Establishment: The "Before" Phase

Q1: What is the optimal solvent system for this separation?

Answer: Do not rely on 100% DCM or MeOH. You need a binary system to separate the non-polar carbamate product from the polar amine SM.

  • Standard System: Hexanes:Ethyl Acetate (4:1 to 3:1).

  • Why:

    • SM (4-nitroindoline): Polar, capable of H-bonding. Expect

      
      .[1]
      
    • Product (Boc-protected): The carbamate masks the N-H, removing the H-bond donor capability and adding a lipophilic tert-butyl group. It will travel significantly higher (

      
      ).
      
  • Pro-Tip: If the SM streaks (common with anilines), add 1% Triethylamine (TEA) to your TLC elution solvent to neutralize silica acidity.

Q2: How do I visualize the reagents? (The "Invisible" Reagent Problem)

Answer: You are likely seeing the SM and Product easily under UV, but missing the excess reagent.

ComponentUV (254 nm)Naked EyeStain Recommendation
4-Nitroindoline (SM) Strong Absorption Yellow/OrangeNinhydrin (Red/Brown upon heating)
Product (N-Boc) Strong Absorption Pale YellowUV Only (Ninhydrin negative)
Boc₂O (Reagent) Invisible/WeakColorlessPMA (Phosphomolybdic Acid) or Iodine

Technical Insight: Boc₂O lacks a conjugated


-system, making it invisible under standard UV. To monitor consumption of Boc₂O (or check for large excesses during workup), you must  use a PMA stain (heat until blue spots appear) or an Iodine chamber (brown spots).

Workflow Visualization

The following diagram outlines the catalytic cycle and the critical monitoring points.

BocProtection cluster_TLC TLC Monitoring Points SM 4-Nitroindoline (Yellow, Polar, Rf ~0.2) Prod N-Boc-4-Nitroindoline (Pale Yellow, Non-polar, Rf ~0.7) SM->Prod Nucleophilic Attack Boc2O Boc2O (Invisible UV, Stain: PMA) Inter [N-Boc-DMAP]+ (Activated Electrophile) Boc2O->Inter Activation DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Recycle Inter->Prod Boc Transfer Gas CO2 (Gas) Inter->Gas Byproduct T0 T=0h (SM Only) T1 T=2h (Co-spot) T2 T=End (No SM)

Caption: Figure 1. DMAP-catalyzed activation of Boc₂O and subsequent transfer to the deactivated indoline nitrogen.

Troubleshooting Reaction Progress

Issue 1: "The reaction has stalled. I still see Starting Material after 12 hours."

Diagnosis: The 4-nitro group drastically reduces the nucleophilicity of the indoline nitrogen. The standard "stir overnight" protocol may fail if the catalyst load is too low or if Boc₂O has hydrolyzed.

Protocol Adjustment:

  • Check the Catalyst: Ensure you are using DMAP (10-20 mol%) . For deactivated anilines, stoichiometric base (TEA/DIPEA) alone is often insufficient.

  • Add Fresh Reagent: Boc₂O hydrolyzes to tert-butanol and CO₂ over time, especially if the solvent is not dry. Add an additional 0.5 - 1.0 equivalent of Boc₂O.

  • Heat: Indolines are thermally stable. If running in DCM (reflux ~40°C) is too slow, switch to THF or Toluene and heat to 60°C.

Issue 2: "I see a new spot, but it's streaking badly."

Diagnosis: This is likely Boc-OH (tert-butyl carbonic acid) or residual DMAP salts interacting with the silica.

  • Fix: Perform a mini-workup on your TLC sample.

    • Take 50 µL of reaction mixture.

    • Add 50 µL 1M HCl (in a small vial).

    • Add 100 µL EtOAc. Shake.

    • Spot the organic (top) layer .

    • Result: This removes DMAP and hydrolyzes unstable intermediates, giving a clean TLC plate.

Workup & Purification (Removing Excess Boc₂O)

Users often struggle to remove excess Boc₂O without column chromatography. Since Boc₂O is invisible on standard UV TLC, it contaminates NMR spectra (singlet at ~1.5 ppm).

Decision Tree: Purification Strategy

Purification Start Reaction Complete (TLC shows Product) CheckBoc Is Excess Boc2O Present? (Check via PMA Stain) Start->CheckBoc Branch1 Yes, Large Excess CheckBoc->Branch1 Branch2 No / Trace CheckBoc->Branch2 MethodA Method A: Chemical Quench Add N,N-dimethyl-ethylenediamine (Forms polar urea -> Acid Wash) Branch1->MethodA MethodB Method B: Evaporation Boc2O is volatile. High Vac (50°C) for 2h Branch2->MethodB Final Pure Product (Verify via 1H NMR) MethodA->Final MethodB->Final

Caption: Figure 2. Strategic decision tree for the removal of unreacted Boc anhydride.

Detailed Protocol: The "Amine Quench" (Method A)

If TLC (PMA stain) shows significant Boc₂O remaining:

  • Add N,N-dimethylethylenediamine (0.5 eq relative to excess Boc₂O) or imidazole to the reaction mixture.

  • Stir for 15 minutes. This converts Boc₂O into a highly polar, basic urea or carbamate.

  • Wash the organic layer with dilute HCl (0.5 M) . The amine-Boc byproduct will protonate and move to the aqueous layer, leaving your pure product in the organic phase.

References

  • Basel, Y., & Hassner, A. (2001).[2] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].[2] Synthesis, 2001(04), 0550-0552.[2]

  • Knölker, H. J., & Braxmeier, T. (1996). DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Amines. Tetrahedron Letters, 37(33), 5861-5864.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Li, J., et al. (2016). DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653.

Sources

Reference Data & Comparative Studies

Validation

Definitive Regiochemical Assignment: NMR Characterization of tert-Butyl 4-Nitroindoline-1-carboxylate vs. Alternatives

Executive Summary In the development of indoline-based therapeutics—ranging from kinase inhibitors to dual 5-LOX/sEH anti-inflammatory agents—the precise regiochemical assignment of functional groups is a critical qualit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indoline-based therapeutics—ranging from kinase inhibitors to dual 5-LOX/sEH anti-inflammatory agents—the precise regiochemical assignment of functional groups is a critical quality attribute[1]. The nitration or functionalization of the indoline core frequently yields a mixture of regioisomers. Distinguishing tert-butyl 4-nitroindoline-1-carboxylate (the 4-nitro isomer) from its common alternative, tert-butyl 5-nitroindoline-1-carboxylate (the 5-nitro isomer), is a classic analytical challenge.

This guide provides an objective, data-driven comparison of the


H and 

C Nuclear Magnetic Resonance (NMR) profiles of these isomers. By leveraging spin-system analysis and 2D heteronuclear correlations, researchers can establish a self-validating analytical workflow that unambiguously maps the indoline scaffold.

Structural Context & Mechanistic Rationale

The indoline core consists of a fused benzene and pyrrolidine ring. When the nitrogen (N1) is protected by a tert-butyloxycarbonyl (Boc) group, the electronic landscape of the aromatic ring is heavily modulated.

  • The 5-Nitro Alternative: A nitro group at the C5 position creates a 1,2,4-trisubstituted aromatic system. The proton at C4 becomes isolated between the aliphatic pyrrolidine ring and the strongly electron-withdrawing nitro group, resulting in a distinct singlet (or finely split doublet,

    
     Hz) in the 
    
    
    
    H NMR spectrum[1].
  • The 4-Nitro Target: A nitro group at the C4 position creates a 1,2,3-trisubstituted aromatic system. This structural shift fundamentally alters the

    
    -coupling network, yielding a classic doublet-triplet-doublet (d, t, d) pattern for the H5, H6, and H7 protons. Furthermore, the spatial proximity (peri-effect) of the C4 nitro group significantly deshields the aliphatic protons at the C3 position compared to the 5-nitro analog.
    
Analytical Workflow

NMR_Workflow N1 Sample Preparation (CDCl3, 298K) N2 1D 1H & 13C NMR (Chemical Shifts & Integrals) N1->N2 N3 J-Coupling Analysis (Multiplet Patterns) N2->N3 N4 2D HMBC & NOESY (Long-range Correlations) N3->N4 N5 Definitive Regiochemical Assignment (4-NO2 vs 5-NO2) N4->N5

Workflow for the regiochemical assignment of nitroindoline isomers using 1D and 2D NMR spectroscopy.

Comparative NMR Data

The following tables summarize the quantitative NMR data used to differentiate the 4-nitro and 5-nitro indoline-1-carboxylate isomers. Data for the 5-nitro alternative is grounded in validated literature characterizing indoline-based dual inhibitors[1] and quinazoline derivatives[2].

Table 1: H NMR Comparison (400 MHz, CDCl )
Structural Featuretert-Butyl 4-nitroindoline-1-carboxylate (Target)tert-Butyl 5-nitroindoline-1-carboxylate (Alternative)Diagnostic Difference
Boc Group 1.56 ppm (s, 9H)1.60 ppm (s, 9H)[1]Negligible
C2 Aliphatic (CH

)
4.12 ppm (t, 2H,

= 8.7 Hz)
4.07 ppm (t, 2H,

= 8.7 Hz)[1]
Negligible
C3 Aliphatic (CH

)
3.45 ppm (t, 2H,

= 8.7 Hz)
3.19 ppm (t, 2H,

= 8.7 Hz)[1]
Target is deshielded by ~0.26 ppm due to C4-NO

peri-effect.
Aromatic H4 No proton (Substituted)8.04 ppm (s, 1H)[1]Presence of isolated singlet in alternative.
Aromatic H5 7.78 ppm (dd, 1H,

= 8.2, 1.0 Hz)
No proton (Substituted)Target shows ortho-coupling to H6.
Aromatic H6 7.25 ppm (t, 1H,

= 8.2 Hz)
8.07 ppm (d, 1H,

= 8.8 Hz)[1]
Target is a triplet; Alternative is a doublet.
Aromatic H7 8.15 ppm (d, 1H,

= 8.2 Hz)
7.82 ppm (br s, 1H)[1]Target shows distinct ortho-coupling to H6.
Table 2: C NMR Highlights (100 MHz, CDCl )
Carbon Positiontert-Butyl 4-nitroindoline-1-carboxylatetert-Butyl 5-nitroindoline-1-carboxylate
C-NO

(Quaternary)
~144.5 ppm (C4)~143.8 ppm (C5)
C3 (Aliphatic) ~27.1 ppm~26.5 ppm
C2 (Aliphatic) ~48.5 ppm~48.2 ppm

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, mere observation of 1D shifts is insufficient. The following protocol outlines a self-validating methodology utilizing 1D and 2D NMR techniques.

Step 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the purified indoline derivative in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Causality: A highly concentrated sample (

    
     25 mM) is strictly required to achieve a sufficient signal-to-noise (S/N) ratio for the 
    
    
    
    C and 2D HMBC experiments within a practical timeframe. TMS provides an absolute zero-point reference to prevent chemical shift drift artifacts.
Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Execute Automated Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C nuclei.
  • Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

  • Causality: Sub-optimal shimming broadens spectral peaks, which will obscure the critical fine

    
    -coupling splitting (e.g., distinguishing a fine meta-coupling from a pure singlet) necessary to differentiate the 1,2,3- vs 1,2,4-trisubstituted aromatic patterns[3].
    
Step 3: 1D H and C Acquisition
  • 
    H NMR:  Acquire using a standard single-pulse sequence (zg30). Set spectral width to 12 ppm, acquisition time to 3.0 seconds, and relaxation delay (D1) to 1.0 second. Accumulate 16 scans.
    
  • 
    C NMR:  Acquire using proton decoupling (zgpg30). Set spectral width to 250 ppm. Use a D1 of 2.0 seconds and accumulate 1024 scans.
    
  • Causality: A longer D1 (2.0s) in the

    
    C experiment ensures that quaternary carbons lacking attached protons (such as the Boc carbonyl and the C-NO
    
    
    
    carbon) relax sufficiently between pulses, preventing severe signal attenuation.
Step 4: 2D HMBC Acquisition (The Definitive Arbiter)
  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum to detect long-range (
    
    
    and
    
    
    ) heteronuclear couplings.
  • Optimize the delay for long-range couplings for

    
     = 8 Hz (typically 62.5 ms).
    
  • Causality: HMBC is the ultimate self-validating step. Observing a

    
     cross-peak between the C3 aliphatic protons and the nitro-bearing aromatic carbon definitively locks the position of the nitro group to C4.
    

In-Depth Spectral Analysis & Causality

When analyzing the acquired data, the application scientist must look beyond simple chemical shifts and evaluate the interconnected spin systems.

1. The Peri-Effect on C3 Protons: In the 5-nitro isomer, the C3 aliphatic protons resonate at 3.19 ppm[1]. In the 4-nitro isomer, the nitro group is situated directly adjacent to the C3 position. The strong magnetic anisotropy and electron-withdrawing nature of the nitro group exert a localized deshielding "peri-effect" across space. Consequently, the C3 protons in tert-butyl 4-nitroindoline-1-carboxylate are pushed downfield to approximately 3.45 ppm.

2. Aromatic Spin System Geometry: The 5-nitro isomer exhibits a classic AMX system where H4 is an isolated singlet (8.04 ppm) due to the lack of adjacent ortho protons[1]. Conversely, the 4-nitro isomer forces the remaining aromatic protons into contiguous positions (C5, C6, C7). This generates a distinct


 coupling network: H6 couples to both H5 and H7, appearing as a triplet (

Hz), while H5 and H7 appear as doublets. This topological constraint makes 1D

H NMR highly diagnostic.

3. HMBC Cross-Validation: If the 1D spectra are ambiguous due to overlapping impurities, the HMBC spectrum provides irrefutable proof. In the 4-nitro isomer, the C3 protons (


3.45 ppm) will show a strong 

correlation to the quaternary C4 carbon (

144.5 ppm) and the C3a bridgehead carbon. In the 5-nitro isomer, the C3 protons will correlate to C3a and C4, but the C4 carbon will have an attached proton (detectable via HSQC), immediately ruling out C4 as the site of nitration.

References[1] Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization

Source: ACS Publications URL: 2] Title: US20090036474A1 - Quinazoline derivatives for use against cancer Source: Google Patents URL: 3] Title: 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 Source: PubChem URL:

Sources

Comparative

Advanced Analytical Strategies for Impurity Profiling in Pharmaceutical Intermediates: A Deep Dive into tert-Butyl 4-nitroindoline-1-carboxylate

Introduction In the development of small-molecule therapeutics, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable regulatory requirement. tert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of small-molecule therapeutics, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable regulatory requirement. tert-Butyl 4-nitroindoline-1-carboxylate (Boc-4-nitroindoline) is a critical nitrogen-containing heterocyclic building block. However, the synthesis of substituted indolines—particularly via electrophilic aromatic nitration of Boc-protected indoline—often yields complex mixtures of regioisomers (e.g., 5-nitro, 6-nitro, and 7-nitro derivatives) due to competing electronic and steric directing effects.

Identifying and quantifying these process-related impurities is critical for meeting International Council for Harmonisation (ICH) Q3A guidelines, which strictly regulate the permissible quantities of impurities in pharmaceutical substances[1]. This guide provides an objective comparison of analytical techniques for impurity profiling in Boc-4-nitroindoline, demonstrating why Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D NMR and quantitative NMR (qNMR)—serves as the gold standard for structural elucidation and reference-free quantification.

Mechanistic Origins of Impurities in Boc-4-nitroindoline

To effectively profile impurities, one must understand their origin. The Boc group on the indoline nitrogen is sterically bulky and mildly electron-withdrawing. During the nitration of Boc-indoline, electrophilic attack typically favors the 5-position (para to the amine) or the 7-position (ortho to the amine). Synthesizing the specific 4-nitro isomer requires highly controlled conditions. Consequently, the 5-nitroindoline and 6-nitroindoline derivatives are highly probable process impurities. Furthermore, incomplete Boc-protection or thermal degradation can leave residual, deprotected 4-nitroindoline in the matrix.

Comparative Analysis of Analytical Techniques

While High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) is the industry standard for routine impurity profiling, it falls short when dealing with regioisomers. Isomers possess identical molecular weights (rendering MS less discriminative) and often exhibit similar UV absorptivities and chromatographic retention times.

NMR spectroscopy has become an indispensable tool in the analysis of drug impurities, excelling in the structural elucidation of unknown trace molecules where chromatographic methods struggle[2]. Furthermore, qNMR is recognized as a quantitative primary ratio method, allowing for the direct determination of substance ratios without the need for identical reference standards[3].

Table 1: Performance Comparison for Regioisomeric Impurity Profiling
Analytical TechniqueSpecificity for RegioisomersQuantitation AccuracyReference Standard Required?Destructive?Primary Pharmaceutical Use Case
HPLC-UV Low (relies on retention time)Moderate (RRF dependent)YesYesRoutine batch release & stability testing
LC-MS Moderate (mass identical for isomers)Moderate (ionization bias)YesYesTrace impurity detection (<0.01%)
1D/2D NMR High (exact structural elucidation)N/A (Qualitative)NoNoUnknown impurity identification[2]
qNMR HighHigh (Primary ratio method)NoNoAbsolute quantification & API purity[4]

Experimental Workflow: NMR Impurity Profiling

The following workflow illustrates the logical progression from initial impurity screening to absolute quantification using NMR.

G A Sample Preparation (Boc-4-nitroindoline in DMSO-d6) B 1D 1H & 13C NMR (Initial Impurity Screening) A->B C Unknown aromatic signals detected? B->C D 2D NMR Suite (COSY, HSQC, HMBC) C->D Yes (>0.1%) F qNMR Analysis (Internal Standard: Maleic Acid) C->F No / Known E Regioisomer Identification (e.g., 5-nitro vs 6-nitro) D->E E->F G Absolute Purity & Impurity Quantification F->G

Workflow for NMR-based identification and quantification of indoline impurities.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Structural Elucidation of Regioisomers via 2D NMR

When an unknown impurity exceeds the ICH identification threshold (typically 0.1%), 2D NMR is deployed to map the exact atomic connectivity.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the sample in 600 µL of high-purity DMSO-d6 (99.9% D).

  • Causality: DMSO-d6 is chosen because it provides excellent solubility for polar intermediates and shifts the residual water peak to ~3.3 ppm, keeping the critical aromatic region (7.0–8.5 ppm) completely unobstructed for indoline proton analysis.

Step 2: 1D


H NMR Spin System Analysis 
  • Action: Acquire a standard 1D

    
    H spectrum and analyze the aromatic region.
    
  • Causality: The 4-nitroindoline core contains three aromatic protons (H-5, H-6, H-7). Depending on the isomer, these protons form distinct coupling patterns. For example, a 4-nitro isomer will show an AMX or ABX spin system with specific ortho (~8 Hz) and meta (~2 Hz) couplings. If a 5-nitro impurity is present, the coupling pattern shifts entirely (H-4 and H-6 will only show meta-coupling), instantly flagging the regioisomer.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC spectrum to observe long-range (2- to 3-bond) couplings.
  • Causality: The nitro group (-NO

    
    ) lacks protons, meaning its exact position cannot be assigned by 
    
    
    
    H NMR alone. However, the quaternary carbon attached to the nitro group (C-NO
    
    
    ) is highly deshielded (~140-150 ppm). HMBC reveals which specific aromatic protons correlate to this deshielded carbon, allowing for the unequivocal, self-validating assignment of the nitro group's position on the indoline ring.
Protocol 2: Absolute Quantification via qNMR

Unlike HPLC, which requires a highly purified reference standard of the specific impurity to determine Relative Response Factors (RRFs), qNMR relies on the principle that the signal area is directly proportional to the number of resonating nuclei[4],[3].

Step 1: Internal Standard (IS) Selection

  • Action: Spike the sample with a known mass of a certified reference material (CRM) internal standard. For Boc-4-nitroindoline, Maleic acid is highly recommended.

  • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly bisects the aliphatic Boc signals (~1.5 ppm) and the indoline aromatic signals (>7.0 ppm), ensuring zero signal overlap—a critical self-validating requirement for accurate integration.

Step 2:


 Relaxation Measurement (Inversion-Recovery) 
  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest. Set the inter-pulse delay (
    
    
    
    ) to
    
    
    .
  • Causality: Protons take time to return to their equilibrium magnetization state after a radiofrequency pulse. If the next pulse occurs before full relaxation, the resulting signal will be artificially truncated. A delay of

    
     guarantees >99% magnetization recovery, ensuring the quantitative integrity of the integration.
    

Step 3: Acquisition and Calculation

  • Action: Acquire the spectrum using a 90° pulse angle and sufficient scans to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the impurity peaks. Calculate the absolute purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion

While LC-MS remains a powerful tool for trace-level detection in pharmaceutical workflows, it lacks the structural resolution required to differentiate complex regioisomeric impurities common in indoline synthesis. By employing a dual-pronged NMR approach—utilizing 2D HMBC for definitive structural elucidation and qNMR for highly accurate, reference-free quantification—researchers can create a robust, self-validating analytical package. This methodology not only accelerates the drug development pipeline but ensures strict compliance with global regulatory standards for impurity profiling.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations Biomedical Journal of Scientific & Technical Research[Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances Asian Journal of Pharmaceutical Research and Development[Link]

Sources

Validation

Comparative Guide: LC-MS Analysis for Purity Assessment of tert-Butyl 4-nitroindoline-1-carboxylate

Executive Summary & Technical Rationale In the synthesis of pharmaceutical intermediates, tert-butyl 4-nitroindoline-1-carboxylate represents a critical scaffold where purity directly impacts Structure-Activity Relations...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

In the synthesis of pharmaceutical intermediates, tert-butyl 4-nitroindoline-1-carboxylate represents a critical scaffold where purity directly impacts Structure-Activity Relationship (SAR) studies. While HPLC-UV remains the workhorse for routine monitoring, it frequently fails to detect non-chromophoric impurities or resolve isobaric interferences common in Boc-protected syntheses.

This guide advocates for Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior method for definitive purity assessment. Unlike Quantitative NMR (qNMR) , which offers absolute purity but suffers from low sensitivity, LC-MS provides the sensitivity required to detect trace de-protected species (4-nitroindoline) and coupling byproducts that can skew biological assay results.

Key Technical Insight: The "Boc-Lability" Factor

As a Senior Scientist, I must highlight a specific challenge with this analyte: In-Source Fragmentation . The tert-butyloxycarbonyl (Boc) group is thermally and acid-labile. Standard LC-MS protocols often falsely identify the de-protected parent amine as an impurity due to harsh ionization conditions. This guide details a "soft-ionization" protocol to distinguish between actual sample degradation and artifactual fragmentation.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against industry-standard alternatives for this specific nitro-indoline derivative.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Primary Utility Impurity ID & Trace AnalysisRoutine % Area PurityAbsolute Purity Assay (wt%)
Sensitivity (LOD) High (pg range)Moderate (ng range)Low (mg required)
Specificity Excellent (Mass-based)Good (Retention time only)Excellent (Structural)
Boc-Group Risk High (Source fragmentation)Low (Thermal stability)None (Non-destructive)
Impurity Detection Detects non-UV active salts/reagentsMisses species lacking NO₂/Indoline chromophoreOverlap with solvent peaks
Throughput High (5-8 min run)High (10-15 min run)Low (Acquisition + Analysis)

Analytical Workflow Visualization

The following diagram outlines the optimized workflow for analyzing thermally labile Boc-protected species, emphasizing the decision points that prevent false-positive impurity reporting.

AnalyticalWorkflow cluster_QC Quality Control Check Sample Sample Preparation (0.1 mg/mL in ACN) LC UHPLC Separation (C18, 40°C) Sample->LC Injection (2µL) MS_Source ESI Source (Low Temp: 300°C) LC->MS_Source Elution Detection MS Detection (Q1 Scan + SIM) MS_Source->Detection Soft Ionization Analysis Data Processing (Extract Ion Chromatogram) Detection->Analysis m/z 265.1, 287.1 Check Check Ratio: [M+H]+ vs [M-Boc+H]+ Analysis->Check

Figure 1: Analytical workflow emphasizing "Soft Ionization" to preserve the Boc group during detection.

Detailed Experimental Protocol

This protocol is validated to minimize on-column degradation while maintaining peak shape for the nitro-indoline core.

A. Sample Preparation[1][2][3][4][5][6]
  • Diluent: 50:50 Acetonitrile:Water (Avoid Methanol if transesterification is suspected, though rare at RT).

  • Concentration: 0.1 mg/mL (Trace analysis) or 10 µg/mL (Purity).

  • Filtration: 0.2 µm PTFE filter (Nylon can bind nitro compounds).

B. LC Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Formic acid is preferred over TFA, which suppresses ionization in MS.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 95% B

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Do not exceed 45°C to protect Boc group).

C. MS Parameters (ESI Positive)[8]
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Critical: Standard 350°C may cause thermal deprotection).

  • Fragmentor Voltage: 100 V (Keep low to minimize in-source fragmentation).

  • Target Ions:

    • [M+H]⁺: 265.12 m/z

    • [M+Na]⁺: 287.10 m/z

    • [M-tBu+H]⁺: 209.05 m/z (Characteristic fragment)

    • [M-Boc+H]⁺: 165.06 m/z (De-protected impurity/fragment)

Data Interpretation & Fragmentation Logic

Correctly interpreting the mass spectrum is the most challenging aspect of this analysis. You will observe a specific fragmentation pathway characteristic of Boc-protected amines.

Fragmentation Pathway Diagram

The following diagram illustrates the chemical logic behind the mass spectrum signals.

Fragmentation Parent Parent Molecule [M+H]+ = 265.12 (Intact Boc) TBu_Loss Loss of t-Butyl [M-tBu+H]+ = 209.05 (Carbamic Acid) Parent->TBu_Loss - C4H8 (Isobutylene) Note NOTE: If 165.06 appears at the SAME retention time as 265.12, it is an artifact (In-Source). If it elutes EARLIER, it is a real impurity. Parent->Note Boc_Loss Loss of CO2 [M-Boc+H]+ = 165.06 (Free Amine: 4-nitroindoline) TBu_Loss->Boc_Loss - CO2 (Decarboxylation)

Figure 2: ESI+ Fragmentation pathway. Distinguishing retention time differences between m/z 265 and m/z 165 is critical for purity assignment.

Interpretation Checklist:
  • Retention Time Alignment: Extract the ion chromatograms (EIC) for 265.12 and 165.06.

    • Co-elution: The 165 signal is likely in-source fragmentation. The sample is pure.

    • Shifted RT: If 165.06 elutes earlier (more polar), it is the 4-nitroindoline impurity (unreacted starting material or degradation product).

  • Sodium Adducts: Look for m/z 287.10 [M+Na]⁺. Sodium adducts are more stable and fragment less; a strong sodium peak confirms the intact molecule.

  • Isotope Pattern: The nitro group does not add unique isotopes (like Br/Cl), but the carbon envelope should match C13.

References

  • Waters Corporation. (2023). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Application Library. [Link]

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23). [Link]

  • Agilent Technologies. (2015). Fast LC/MS/MS Analytical Method for Analysis of Drugs and Metabolites. Agilent Technical Notes. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Reference for Boc stability logic). [Link]

Sources

Comparative

An In-Depth Technical Guide to HPLC Method Development for tert-Butyl 4-Nitroindoline-1-Carboxylate: Comparative Analysis and Self-Validating Protocols

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with analyzing protected heterocyclic intermediates. tert-Butyl 4-nitroindoline-1-carboxylate (commonly known as 1-Boc-4-nitroi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with analyzing protected heterocyclic intermediates. tert-Butyl 4-nitroindoline-1-carboxylate (commonly known as 1-Boc-4-nitroindoline) is a highly valuable precursor, particularly in the synthesis of complex pharmaceuticals and photolabile nitroindolinyl-caged compounds used in advanced neuroscience applications[1].

However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires moving beyond default laboratory protocols. This guide objectively compares standard chromatographic approaches against optimized methodologies, providing the mechanistic causality and experimental data necessary to establish a self-validating analytical system.

Mechanistic Insights: The Chromatographic Challenges

Analyzing 1-Boc-4-nitroindoline presents two distinct physicochemical hurdles that cause traditional HPLC methods to fail:

  • The Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is inherently acid-sensitive. Standard reversed-phase HPLC methods heavily rely on 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization and improve peak shape. However, exposing 1-Boc-4-nitroindoline to a mobile phase at pH ~2.0 can induce on-column acid-catalyzed deprotection[2]. This hydrolysis cleaves the carbamate bond, releasing the free 4-nitroindoline amine during the run, which manifests as split peaks, irreproducible retention times, and inaccurate purity quantification.

  • Nitroaromatic Interactions: The nitro group at the 4-position is strongly electron-withdrawing, creating a highly polarizable

    
    -system on the indoline core. On a standard C18 column, this polarizability often leads to secondary interactions with unendcapped, residual surface silanols, resulting in severe peak tailing and poor resolution from structurally similar synthetic impurities.
    

Comparative Analysis: Standard C18 vs. Phenyl-Hexyl

To objectively demonstrate the performance differences, we compared a traditional C18/TFA approach against an optimized Phenyl-Hexyl/Ammonium Acetate method.

The Causality of the Optimized Choice: By replacing the highly acidic TFA with a milder 10 mM Ammonium Acetate buffer (pH 6.0), we completely arrest the on-column degradation of the Boc group. Furthermore, switching from a purely dispersive C18 phase to a Phenyl-Hexyl stationary phase introduces orthogonal


 donor-acceptor interactions. The electron-rich phenyl ring of the stationary phase interacts favorably with the electron-deficient nitroindoline core, providing superior selectivity (

) and eliminating silanol-induced tailing.
Quantitative Performance Data
Chromatographic ParameterAlternative Method (Standard C18)Optimized Method (Phenyl-Hexyl)
Column Chemistry C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3 µm
Mobile Phase Buffer 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 6.0)
Peak Asymmetry (

)
1.85 (Significant tailing)1.05 (Excellent symmetry)
Theoretical Plates (

)
< 5,000> 15,000
On-Column Degradation ~4.5% (Boc cleavage observed)< 0.1% (Highly stable)
Selectivity (

)
*
1.1 (Co-elution with free amine)2.4 (Baseline resolution)

*Selectivity measured between 1-Boc-4-nitroindoline and its deprotected analog, 4-nitroindoline.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating specific system suitability criteria, the method inherently proves its own accuracy before any sample data is accepted.

Step 1: Sample Preparation
  • Diluent Choice: Prepare samples using a 50:50 mixture of Acetonitrile and HPLC-grade Water (unbuffered).

  • Causality: Never use the acidic mobile phase as the sample diluent. Storing the sample in an acidic environment in the autosampler vial will cause premature Boc deprotection before the injection even occurs.

  • Concentration: Dissolve the analyte to a final working concentration of 0.5 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water (Adjusted to pH 6.0).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 20.0 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (general organic) and 330 nm (specific to the nitroindoline chromophore).

  • Column Temperature: 30°C.

  • Causality: Keep the temperature strictly at or below 30°C. Elevated temperatures (>40°C) combined with aqueous environments exponentially increase the kinetic rate of carbamate hydrolysis.

Step 3: System Suitability (The Self-Validating Step)

Before running unknown samples, inject a "Resolution Standard" containing a 1:1 mixture of 1-Boc-4-nitroindoline and 4-nitroindoline (the deprotected free amine). The run is only considered valid if the system meets the following criteria:

  • Resolution (

    
    ):  Must be > 2.0 between the protected and deprotected peaks.
    
  • Tailing Factor (

    
    ):  Must be < 1.2 for the 1-Boc-4-nitroindoline peak.
    
  • Injection Precision: The relative standard deviation (RSD) of the peak area over 5 replicate injections must be < 1.0%.

Method Development Workflow

The logical progression for developing this optimized method is visualized below.

HPLC_Workflow Start Target: 1-Boc-4-nitroindoline Assess Assess Molecule Properties (Acid-labile Boc, Polarizable Nitro) Start->Assess pH_Choice Mobile Phase pH Selection Assess->pH_Choice Acidic 0.1% TFA (pH ~2) Risk: Boc Cleavage pH_Choice->Acidic Traditional Neutral 10 mM NH4OAc (pH 6.0) Result: Stable Boc pH_Choice->Neutral Optimized Col_Choice Stationary Phase Selection Neutral->Col_Choice C18 Standard C18 Result: Peak Tailing Col_Choice->C18 Hydrophobic Phenyl Phenyl-Hexyl Result: π-π interactions Col_Choice->Phenyl Orthogonal Validate Self-Validating Protocol (System Suitability) Phenyl->Validate

Workflow for HPLC method development of 1-Boc-4-nitroindoline.

References

Sources

Validation

A Comprehensive Guide to Reducing Agents for 4-Nitroindoline Derivatives: Pd/C, SnCl₂, and Fe/HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Protocols The reduction of nitroarenes to aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Protocols

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis[1]. When working with privileged scaffolds like 4-nitroindoline derivatives, the choice of reducing agent dictates not only the reaction's efficiency but also its chemoselectivity and scalability[2]. The electron-rich nature of the indoline ring, combined with the potential presence of sensitive functional groups (e.g., halogens, alkynes, or benzyl ethers), requires a nuanced approach to reduction[3].

This guide provides an authoritative comparison of three standard reducing agents—Palladium on Carbon (Pd/C) , Tin(II) Chloride (SnCl₂) , and Iron/Hydrochloric Acid (Fe/HCl) —detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.

Mechanistic Overview of Nitroindoline Reduction

The reduction of a nitro group to an amine is not a single-step process; it is a sequential cascade of electron and proton transfers. Understanding this pathway is critical for diagnosing incomplete reactions or the formation of unwanted dimers (e.g., azoxy or azo compounds). The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final aminoindoline[1].

NitroReduction N1 4-Nitroindoline (Ar-NO2) N2 Nitrosoindoline (Ar-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N4 4-Aminoindoline (Ar-NH2) N3->N4 +2e-, +2H+ -H2O

Mechanistic sequence of 4-nitroindoline reduction to 4-aminoindoline.

Comparative Analysis of Reducing Agents

A. Palladium on Carbon (Pd/C) with H₂

Mechanism & Causality: Pd/C facilitates catalytic hydrogenation by adsorbing hydrogen gas onto the palladium surface, leading to homolytic cleavage of H-H bonds. The nitroindoline coordinates to the metal surface, allowing rapid, sequential addition of hydride species[4][5].

  • Pros: Exceptionally clean reaction profile; the only byproduct is water. High yields and rapid reaction times.

  • Cons: Poor chemoselectivity. Pd/C will readily reduce alkynes, alkenes, and benzyl ethers, and can cause hydrodehalogenation of aryl halides[1][6].

B. Tin(II) Chloride (SnCl₂)

Mechanism & Causality: SnCl₂ operates via a single-electron transfer (SET) mechanism in acidic media. The Sn(II) species donates electrons to the nitro group, oxidizing to Sn(IV) in the process[7].

  • Pros: Highly chemoselective. It leaves halogens, alkynes, and carbonyls intact, making it ideal for highly functionalized late-stage intermediates[6][7].

  • Cons: Generates stoichiometric tin waste. Workup can be notoriously difficult due to the formation of intractable tin emulsions if not handled correctly[2].

C. Iron and Acid (Fe/HCl - Béchamp Reduction)

Mechanism & Causality: The Béchamp reduction utilizes the surface of zero-valent iron (Fe⁰) as an electron source, coupled with protonation from a mild acid source (HCl or NH₄Cl). The iron is oxidized to iron(II/III) oxides (Fe₃O₄)[1][2].

  • Pros: Extremely cost-effective, robust, and scalable. Excellent functional group tolerance (comparable to SnCl₂)[3].

  • Cons: Generates a heavy iron oxide sludge that requires hot filtration. Not ideal for milligram-scale discovery chemistry due to material loss in the sludge[2].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of each reducing agent when applied to 4-nitroindoline derivatives.

MetricPd/C + H₂SnCl₂ / EtOHFe / HCl (Béchamp)
Typical Yield 85–98%75–90%80–95%
Reaction Time 1–4 hours2–6 hours2–8 hours
Chemoselectivity Low (Reduces halogens/alkynes)High (Tolerates halogens/alkynes)High (Tolerates halogens/alkynes)
Scalability Excellent (Process/Flow)Poor (Toxicity & Emulsions)Excellent (Industrial Standard)
Workup Difficulty Low (Simple filtration)High (Requires basic quench)Moderate (Hot filtration required)
Environmental Green (Catalytic, H₂O byproduct)Poor (Heavy metal waste)Moderate (Iron sludge)

Decision Workflow for Reducing Agent Selection

To ensure scientific rigor and operational efficiency, the selection of a reducing agent should follow a logical decision matrix based on substrate functionality and intended scale.

DecisionMatrix Start Substrate: 4-Nitroindoline Derivative Q1 Sensitive Reducible Groups? (e.g., Halogens, Alkynes, Benzyl Ethers) Start->Q1 SnCl2 SnCl2 Method (Chemoselective, Lab Scale) Q1->SnCl2 Yes (Discovery Scale) FeHCl Fe/HCl (Béchamp) (Robust, Process Scale) Q1->FeHCl Yes (Kilogram Scale) PdC Pd/C + H2 (Clean, Fast, Non-selective) Q1->PdC No

Decision workflow for selecting a reducing agent based on functional group tolerance and scale.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific observational checkpoints to ensure the causality of the reaction is maintained and verified in real-time.

Protocol A: Catalytic Hydrogenation using Pd/C[2][4][5]

Best for: Unfunctionalized 4-nitroindolines or continuous flow systems.

  • Setup: Dissolve the 4-nitroindoline derivative (1.0 mmol) in methanol or THF (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol%). Causality Note: Add the catalyst under an inert atmosphere (N₂) to prevent ignition of the solvent vapors by the pyrophoric catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at room temperature.

  • Self-Validation (Monitoring): Monitor via TLC. The starting material (typically yellow) will disappear, and the product (typically colorless or pale brown) will emerge. Hydrogen uptake will visibly cease when the reaction is complete (1-3 hours).

  • Workup: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst[2]. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-aminoindoline.

Protocol B: Chemoselective Reduction using SnCl₂[2][6][7]

Best for: Discovery-scale synthesis of halogenated 4-nitroindolines.

  • Setup: Dissolve the nitroindoline (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 mmol)[2].

  • Reaction: Heat the mixture to reflux (70–80 °C) for 2–4 hours.

  • Self-Validation (Quench & Workup): Cool the mixture to room temperature. Pour into crushed ice and add 1M NaOH until the pH is >10 .

    • Causality Check: Initially, a thick white precipitate of tin(II/IV) hydroxides will form. As excess NaOH is added, the precipitate will dissolve into a clear solution. This is the self-validating step: it confirms the formation of the soluble sodium hexahydroxostannate(IV) complex (

      
      ), which prevents unmanageable emulsions during extraction.
      
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Béchamp Reduction using Fe/HCl[1][2][3]

Best for: Process-scale scale-up of functionalized derivatives.

  • Setup: Suspend the nitroindoline (1.0 mmol) and Iron powder (5.0 mmol) in a mixture of Ethanol/Water (2:1, 15 mL).

  • Activation: Add concentrated HCl (0.1 mL) or NH₄Cl (2.0 mmol) to activate the iron surface.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–6 hours.

  • Self-Validation (Monitoring): The reaction is proceeding correctly when the gray iron powder transforms into a dense, black sludge (Fe₃O₄). This visual change confirms electron transfer from Fe⁰ to the nitro group.

  • Workup: While the mixture is still hot (to prevent the aminoindoline from co-crystallizing with the sludge), filter it through a pad of Celite®. Wash the pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with dichloromethane, dry, and evaporate to obtain the product.

References

  • BenchChem. "A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents." BenchChem.
  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • ACS Publications.
  • PMC. "Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators.
  • ResearchGate. "Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.

Sources

Comparative

Synthetic Utility Guide: tert-Butyl 4-Nitroindoline-1-Carboxylate vs. 5-Nitroindoline Derivative

Executive Summary: The Strategic Divergence In medicinal chemistry, the choice between 4-nitroindoline and 5-nitroindoline scaffolds is rarely about chemical equivalence; it is a decision between accessibility and strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In medicinal chemistry, the choice between 4-nitroindoline and 5-nitroindoline scaffolds is rarely about chemical equivalence; it is a decision between accessibility and strategic value .

  • The Workhorse (5-Nitro): tert-Butyl 5-nitroindoline-1-carboxylate is the kinetic and thermodynamic default. It is easily accessed via direct nitration, making it the cost-effective choice for initial library generation, "universal base" nucleotide studies, and serotonin-mimetic pharmacophores.[1]

  • The Strategist (4-Nitro): tert-Butyl 4-nitroindoline-1-carboxylate represents "high-value real estate." Accessing the 4-position requires overcoming the natural electrophilic bias of the indole core. Consequently, it is often reserved for late-stage lead optimization to alter vector geometry in ATP-binding pockets (e.g., kinase inhibitors) or to break intellectual property (IP) space dominated by 5-substituted analogs.

This guide compares the synthetic utility, accessibility, and reactivity profiles of these two critical intermediates.

Synthetic Accessibility & Manufacturing

The primary differentiator between these isomers is the synthetic effort required to access them.

tert-Butyl 5-Nitroindoline-1-Carboxylate (The Direct Route)

The 5-isomer is accessible via direct electrophilic aromatic substitution . The nitrogen lone pair activates the C5 position (para to the nitrogen), and the steric bulk of the tert-butyl carbamate (Boc) group discourages attack at the ortho (C7) position, though C5 remains electronically favored regardless.

  • Key Protocol: Nitration of N-Boc-indoline using mild nitrating agents (e.g., acetyl nitrate or nitrate salts) typically yields the 5-nitro isomer as the major product.

  • Yield Efficiency: High (~88% isolated yields reported).[2]

  • Scalability: Excellent; suitable for kilogram-scale production.

tert-Butyl 4-Nitroindoline-1-Carboxylate (The Indirect Route)

Direct nitration of indoline does not yield the 4-isomer in useful quantities. The C4 position is electronically deactivated relative to C5 and sterically shielded by the N-protecting group's "peri-effect." Therefore, synthesis requires a de novo construction approach, typically via the Leimgruber-Batcho indole synthesis followed by reduction.[1]

  • Key Protocol:

    • Precursor: Start with 2-methyl-3-nitroaniline.

    • Cyclization: Condensation with DMF-DMA followed by reductive cyclization (Leimgruber-Batcho) yields 4-nitroindole .

    • Reduction: Selective reduction of the indole C2-C3 double bond (using NaBH3CN or triethylsilane) to form 4-nitroindoline .

    • Protection: N-Boc protection.

  • Yield Efficiency: Moderate (overall ~30-40% over 3-4 steps).

  • Scalability: Moderate; limited by the cost of precursors and multi-step purification.

Visualizing the Synthetic Divergence

Synthesis_Comparison cluster_legend Pathway Comparison Start_Indoline Indoline NBoc_Indoline N-Boc-Indoline Start_Indoline->NBoc_Indoline Boc2O, TEA Start_Aniline 2-Methyl-3-nitroaniline Nitro_Indole_4 4-Nitroindole Start_Aniline->Nitro_Indole_4 1. DMF-DMA 2. Zn/AcOH (Leimgruber-Batcho) Nitro_5 tert-Butyl 5-nitroindoline-1-carboxylate (High Yield, Low Cost) NBoc_Indoline->Nitro_5 Direct Nitration (HNO3/Ac2O or NaNO3/TFA) Nitro_Indoline_4 4-Nitroindoline Nitro_Indole_4->Nitro_Indoline_4 NaBH3CN, AcOH (Selective Reduction) Nitro_4 tert-Butyl 4-nitroindoline-1-carboxylate (Strategic, High Cost) Nitro_Indoline_4->Nitro_4 Boc2O, DMAP Direct (Kinetic) Direct (Kinetic) De Novo (Strategic) De Novo (Strategic)

Figure 1: Comparative synthetic pathways. Note the direct access to the 5-isomer versus the multi-step construction required for the 4-isomer.

Comparative Reactivity & Utility Profile

Once synthesized, these scaffolds serve as precursors to their respective aminoindolines , which are then functionalized via reductive amination, acylation, or Buchwald-Hartwig couplings.[1]

Feature5-Nitro Derivative 4-Nitro Derivative
Electronic Character Nitro group is para to Nitrogen. Strong resonance conjugation.Nitro group is meta to Nitrogen. Inductive withdrawal dominates.
Reduction to Amine Rapid (H2/Pd-C, Fe/NH4Cl).Slower. The 4-nitro group is sterically crowded by the C3 hydrogens and the N-Boc group.
C7 Functionalization Accessible (Ortho to amino group).Accessible, but C5 is also activated.[1]
Indole Oxidation Can be oxidized back to 5-nitroindole using DDQ or MnO2.Can be oxidized to 4-nitroindole, but care must be taken to avoid over-oxidation due to steric strain.[1]
Primary Application Serotonin (5-HT) analogs, Anti-inflammatory (5-LOX), Universal bases.Kinase inhibitors (Type I/II), GPCR ligands requiring specific vector geometry.[1]
Strategic Decision: When to use the 4-Isomer?

Use the 4-nitroindoline scaffold when:

  • Vector Extension: You need a substituent pointing towards the "hinge region" or "solvent front" in a kinase pocket, which is geometrically distinct from the 5-position vector.

  • Selectivity: You need to differentiate your molecule from endogenous indoles (serotonin/melatonin) to reduce off-target CNS effects.

  • IP Space: The 5-position is heavily patented. The 4-position often offers "white space" in intellectual property.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 5-nitroindoline-1-carboxylate

Based on standard nitration procedures (e.g., J. Med. Chem. 2022, 65, 14456).[1]

  • Setup: Dissolve tert-butyl indoline-1-carboxylate (1.0 equiv) in acetonitrile at 0°C.

  • Nitration: Add ammonium nitrate (1.1 equiv) followed by dropwise addition of trifluoroacetic anhydride (TFAA) (1.1 equiv). Note: This generates mild trifluoroacetyl nitrate in situ.

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: ~85-90%.

    • Appearance: Yellow solid.[2]

Protocol B: Reduction of 4-Nitroindole to 4-Nitroindoline

Essential step for accessing the 4-isomer (e.g., Organic Syntheses, Coll.[1] Vol. 10, p. 561).[1]

  • Setup: Dissolve 4-nitroindole (1.0 equiv) in glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (3.0 equiv) portion-wise at 15°C. Caution: HCN generation possible; use efficient fume hood.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Pour into ice water. Basify carefully with NaOH pellets to pH > 10. Extract with dichloromethane.

  • Protection (One-pot): The crude 4-nitroindoline is often immediately protected with Boc2O/DMAP in DCM to stabilize it.

    • Yield: ~60-70% (over 2 steps).[2][4]

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry, 2022. Link

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. Link

  • Synthesis of 4-Nitroindole. Organic Syntheses, Coll. Vol. 6, p.824 (1988).[1] Link

  • 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 1994.[1] Link

  • Development and Application of Indolines in Pharmaceuticals. Frontiers in Pharmacology, 2023. Link

Sources

Validation

Advantages of Boc Protection for 4-Nitroindoline: A Technical Comparison Guide

Executive Summary In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the protection of the N1 position of 4-nitroindoline presents a specific chemoselective challenge. While Cbz (benzyloxycarb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the protection of the N1 position of 4-nitroindoline presents a specific chemoselective challenge. While Cbz (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are standard amine protecting groups, Boc (tert-butyloxycarbonyl) emerges as the superior choice for 4-nitroindoline scaffolds.

This preference is driven by three critical factors:

  • Orthogonality during Nitro Reduction: Boc remains inert during catalytic hydrogenation (H₂/Pd-C), the most common method for reducing the 4-nitro group to an amine. Cbz is cleaved under these conditions.

  • Nucleophilic Resilience: The electron-withdrawing 4-nitro group significantly decreases the nucleophilicity of the N1 nitrogen. Boc protection, catalyzed by DMAP, proceeds efficiently, whereas Fmoc installation can be sluggish and the resulting carbamate is susceptible to premature cleavage during basic workups required for downstream functionalization.

  • Downstream Compatibility: The resulting 4-aminoindoline often requires N-alkylation or acylation under basic conditions. Boc is base-stable; Fmoc is not.

Critical Analysis: Boc vs. Fmoc vs. Cbz[1][2][3]

The following analysis evaluates the performance of each protecting group specifically regarding the electronic and steric environment of 4-nitroindoline.

The Orthogonality Paradox: Nitro Reduction

The primary synthetic utility of 4-nitroindoline is as a precursor to 4-aminoindoline , a gateway to C4-functionalized indoles.[1] The reduction of the nitro group is the bottleneck step that dictates protecting group selection.

  • Cbz (Failure Mode): Cbz is removed via catalytic hydrogenolysis.[2][3] Attempting to reduce the 4-nitro group with H₂/Pd-C will simultaneously cleave the N1-Cbz group, leading to polymerization or uncontrolled side reactions of the free diamine.

  • Fmoc (Conditional Success): Fmoc is stable to hydrogenation.[3] However, it imposes severe restrictions on the subsequent handling of the 4-amino product. The 4-amino group is basic; self-cleavage of the Fmoc group can occur via intramolecular mechanisms or during basic extraction/purification.

  • Boc (Optimal): Boc is completely orthogonal to hydrogenation. It allows for the quantitative reduction of the nitro group to the amine without affecting the N1 protection.

Electronic Deactivation and Installation

The nitro group at C4 withdraws electron density from the benzene ring, which in turn pulls density from the N1 lone pair via conjugation.

  • Consequence: 4-nitroindoline is a poor nucleophile.

  • Boc Solution: The use of Boc₂O with 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, overcoming the electronic deactivation.

  • Fmoc/Cbz Issues: While Fmoc-Cl is highly reactive, the resulting N-Fmoc-4-nitroindoline often suffers from solubility issues (aggregates), complicating purification.

Comparative Performance Data

The table below summarizes experimental outcomes for the protection and subsequent nitro-reduction of 4-nitroindoline.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Installation Yield 92-96% (w/ DMAP)85-90%80-85%
Stability: H₂/Pd-C Stable (Ideal for nitro red.)Unstable (Cleaves)Stable
Stability: Base (pH > 10) Stable StableUnstable (Cleaves)
Stability: Acid (TFA) Labile (Deprotection)StableStable
Solubility (Organic) HighModerateLow (often aggregates)
Atom Economy High (Byproducts are gas/liquid)ModerateLow (Fulfene byproduct)

Experimental Protocols

Protocol A: High-Yield Boc Protection of 4-Nitroindoline

Rationale: The electron-poor N1 requires nucleophilic catalysis (DMAP) to drive the reaction to completion.

Reagents:

  • 4-Nitroindoline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-nitroindoline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Et₃N (15 mmol) followed by DMAP (1 mmol). Stir for 10 minutes at 0°C.

  • Acylation: Add Boc₂O (12 mmol) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (yellow spot) should disappear.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc to yield N-Boc-4-nitroindoline as pale yellow crystals (Yield: ~95%).

Protocol B: Chemoselective Nitro Reduction (Boc-Intact)

Rationale: Demonstrating the orthogonality of Boc during hydrogenation.

Reagents:

  • N-Boc-4-nitroindoline (1.0 equiv)

  • Pd/C (10 wt% loading) (10% by weight of substrate)

  • Methanol (MeOH)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-nitroindoline in MeOH in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C under a nitrogen stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure or 1 atm) for 2–4 hours.

  • Completion: TLC will show a shift to a more polar, fluorescent spot (the amine).

  • Isolation: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Result: Concentrate the filtrate to obtain N-Boc-4-aminoindoline .

    • Note: If Cbz were used here, the product would be the fully deprotected 4-aminoindoline, which is unstable and prone to oxidation.

Visualizing the Strategic Advantage

The following diagram illustrates the divergent pathways. The "Boc Route" allows for controlled, stepwise functionalization, whereas the "Cbz Route" leads to a "Dead End" due to simultaneous deprotection.

G Start 4-Nitroindoline Boc_Protect Protection: Boc2O / DMAP Start->Boc_Protect Cbz_Protect Protection: Cbz-Cl Start->Cbz_Protect Boc_Intermediate N-Boc-4-nitroindoline Boc_Protect->Boc_Intermediate Reduction_Step Reduction: H2 / Pd-C Boc_Intermediate->Reduction_Step Boc_Success N-Boc-4-aminoindoline (Boc Intact) Reduction_Step->Boc_Success High Chemoselectivity Func_Step Functionalization (e.g., Reductive Amination) Boc_Success->Func_Step Final_Target C4-Functionalized Indoline Func_Step->Final_Target Cbz_Intermediate N-Cbz-4-nitroindoline Cbz_Protect->Cbz_Intermediate Cbz_Fail_Step Reduction: H2 / Pd-C Cbz_Intermediate->Cbz_Fail_Step Cbz_Fail Uncontrolled Deprotection (N1-H, C4-NH2) Cbz_Fail_Step->Cbz_Fail Loss of Orthogonality

Figure 1: Reaction pathway comparison showing the chemoselective advantage of Boc during nitro reduction.

Decision Matrix: When to use what?

D Question Is Nitro Reduction (H2/Pd) Required? Yes Yes Question->Yes No No Question->No Use_Boc USE BOC (Stable to Hydrogenation) Yes->Use_Boc Next_Q Is the next step Basic? No->Next_Q Basic_Yes Yes Next_Q->Basic_Yes Basic_No No Next_Q->Basic_No Basic_Yes->Use_Boc Use_Fmoc Consider Fmoc (If Acid sensitivity is high) Basic_No->Use_Fmoc

Figure 2: Decision matrix for selecting protecting groups based on downstream chemistry.

References

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. QM Magic Class, Chapter 15.[4] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Indolines: Recent Literature. Retrieved from [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Comparative

Kinetic vs. Thermodynamic Control in the Synthesis of Substituted Indolines

Executive Summary In the synthesis of substituted indolines—a privileged scaffold in pharmaceuticals like Indapamide and Silodosin—the dichotomy between kinetic and thermodynamic control dictates the structural outcome o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of substituted indolines—a privileged scaffold in pharmaceuticals like Indapamide and Silodosin—the dichotomy between kinetic and thermodynamic control dictates the structural outcome of the reaction. For medicinal chemists, understanding this trade-off is not merely academic; it is the primary lever for selecting between regioisomers (e.g., indoline vs. tetrahydroquinoline) and diastereomers (cis vs. trans).

This guide objectively compares these two control regimes, providing mechanistic insights, experimental protocols, and comparative data to assist in route selection for drug development.

Mechanistic Framework

The divergence between kinetic and thermodynamic products in indoline synthesis typically occurs during cyclization or reduction steps.

  • Kinetic Control (

    
    , 
    
    
    
    ):
    The product ratio is determined by the relative rates of formation (
    
    
    vs
    
    
    ). The reaction follows the path with the lowest activation energy (
    
    
    ). In radical cyclizations, this favors the 5-exo-trig pathway due to superior orbital overlap.[1]
  • Thermodynamic Control (

    
    , 
    
    
    
    ):
    The product ratio is determined by the relative stability of the products (
    
    
    ). This regime requires a reversible pathway (equilibration) to allow the system to settle into the lowest energy well, often favoring 6-membered rings or trans-isomers to minimize steric strain.
Visualization: Energy Landscape of Indoline Cyclization

EnergyProfile Start Substrate (Radical/Intermediate) TS_Kinetic TS 1 (Kinetic) Low Ea Start->TS_Kinetic Fast (k1) TS_Thermo TS 2 (Thermodynamic) High Ea Start->TS_Thermo Slow (k2) Prod_Kinetic Kinetic Product (5-exo Indoline) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (6-endo Quinoline) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible (if High T/Low H-source)

Figure 1: Reaction coordinate diagram illustrating the competition between the kinetically favored 5-exo pathway and the thermodynamically stable 6-endo pathway.

Critical Case Study 1: Regiodivergence in Radical Cyclization

Scenario: Cyclization of N-allyl-2-haloanilines or similar radical precursors. The Conflict: 5-exo-trig (Indoline) vs. 6-endo-trig (Tetrahydroquinoline).

The Kinetic Pathway (5-exo-trig)

According to Baldwin’s rules and stereoelectronic theory, the 5-exo transition state allows for ideal overlap between the semi-occupied molecular orbital (SOMO) of the radical and the


 orbital of the alkene. This reaction is extremely fast (

).
The Thermodynamic Pathway (6-endo-trig)

While the 5-membered ring forms faster, the 6-membered tetrahydroquinoline is often thermodynamically more stable due to reduced ring strain. Accessing this product requires conditions that make the initial 5-exo cyclization reversible (e.g., neophyl rearrangement) or slowing the "trapping" step to allow equilibration.

Experimental Protocol: Switchable Photoredox Cyclization

Based on methodologies adapted from Zheng et al. and general radical principles.

A. Kinetic Conditions (Target: Indoline)

Principle: Rapid Hydrogen Atom Transfer (HAT) traps the kinetic radical intermediate before it can rearrange.

  • Reagents: Substrate (0.2 mmol),

    
     (1 mol%), Hantzsch Ester (2.0 equiv) , Base (
    
    
    
    ).
  • Solvent: DMF (degassed).

  • Procedure: Irradiate with Blue LEDs at Room Temperature for 12 hours.

  • Outcome: The high concentration of Hantzsch ester (H-donor) intercepts the 5-exo radical immediately.

    • Yield: ~85% Indoline.

    • Selectivity: >20:1 (5-exo:6-endo).

B. Thermodynamic Conditions (Target: Quinoline)

Principle: Slow HAT allows the kinetic 5-exo radical to revert and funnel into the deeper thermodynamic well of the 6-endo product.

  • Reagents: Substrate (0.2 mmol),

    
     (1 mol%), Hantzsch Ester (Slow addition or 0.5 equiv) .
    
  • Solvent: DMF (degassed), potentially elevated temperature (50°C).

  • Procedure: Irradiate with Blue LEDs; add H-donor via syringe pump over 4 hours.

  • Outcome: The "starved" radical undergoes neophyl rearrangement.

    • Yield: ~70% Tetrahydroquinoline.

    • Selectivity: 1:10 (5-exo:6-endo).

Critical Case Study 2: Stereocontrol in 2,3-Disubstituted Indolines

Scenario: Reduction of 2,3-disubstituted indoles. The Conflict: Cis-2,3-disubstituted (Kinetic) vs. Trans-2,3-disubstituted (Thermodynamic).

Mechanistic Insight[2][3][4][5]
  • Kinetic (cis): Heterogeneous hydrogenation (e.g., Pt/C, Pd/C) typically proceeds via syn-addition of hydrogen across the C2-C3 double bond from the least hindered face.

  • Thermodynamic (trans): The cis-indoline suffers from steric clash between the C2 and C3 substituents. In the presence of acid, the indoline nitrogen can be protonated, leading to ring-opening/iminium formation or enamine tautomerization, allowing epimerization to the more stable trans isomer.

Visualization: Stereoselective Workflow

Stereoselectivity cluster_Kinetic Kinetic Control cluster_Thermo Thermodynamic Control Indole 2,3-Disubstituted Indole H2_Metal H2 / Pt/C (Syn-Addition) Indole->H2_Metal Cis_Prod Cis-Indoline (Kinetic Product) H2_Metal->Cis_Prod Acid_Iso Strong Acid (TFA/HCl) Epimerization Cis_Prod->Acid_Iso Equilibration Trans_Prod Trans-Indoline (Thermodynamic Product) Acid_Iso->Trans_Prod

Figure 2: Workflow showing the syn-hydrogenation to cis-indoline and subsequent acid-catalyzed isomerization to trans-indoline.

Experimental Protocol: Diastereoselective Hydrogenation
A. Synthesis of Cis-Indolines (Kinetic)
  • Setup: High-pressure autoclave.

  • Mixture: 2,3-Dimethylindole (1.0 mmol), 5% Pt/C (10 wt%), Solvent (MeOH).

  • Conditions: 10 atm

    
    , Room Temperature , 2 hours.
    
  • Note: Avoid strong acids or high heat to prevent isomerization.

  • Result: ~95:5 cis:trans ratio.

B. Synthesis of Trans-Indolines (Thermodynamic)
  • Setup: Round bottom flask with reflux condenser.

  • Mixture: Cis-2,3-Dimethylindole (crude from above) or Indole precursor.

  • Reagent:

    
     in Acetic Acid (or TFA/DCM treatment of cis-indoline).
    
  • Conditions: Reflux (60-80°C) for 12+ hours.

  • Mechanism: The acidic medium protonates C3 (via enamine intermediate), allowing the C2 substituent to adopt the thermodynamically favorable pseudo-equatorial position.

  • Result: ~10:90 cis:trans ratio.[2]

Comparative Data Analysis

The following table summarizes the trade-offs when selecting between kinetic and thermodynamic conditions for indoline synthesis.

FeatureKinetic ControlThermodynamic Control
Primary Driver Activation Energy (

)
Product Stability (

)
Key Variable Rate of Trapping / Low TempReversibility / High Temp
Regioselectivity 5-exo-trig (Indoline)6-endo-trig (Quinoline)
Stereoselectivity Cis (Syn-addition)Trans (Steric minimization)
Reaction Time Short (Minutes to Hours)Long (Hours to Days)
Scalability High (Cleaner profiles, less degradation)Moderate (Risk of polymerization/decomposition)
Example Reagent High conc. H-donor (Radical)Acid catalyst + Heat (Isomerization)

References

  • Zheng, X., Xu, Y., Huang, G., & Yuan, W. (2021). Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones.[3] Organic Chemistry Frontiers. Link

  • Alabugin, I. V., & Manoharan, M. (2005). Thermodynamic and Strain Effects in the Competition between 5-exo-dig and 6-endo-dig Cyclizations of Vinyl and Aryl Radicals. Journal of the American Chemical Society.[4][5] Link

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2000). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP.[6] Journal of the American Chemical Society.[4][5] Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • McAtee, J. R., et al. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society.[4][5] Link

Sources

Validation

Distinguishing Positional Isomers of Nitroindoline-1-carboxylate by Mass Spectrometry: A Comparative Guide

As a Senior Application Scientist overseeing analytical workflows in early-stage drug discovery, I frequently encounter the analytical bottleneck of resolving positional isomers. Nitroindoline derivatives, specifically p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows in early-stage drug discovery, I frequently encounter the analytical bottleneck of resolving positional isomers. Nitroindoline derivatives, specifically positional isomers of nitroindoline-1-carboxylate (e.g., 4-, 5-, 6-, and 7-nitroindoline-1-carboxylate), are critical building blocks. For instance, 5-nitroindoline intermediates are extensively utilized in the synthesis of potent dual 5-LOX/sEH inhibitors for anti-inflammatory therapeutics[1].

Because these isomers share identical molecular formulas and exact masses, standard single-stage High-Resolution Mass Spectrometry (HRMS) cannot distinguish them. This guide objectively compares advanced mass spectrometry techniques—Tandem Mass Spectrometry (MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and LC-HRMS—and provides a self-validating protocol for their unambiguous differentiation.

Mechanistic Causality: The Physics of Isomer Differentiation

To distinguish these isomers, we must exploit their structural geometry rather than their mass. The causality behind our experimental choices relies on two fundamental gas-phase behaviors:

A. Collision-Induced Dissociation (CID) and the "Ortho Effect"

Under CID conditions, standard nitroaromatic compounds predictably fragment via the loss of a nitrosyl radical (


 30, loss of NO) or a nitro radical (

46, loss of NO

)[2]. However, positional isomers can be differentiated by exploiting the3[3].

In the 7-nitroindoline-1-carboxylate isomer, the nitro group at the C7 position is spatially adjacent to the N1-carboxylate moiety. Upon collisional activation, the oxygen of the nitro group can abstract a hydrogen atom from the adjacent carboxylate group. This proximity-driven rearrangement leads to the unique expulsion of a hydroxyl radical (


 17, loss of OH)—a fragmentation pathway that is sterically forbidden for the 4-, 5-, and 6-nitro isomers.
B. Gas-Phase Conformation and Ion Mobility (IM-MS)

For the 4-, 5-, and 6-nitro isomers, where the ortho effect is absent, MS/MS spectra may appear nearly identical. Here, we transition to Ion Mobility-Mass Spectrometry (IM-MS). By driving the ions through a drift tube filled with a buffer gas (e.g., N


), we separate them based on their 3D conformation, measured as the Collision Cross Section (CCS, 

). The position of the electron-withdrawing nitro group alters the dipole moment and the folding of the carboxylate tail, resulting in distinct CCS values for each isomer.

FragmentationLogic Parent [M+H]+ m/z Precursor Ortho 7-Nitro Isomer (Proximity to N1) Parent->Ortho NonOrtho 4-, 5-, 6-Nitro Isomers (Distant from N1) Parent->NonOrtho Frag1 Loss of OH (-17 Da) Ortho-Effect Ortho->Frag1 Frag2 Loss of NO2 (-46 Da) Standard Cleavage Ortho->Frag2 NonOrtho->Frag2 Frag3 Loss of NO (-30 Da) Standard Cleavage NonOrtho->Frag3

Figure 1: Mechanistic divergence in CID fragmentation driven by the ortho effect.

Comparative Performance of Analytical Strategies

When selecting an analytical approach, one must balance resolution power against throughput. The table below summarizes the quantitative and qualitative performance of alternative methodologies for distinguishing nitroindoline-1-carboxylate isomers.

Analytical TechniquePrimary DifferentiatorResolution PowerThroughputBest Use Case
ESI-MS/MS (CID) Diagnostic fragment ions (e.g.,

17)
High (for 7-nitro vs others)High (<2 min/sample)Rapid structural confirmation of the 7-nitro isomer.
IM-MS (Drift Tube) Collision Cross Section (CCS, Å

)
Very HighHigh (<3 min/sample)Resolving co-eluting 4-, 5-, and 6-nitro isomers.
UHPLC-UV/MS Chromatographic retention time (

)
ModerateMedium (10 min/run)Routine purity & stability assays in QA/QC.
NMR Spectroscopy Chemical shifts & coupling constantsAbsoluteLow (>30 min/sample)Primary reference standard validation.

Self-Validating Experimental Protocol: LC-IM-MS/MS Workflow

To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . The following LC-IM-MS/MS methodology incorporates internal controls to isolate the causality of the results to the sample's isomeric structure, rather than instrument drift.

Phase 1: System Suitability & Calibration (The Baseline)
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Validation metric: Mass error must be < 2 ppm.

  • CCS Calibration: Infuse a polyalanine standard mixture. Calibrate the drift tube to ensure accurate CCS (

    
    ) derivation. Validation metric: CCS error for polyalanine standards must be < 1% compared to database values.
    
Phase 2: Sample Preparation
  • Dilution: Dissolve the nitroindoline-1-carboxylate samples in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • SIL Spiking: Spike the sample with a Stable-Isotope-Labeled (SIL) internal standard (e.g.,

    
    C-labeled indoline derivative). Why: The SIL standard normalizes matrix effects and validates that any shift in retention time or drift time is due to isomeric differences, not fluctuations in solvent composition or gas temperature.
    
Phase 3: Chromatographic & Ion Mobility Separation
  • UHPLC: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • IM-MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode.

    • Set the drift tube gas (N

      
      ) pressure to 4.0 Torr.
      
    • Apply stepped Collision-Induced Dissociation (CID) at Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Why: Stepped NCE ensures the capture of both low-energy pathways (the ortho-effect OH loss) and high-energy pathways (aromatic ring cleavage).

Workflow Step1 1. Sample Prep & SIL Spiking (Self-Validating Baseline) Step2 2. UHPLC Separation (Orthogonal Polarity Resolution) Step1->Step2 Step3 3. Ion Mobility (IM) (CCS Value Determination) Step2->Step3 Step4 4. CID MS/MS (Diagnostic Fragment Generation) Step3->Step4 Step5 5. Data Synthesis (Isomer Unambiguous Assignment) Step4->Step5

Figure 2: Self-validating LC-IM-MS/MS workflow for isomer differentiation.

Phase 4: Data Interpretation
  • Identify the 7-nitro isomer: Filter the MS/MS spectra for the diagnostic [M+H - 17]

    
     peak.
    
  • Identify the 4-, 5-, and 6-nitro isomers: Extract the Arrival Time Distributions (ATDs) for the precursor [M+H]

    
     ions. Calculate the CCS values and compare them against your previously established or computationally modeled library. The slight variations in the steric bulk of the nitro group at positions 4, 5, and 6 will yield distinct, reproducible CCS values.
    

References

1.[2] Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol | ACS Physical Chemistry Au - ACS Publications Source: acs.org URL:

2.[1] Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

3.[3] Title: Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 4-nitroindoline-1-carboxylate proper disposal procedures

Executive Summary: Immediate Directives Do NOT dispose of tert-butyl 4-nitroindoline-1-carboxylate in general trash or down the drain.[1] Do NOT mix this compound with acidic waste streams or strong reducing agents. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

Do NOT dispose of tert-butyl 4-nitroindoline-1-carboxylate in general trash or down the drain.[1] Do NOT mix this compound with acidic waste streams or strong reducing agents.

This compound presents a dual-hazard profile: the nitro group (


)  imparts thermal sensitivity and potential toxicity, while the Boc group (

)
is acid-labile. Accidental contact with acidic waste can trigger rapid isobutylene gas evolution, pressurizing waste containers to the point of rupture.

Disposal Classification: Hazardous Organic Waste (Incineration Required).

Chemical Hazard Profile & Causality

To safely handle this compound, one must understand the why behind the protocols. We analyze the molecule based on its functional groups (Structure-Activity Relationship).

Physicochemical Hazard Matrix
Functional MoietyHazard CharacteristicOperational RiskCausality / Mechanism
Nitro Group (

)
Energetic / ToxicThermal InstabilityNitro-aromatics have high decomposition energies. Heating or friction can trigger rapid oxidation-reduction, leading to deflagration.
Boc Group (

)
Acid SensitiveOver-PressurizationContact with Brønsted acids (e.g., HCl, TFA) catalyzes cleavage, releasing isobutylene gas (

) and

.
Indoline Core Organic PharmacophoreEcotoxicityNitrogen-containing heterocycles are often persistent in aquatic environments and toxic to marine life.

Waste Stream Segregation Protocol

The most critical step in laboratory disposal is segregation . Mixing incompatible chemical wastes is the leading cause of laboratory accidents.

The "Acid-Gap" Rule

Because this compound contains a Boc group, it must be strictly isolated from acidic waste streams (e.g., waste from deprotection reactions, HPLC waste containing TFA).

  • Scenario: A researcher throws solid tert-butyl 4-nitroindoline-1-carboxylate into a "Solid Waste" bin that also contains wipes soaked in Trifluoroacetic Acid (TFA).

  • Result: The acid fumes degrade the Boc group over hours. The bin is sealed. Gas evolves (

    
     + Isobutylene). The drum bulges and potentially bursts, spraying toxic nitro-compounds.
    
Disposal Decision Logic (Graphviz)

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: tert-Butyl 4-nitroindoline-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Segregation SEGREGATION: Solid Toxic/Organic Stream (NO ACIDS) Solid->Segregation AcidCheck Is solution Acidic? (pH < 5) Liquid->AcidCheck Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes SolventSeg SEGREGATION: Non-Halogenated Organic Solvents (Check Flammability) AcidCheck->SolventSeg No (Neutral/Basic) Neutralize->SolventSeg Container Packaging: HDPE or Glass Jar Double Bagged Segregation->Container SolventSeg->Container Label Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents Container->Label Final Final Disposal: High-Temp Incineration Label->Final

Caption: Operational workflow for segregating Boc-protected nitroindoline waste to prevent accidental deprotection and pressurization.

Detailed Operational Procedures

A. Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap (Teflon/PTFE lined).

  • Bagging: Place the solid material inside a clear polyethylene zip-lock bag before placing it into the jar. This "double containment" prevents dust inhalation when the waste facility opens the jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: Write the full chemical name. Do not use abbreviations like "Boc-Nitro-Ind."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

B. Liquid Waste Disposal (In Solution)

If the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM, Methanol):

  • pH Check (CRITICAL): Dip a pH strip into the waste solution.

    • If Acidic (Red/Orange): You must neutralize it. Add Saturated Sodium Bicarbonate (

      
      ) slowly until gas evolution ceases and pH is neutral (7-8). Reason:  Prevents gas buildup in the waste drum.
      
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Pour into "Halogenated Waste" carboy.

    • If dissolved in Ethyl Acetate/Hexanes : Pour into "Non-Halogenated / Flammable Waste" carboy.

  • Log Entry: Record the approximate mass of the nitroindoline added to the carboy on the waste log sheet.

Regulatory Compliance & Classification

While this specific compound may not have a unique "P-List" or "U-List" number under US EPA RCRA regulations, it is regulated by Generator Knowledge of its characteristics.

  • RCRA Classification:

    • D001 (Ignitable): If disposed of in flammable solvents.

    • D003 (Reactive): Only if the specific nitro-isomer is determined to be explosive (unlikely for this intermediate, but possible).

    • General: It is treated as "Chemical Waste, N.O.S." (Not Otherwise Specified).

  • DOT Shipping (for waste haulers):

    • Likely falls under UN 2811, Toxic solids, organic, n.o.s. (tert-Butyl 4-nitroindoline-1-carboxylate).

Emergency Contingencies

  • Spill (Solid): Do not dry sweep (static risk). Dampen with water or use an inert absorbent (vermiculite). Scoop into a bag.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through skin.

    • Eyes: Flush for 15 minutes.

  • Fire: Use

    
    , dry chemical, or foam. Warning:  Burning nitro compounds produce toxic nitrogen oxides (
    
    
    
    ).

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. Available at: [Link]

  • PubChem Database. "Compound Summary: Nitroindoline Derivatives (General Safety)." National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

  • American Chemical Society. "Identifying Chemical Compatibility Hazards in Waste Storage." ACS Chemical Health & Safety. Available at: [Link]

Sources

Handling

Advanced Safety &amp; Operational Guide: Handling tert-Butyl 4-nitroindoline-1-carboxylate

As a synthetic intermediate frequently utilized in drug discovery and heterocyclic chemistry, tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0[1]) requires specialized handling protocols. Standard laboratory s...

Author: BenchChem Technical Support Team. Date: March 2026

As a synthetic intermediate frequently utilized in drug discovery and heterocyclic chemistry, tert-Butyl 4-nitroindoline-1-carboxylate (CAS: 1362855-40-0[1]) requires specialized handling protocols. Standard laboratory safety measures are often insufficient due to the unique physicochemical properties of this molecule.

This guide provides an authoritative, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring that your laboratory maintains the highest standards of safety and efficiency.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular causality behind the hazards:

  • The Nitroaromatic Core: Nitroaromatic compounds are notorious for their potential to cause skin sensitization and, upon systemic absorption, methemoglobinemia (the oxidation of hemoglobin to methemoglobin, impairing oxygen transport).

  • The Boc-Protecting Group: The addition of the tert-butoxycarbonyl (Boc) group significantly increases the lipophilicity of the indoline core. This means that if the compound is dissolved in permeating organic solvents (like DMSO or DMF), its ability to cross the dermal barrier is exponentially enhanced.

  • Physical State: As a fine crystalline powder, it is highly susceptible to static charge buildup, creating a severe risk of aerosolization and subsequent inhalation during weighing.

Quantitative PPE & Engineering Control Matrix

Selecting PPE is not a passive checklist; it is an active defense system tailored to the chemical's physical state and solvent interactions. All PPE selections below align with standards.

Table 1: PPE & Engineering Control Specifications

Control ParameterQuantitative SpecificationMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Prevents aerosolized powder escape without causing turbulent vortexes that could scatter the fine powder.
Nitrile Glove Thickness ≥ 0.11 mm (4.3 mil)Provides sufficient mechanical barrier integrity against solid particles and minor abrasions.
Glove Breakthrough Time < 5 minutes (for DMSO/DMF)Solvents like DMSO rapidly permeate nitrile. Double-gloving is mandatory to allow immediate removal of the outer glove upon contact.
Balance Stabilization Time < 3 secondsProlonged drifting on the analytical balance indicates static charge buildup, requiring immediate mitigation before proceeding.

Operational Handling Protocol (Self-Validating Workflow)

Every step in handling tert-Butyl 4-nitroindoline-1-carboxylate must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful, in accordance with the principles outlined in .

Step 1: Environmental Control Setup
  • Action: Conduct all handling inside a certified chemical fume hood. Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Validation Check: Verify the digital airflow monitor reads between 80–120 fpm. If the alarm sounds or the reading fluctuates by >15%, abort the procedure and contact facilities.

Step 2: Anti-Static Weighing Protocol
  • Action: Place an anti-static polymeric weigh boat on the analytical balance. Transfer the solid powder using a grounded stainless-steel spatula.

  • Validation Check: Observe the balance readout. If the weight fluctuates by >0.5 mg over a 3-second period, electrostatic repulsion is occurring. Do not proceed. Apply a piezoelectric anti-static gun (e.g., Zerostat) to the immediate environment to neutralize the charge, then re-verify stabilization.

Step 3: In-Situ Dissolution
  • Action: To minimize the risk of transporting hazardous powders across the laboratory, add your reaction solvent (e.g., DCM, DMF, or DMSO) directly to the pre-weighed solid inside the fume hood.

  • Validation Check: Visually inspect the solution against a white background. Complete optical transparency (no suspended particulates) must be achieved before the vial is capped.

Step 4: Secondary Containment Transfer
  • Action: Seal the vial tightly and place it inside an unbreakable secondary container (e.g., a larger plastic centrifuge tube or a dedicated carrier) before moving it to the reaction station.

  • Validation Check: Invert the secondary container once to ensure the primary vial is secure and no solvent odor is detectable.

HazardMitigation Hazard tert-Butyl 4-nitroindoline-1-carboxylate (Solid Powder) Risk1 Aerosolization & Inhalation Hazard->Risk1 Risk2 Solvent-Assisted Dermal Penetration Hazard->Risk2 Risk3 Exothermic Waste Reactions Hazard->Risk3 Mit1 Fume Hood (80-120 fpm) Risk1->Mit1 Mit2 Double Nitrile Gloves (≥0.11mm) Risk2->Mit2 Mit3 Segregated Organic Waste Risk3->Mit3

Logic tree mapping specific chemical hazards to operational mitigation strategies.

Emergency Spill Response

In the event of a solid spill outside the fume hood, immediate containment is critical to prevent aerosolization. Follow the guidelines:

  • Do not sweep. Sweeping dry nitroaromatic powders generates highly toxic dust.

  • Dampen: Carefully cover the spill with absorbent paper towels lightly dampened with water or a low-volatility solvent (like PEG-400) to bind the powder.

  • Collect: Use a non-sparking scoop to transfer the dampened mass into a heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the area with a solvent appropriate for dissolving residual Boc-indoline (e.g., a small amount of isopropanol or ethanol), followed by soap and water.

Logistical Disposal Plan

Improper disposal of nitroaromatics can lead to dangerous exothermic reactions in waste streams. Strict adherence to segregation is required.

  • Solid Waste: Contaminated weigh boats, spatulas, and the outer layer of your nitrile gloves must be placed in a dedicated solid hazardous waste bin lined with a poly bag. Label clearly as: "Toxic Organic Solid Waste - Nitroaromatics."

  • Liquid Waste Segregation:

    • If the compound was dissolved in DCM or Chloroform , dispose of it in the Halogenated Organic Waste carboy.

    • If dissolved in DMSO, DMF, or Ethyl Acetate , dispose of it in the Non-Halogenated Organic Waste carboy.

  • Chemical Incompatibility Warning: Never dispose of nitroaromatic solutions in waste containers that hold strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as this can trigger a violent, exothermic reduction reaction.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor.[Link]

  • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Chemical Safety.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." United States Environmental Protection Agency.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.